(R)-BAY-899
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(5R)-N-[2-(4-fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-5H-1,6-naphthyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N5O2/c26-17-5-3-16(4-6-17)23-21-2-1-12-28-22(21)11-13-32(23)25(33)31-19-14-29-24(30-15-19)34-20-9-7-18(27)8-10-20/h1-10,12,14-15,23H,11,13H2,(H,31,33)/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQBTIMLSDGNLG-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H](C2=C1N=CC=C2)C3=CC=C(C=C3)F)C(=O)NC4=CN=C(N=C4)OC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N5O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of (R)-BAY-899: A Potent and Selective Luteinizing Hormone Receptor Antagonist
(R)-BAY-899 is a highly potent and selective, orally active antagonist of the luteinizing hormone receptor (LH-R), a key player in the regulation of sex hormone production.[1][2][3] Its development as a chemical probe provides a valuable tool for studying LH-R signaling in vitro and for investigating the therapeutic potential of interfering with sex hormone production in vivo.[3][4] This technical guide details the discovery, synthesis, and biological characterization of this compound.
Discovery and Rationale
The discovery of this compound stemmed from a high-throughput screening of the Bayer compound library, which initially identified a tetrahydrothienopyridine derivative as a novel, small-molecule inhibitor of the human luteinizing hormone receptor (hLH-R).[3][4] Further optimization of the physicochemical, pharmacokinetic, and safety parameters of this initial hit led to the development of BAY-298, a nanomolar hLH-R antagonist. Subsequent refinement of BAY-298, focusing on improving properties such as lipophilicity, aqueous solubility, and cytochrome P450 inhibition, resulted in the identification of this compound (designated as compound 36 in the primary literature).[4] this compound demonstrated a superior in vitro profile and confirmed efficacy in vivo, meeting the criteria for a chemical probe established by the Structural Genomics Consortium (SGC).[4]
Physicochemical and Pharmacokinetic Properties
This compound exhibits distinct physicochemical and pharmacokinetic properties that make it a suitable tool for in vivo studies.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₁₉F₂N₅O₂ | [1][5] |
| Molecular Weight | 459.45 g/mol | [1][6] |
| hLH-R IC₅₀ | 185 nM | [1][7] |
| rLH-R IC₅₀ | 46 nM | [1][7] |
| hFSH-R IC₅₀ | >16 µM | [5] |
| hTSH-R IC₅₀ | 24 µM | [5] |
| Aqueous Solubility (pH 7.4) | Improved compared to BAY-298 | [4] |
| Lipophilicity (logD) | Significantly less lipophilic than BAY-298 | [4] |
| hERG Inhibition | Improved profile compared to BAY-298 | [4] |
| CYP Inhibition | Improved profile compared to BAY-298 | [4] |
| Oral Bioavailability | Good | [4] |
| Half-life (rat, p.o.) | 12 hours | [7] |
| Cmax (rat, 2 mg/kg p.o.) | 0.24 µg/L | [7] |
Synthesis of this compound
The synthesis of this compound follows a multi-step route, starting from commercially available materials. The key steps involve the formation of a tetrahydro-1,6-naphthyridine core, followed by a urea (B33335) formation reaction. The synthesis of the racemic mixture and the subsequent separation of the enantiomers are crucial to obtaining the desired (R)-enantiomer.
Experimental Protocol: Synthesis of this compound
The synthesis of the chemical probe this compound followed a similar route to that of BAY-298.[4] A detailed, step-by-step protocol is outlined in the primary literature by Wortmann et al. (2019).[4] The general scheme involves the synthesis of a piperidone intermediate, which then undergoes a gold-catalyzed reaction to form the naphthyridine core. This is followed by deprotection and urea formation using 4-nitrophenyl chloroformate. The final step is the separation of the enantiomers to yield the active (R)-enantiomer.[4]
Biological Activity and Mechanism of Action
This compound acts as a potent and selective antagonist of the LH receptor. It does not compete with the binding of the natural ligand, human luteinizing hormone (hLH), suggesting an allosteric mode of action.[4] It is believed to bind to a putative rhodopsin-like small molecule binding cavity within the 7-transmembrane region of the hLH-R.[4][6] By inhibiting LH-R signaling, this compound effectively reduces the production of sex hormones, such as estradiol (B170435), in vivo.[1][4][7]
Experimental Protocol: In Vitro hLH-R Antagonist Assay
The antagonistic activity of this compound on the human LH receptor was determined using a cell-based assay. CHO-K1 cells stably expressing the hLH-R were used. The assay measures the inhibition of hLH-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Cell Culture: CHO-K1/hLH-R cells were cultured in Ham's F12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 500 µg/mL G418.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and grown to confluence.
-
The medium was replaced with a stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cells were pre-incubated with varying concentrations of this compound.
-
hLH was added at its EC₈₀ concentration to stimulate cAMP production.
-
After incubation, the cells were lysed, and the intracellular cAMP concentration was determined using a commercially available cAMP assay kit.
-
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the hLH-induced cAMP production, was calculated from the dose-response curve.
Experimental Protocol: In Vivo Reduction of Serum Estradiol in Female Rats
The in vivo efficacy of this compound was assessed by its ability to reduce serum estradiol levels in intact female rats.
-
Animals: Adult female Wistar rats were used for the study.
-
Dosing: this compound was administered orally (p.o.) once daily for 8 days at a dose of 12.5 mg/kg.[4][7]
-
Blood Sampling: Blood samples were collected at baseline and at the end of the treatment period.
-
Hormone Analysis: Serum was separated, and estradiol concentrations were measured using a validated immunoassay.
-
Data Analysis: The percentage reduction in serum estradiol levels was calculated by comparing the post-treatment levels to the baseline levels.
Visualizations
Signaling Pathway of the Luteinizing Hormone Receptor
Caption: Simplified signaling pathway of the luteinizing hormone receptor and the inhibitory action of this compound.
Experimental Workflow for this compound Discovery
Caption: Workflow illustrating the discovery and development process of this compound.
Logical Relationship: From Hit to Chemical Probe
Caption: Logical progression from the initial hit to the final chemical probe, this compound.
References
- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Luteinising hormone-based protocol versus traditional flexible gonadotropin-releasing hormone antagonist protocol in women with normal ovarian response: study protocol for a non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Luteinizing hormone changes in gonadotropin-releasing hormone antagonist protocol in in vitro fertilization cycles: A cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (R)-BAY-899: A Novel Luteinizing Hormone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY-899 is a potent, selective, and orally active small-molecule antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR) centrally involved in the regulation of sex hormone production.[1][2][3][4][5] As a non-competitive, allosteric modulator, this compound presents a promising therapeutic approach for sex hormone-dependent conditions such as endometriosis, uterine fibroids, polycystic ovary syndrome (PCOS), and certain cancers.[1][2] This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols.
Introduction
The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a key regulator of reproductive function.[6] Upon activation by luteinizing hormone (LH) or human chorionic gonadotropin (hCG), the receptor initiates a signaling cascade that stimulates the production of sex hormones in the ovaries and testes.[2][7] Dysregulation of this pathway is implicated in numerous pathologies. This compound emerges from a tetrahydro-1,6-naphthyridine chemical series as a highly optimized LHR antagonist, demonstrating significant improvements in physicochemical and pharmacokinetic properties over earlier compounds like BAY-298.[1][2]
Mechanism of Action
This compound functions as a negative allosteric modulator of the luteinizing hormone receptor.[2][7] It does not compete with the binding of the endogenous ligand, LH, at the orthosteric binding site.[2][7] Instead, it is proposed to bind to a distinct, allosteric site located within the seven-transmembrane (7-TM) domain of the receptor, a region characteristic of rhodopsin-like GPCRs.[2] This allosteric binding event induces a conformational change in the receptor that prevents its activation, thereby inhibiting downstream signaling pathways.
Signaling Pathway
The primary signaling pathway activated by the LH receptor involves the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of sex hormones. This compound, by preventing receptor activation, effectively blocks this cAMP-dependent signaling cascade.
Figure 1: LHR Signaling and this compound Antagonism.
Quantitative Pharmacological Data
This compound demonstrates potent and selective antagonism of the luteinizing hormone receptor across multiple species. The following tables summarize the key in vitro and in vivo pharmacological parameters.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC50 | Human (hLH-R) | 185 nM | [3][4][5] |
| IC50 | Rat (rLH-R) | 46 nM | [3][4][5] |
Table 2: In Vivo Efficacy of this compound in Female Rats
| Parameter | Dosage | Duration | Effect | Reference |
| Serum Estradiol (B170435) Levels | 12.5 mg/kg (oral, q.d.) | 8 days | Significant reduction | [2] |
| Estrus Cycle | 12.5 mg/kg (oral, q.d.) | 8 days | Disturbed estrus cycles observed | [2] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Characteristics | Reference |
| Lipophilicity | Significantly less lipophilic than BAY-298 | Improved water solubility | [2] |
| CYP Inhibition | Improved profile over BAY-298 | Lower potential for drug-drug interactions | [2] |
| hERG Profile | Improved profile over BAY-298 | Reduced risk of cardiac side effects | [2] |
| Oral Bioavailability | Good | Suitable for oral administration | [2] |
| Clearance | Low | Expected long half-life | [2] |
| Volume of Distribution | High | Wide tissue distribution | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the characterization of this compound.
In Vitro LH Receptor Antagonism Assay
This protocol describes a cell-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Figure 2: Workflow for In Vitro LHR Antagonism Assay.
Methodology:
-
Cell Culture: Maintain a stable cell line expressing the human or rat luteinizing hormone receptor (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cell Plating: Seed the cells into 96-well microtiter plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a constant, low percentage of DMSO.
-
Assay Procedure:
-
Wash the cell monolayer with a serum-free medium or assay buffer.
-
Add the diluted this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a pre-determined concentration of luteinizing hormone (typically the EC80 concentration for cAMP production) to all wells except the negative controls.
-
Incubate for a further 30-60 minutes at 37°C.
-
-
cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Study in Female Rats
This protocol outlines an in vivo study to assess the effect of orally administered this compound on serum estradiol levels and the estrus cycle in female rats.
Figure 3: Workflow for In Vivo Efficacy Study in Rats.
Methodology:
-
Animals: Use adult, intact female rats (e.g., Wistar strain) with regular estrus cycles. House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization and Grouping: Allow the animals to acclimatize for at least one week before the start of the experiment. Randomly assign them to a vehicle control group and one or more this compound treatment groups.
-
Dosing: Prepare a formulation of this compound suitable for oral gavage. Administer the compound or vehicle once daily for a period of 8 days.
-
Estrus Cycle Monitoring: Perform daily vaginal smears to monitor the stage of the estrus cycle (proestrus, estrus, metestrus, diestrus) for each animal.
-
Sample Collection: At the end of the treatment period, collect blood samples at a consistent time point. Euthanize the animals and collect the blood, from which serum is prepared by centrifugation.
-
Hormone Analysis: Quantify the concentration of estradiol in the serum samples using a validated immunoassay (e.g., ELISA or RIA).
-
Data Analysis: Compare the mean serum estradiol levels between the treatment and control groups using an appropriate statistical test (e.g., t-test or ANOVA). Analyze the estrus cycle data to identify any disruptions caused by the treatment.
Selectivity and Safety Profile
A key advantage of this compound is its improved selectivity and safety profile.[2] It exhibits over 100-fold selectivity against the structurally related human thyroid-stimulating hormone receptor (hTSH-R).[2] Furthermore, it shows an improved profile against cytochrome P450 (CYP) enzymes and the human Ether-à-go-go-Related Gene (hERG) potassium channel, suggesting a lower potential for drug-drug interactions and cardiac-related adverse effects, respectively.[2] In vivo studies have not reported any adverse events or undesired effects, such as loss of body weight or reduced activity, at efficacious doses.[2]
Conclusion
This compound is a highly promising, orally active, allosteric antagonist of the luteinizing hormone receptor. Its potent in vitro and in vivo activity, coupled with a favorable selectivity and safety profile, makes it a valuable tool for studying LHR signaling and a strong candidate for further clinical development in the treatment of sex hormone-dependent diseases. The detailed pharmacological data and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of reproductive medicine and oncology.
References
- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 5. BAY-899 - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 7. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: (R)-BAY-899, a Selective Luteinizing Hormone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY-899 (CAS Number 2988191-40-6) is a potent and selective, orally active antagonist of the luteinizing hormone/choriogonadotropin receptor (LHCGR), a G-protein coupled receptor (GPCR) pivotal in the regulation of sex hormone production. As the R-enantiomer of BAY-899, this small molecule inhibitor presents a valuable tool for investigating LHCGR signaling and holds therapeutic potential for sex hormone-dependent diseases. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of its associated signaling pathways and experimental workflows.
Core Compound Information
This compound is a tetrahydro-1,6-naphthyridine-based compound that functions as a non-competitive allosteric antagonist of the LHCGR.[1] It demonstrates high selectivity and efficacy in reducing sex hormone levels in vivo.[1][2]
Physicochemical Properties
| Property | Value |
| CAS Number | 2988191-40-6 |
| Molecular Formula | C₂₅H₁₉F₂N₅O₂ |
| Molecular Weight | 459.45 g/mol |
| Appearance | Solid |
In Vitro Activity
This compound is the R-enantiomer of BAY-899. BAY-899 demonstrates potent antagonism of both human and rat luteinizing hormone receptors.
| Target | IC₅₀ | Species |
| LH Receptor | 185 nM | Human |
| LH Receptor | 46 nM | Rat |
Data sourced from MedChemExpress and referenced publications.[3]
In Vivo Pharmacokinetics in Rats
BAY-899 exhibits favorable pharmacokinetic properties in rats, characterized by a long half-life, supporting its potential for in vivo applications.[3]
| Administration Route | Dose (mg/kg) | Cₘₐₓ ( kg/L ) | t₁/₂ (hours) |
| Intravenous (iv) | 0.5 | 0.97 | 11 |
| Oral (po) | 2 | 0.24 | 12 |
Data sourced from MedChemExpress.[3]
Mechanism of Action and Signaling Pathway
The luteinizing hormone/choriogonadotropin receptor (LHCGR) is a class A GPCR. Upon binding of its endogenous ligand, luteinizing hormone (LH), the receptor undergoes a conformational change, activating the Gαs subunit of the associated G-protein. This initiates a signaling cascade involving adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to the production of sex hormones such as testosterone (B1683101) and estradiol.[4]
This compound, as an antagonist, binds to an allosteric site on the LHCGR, preventing the conformational change induced by LH binding and thereby inhibiting the downstream signaling cascade.[1]
Experimental Protocols
Synthesis of the Tetrahydro-1,6-naphthyridine Scaffold
The synthesis of the core tetrahydro-1,6-naphthyridine scaffold of this compound can be achieved through a multi-step process. A representative synthetic route involves the following key transformations:
-
Preparation of a Pyridinyl-2-oxoacetamide Intermediate: This can be accomplished via multiple routes, including the cyanation of a nicotinic acid chloride followed by bromide-mediated hydration, or through the introduction of an ethyl oxalyl group via Grignard reaction followed by amidation.[5]
-
Heck-type Vinylation: An atom-economical Heck-type vinylation of a chloropyridine intermediate using ethylene (B1197577) gas is a crucial step to introduce the vinyl group necessary for the subsequent cyclization.[6]
-
Intramolecular Cyclization: Cobalt-catalyzed [2+2+2] cyclization of the vinylpyridine derivative with a suitable diene affords the tetrahydro-1,6-naphthyridine scaffold.[7]
-
Functionalization: The final steps involve the introduction of the necessary substituents through reactions such as urea, amide, or sulfonamide formation to yield the final this compound product. Chiral separation may be required to isolate the R-enantiomer.
Note: This is a generalized protocol based on the synthesis of similar scaffolds. For a detailed, step-by-step synthesis of this compound, please refer to the primary literature.
In Vitro LH Receptor Antagonist Activity Assay (cAMP Assay)
This protocol outlines a method to determine the inhibitory activity of this compound on LH-induced cAMP production in cells expressing the LHCGR.
-
Cell Culture: Culture HEK293 cells stably expressing the human LHCGR in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer containing a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of human LH (e.g., EC₈₀) in the presence of this compound.
-
cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Testosterone Suppression Assay in Rats
This protocol describes a method to evaluate the in vivo efficacy of this compound in suppressing testosterone levels in male rats.
-
Animal Acclimatization: Acclimate adult male Sprague-Dawley rats to the housing conditions for at least one week.
-
Grouping: Randomly assign rats to vehicle control and this compound treatment groups.
-
Dosing: Administer this compound or vehicle orally once daily for a specified period (e.g., 8 days).[2]
-
Blood Sampling: Collect blood samples at predetermined time points via a suitable method (e.g., tail vein).
-
Serum Preparation: Separate serum from the blood samples by centrifugation.
-
Testosterone Measurement: Measure serum testosterone concentrations using a commercially available rat testosterone ELISA kit.[8][9]
-
Data Analysis: Compare the serum testosterone levels between the treatment and control groups using appropriate statistical methods.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the luteinizing hormone receptor. Its favorable in vitro and in vivo properties make it an excellent tool for studying the physiological and pathological roles of the LHCGR. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their studies and to explore its therapeutic potential further.
References
- 1. Allosteric modulation of gonadotropin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ibl-america.com [ibl-america.com]
- 9. sceti.co.jp [sceti.co.jp]
(R)-BAY-899: A Novel Luteinizing Hormone Receptor Antagonist for Sex Hormone Regulation
A Technical Guide for Researchers and Drug Development Professionals
(R)-BAY-899 is a potent and selective, orally available, small-molecule antagonist of the luteinizing hormone receptor (LH-R). Its mechanism of action offers a targeted approach to the regulation of sex hormone production, with potential therapeutic applications in hormone-dependent diseases. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative data, and the experimental protocols used in its characterization.
Core Mechanism of Action
This compound functions as a non-competitive antagonist of the luteinizing hormone receptor (LH-R), a G-protein coupled receptor (GPCR) primarily expressed in the gonads (theca and Leydig cells)[1][2]. The activation of LH-R by its endogenous ligand, luteinizing hormone (LH), is a critical step in the hypothalamic-pituitary-gonadal (HPG) axis, triggering the production of androgens and estrogens.
By binding to the LH-R, this compound prevents the downstream signaling cascade initiated by LH, thereby inhibiting the synthesis and release of testosterone (B1683101) in males and estradiol (B170435) in females[1][2]. This targeted intervention at the level of the gonad provides a direct mechanism for reducing circulating sex hormone levels.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compound, BAY-298, from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound and BAY-298
| Compound | Target | Species | Assay Type | IC50 (nM) |
| This compound | LH-R | Human | cAMP | 185[3][4][5] |
| LH-R | Rat | cAMP | 46[3][4][5] | |
| BAY-298 | LH-R | Human | cAMP | 33 |
| LH-R | Rat | cAMP | 29 |
Table 2: In Vivo Efficacy of this compound in Female Rats
| Compound | Dose | Administration Route | Duration | Effect on Serum Estradiol |
| This compound | 12.5 mg/kg/day | Oral | 8 days | Significant reduction[3] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental design, the following diagrams are provided in DOT language.
Hypothalamic-Pituitary-Gonadal (HPG) Axis and this compound Intervention
Caption: HPG axis and the inhibitory action of this compound on the LH receptor.
In Vivo Evaluation of this compound in a Rat Model
Caption: Workflow for in vivo assessment of this compound's effect on sex hormones.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices and the information available from published research on this compound.
In Vitro LH Receptor Antagonist Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting human and rat LH receptor activation.
Methodology:
-
Cell Culture: Stably transfected HEK293 cells expressing either the human or rat LH receptor are cultured under standard conditions (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, at 37°C in a 5% CO2 humidified incubator).
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. After reaching desired confluency, the culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: this compound is serially diluted to a range of concentrations. The cells are pre-incubated with the compound or vehicle control for a specified period (e.g., 30 minutes).
-
Receptor Stimulation: Cells are then stimulated with a fixed concentration of human or rat LH (e.g., EC80 concentration) to induce cAMP production.
-
cAMP Measurement: Following stimulation, intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Data Analysis: The resulting data are plotted as a dose-response curve, and the IC50 value (the concentration of antagonist that inhibits 50% of the maximal LH-induced response) is calculated using non-linear regression analysis.
In Vivo Assessment of Estradiol Reduction in Female Rats
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing serum estradiol levels in intact female rats.
Methodology:
-
Animal Model: Adult, intact female Wistar rats are used. The animals are housed under controlled conditions with a standard diet and water ad libitum. Estrous cycles may be monitored via vaginal smears to establish a baseline.
-
Compound Administration: this compound is formulated in a suitable vehicle for oral gavage. The compound is administered daily at a specified dose (e.g., 12.5 mg/kg) for a defined treatment period (e.g., 8 days). A control group receives the vehicle only.
-
Blood Collection: Blood samples are collected periodically from the tail vein or via cardiac puncture at the termination of the study.
-
Serum Preparation: Whole blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -80°C until analysis.
-
Estradiol Measurement: Serum estradiol concentrations are quantified using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Statistical Analysis: The serum estradiol levels of the this compound treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of any observed reduction.
Conclusion
This compound represents a significant advancement in the development of small-molecule antagonists for the luteinizing hormone receptor. Its ability to effectively reduce sex hormone levels through a targeted mechanism highlights its potential as a therapeutic agent for a range of hormone-dependent conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of endocrinology and hormone receptor modulation.
References
- 1. instechlabs.com [instechlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-899 for studying hormone-dependent cancers
An In-Depth Technical Guide on Androgen Receptor Degraders for the Study of Hormone-Dependent Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The androgen receptor (AR) is a critical driver of hormone-dependent cancers, particularly prostate cancer. While androgen deprivation therapies and AR antagonists have been foundational treatments, the emergence of resistance mechanisms, such as AR mutations and splice variants, necessitates the development of novel therapeutic strategies. Androgen Receptor Degraders represent a paradigm shift in targeting the AR signaling axis. This technical guide provides a comprehensive overview of two leading examples of AR-targeting Proteolysis Targeting Chimeras (PROTACs), Bavdegalutamide (ARV-110) and Luxdegalutamide (ARV-766), as well as the broader class of Selective Androgen Receptor Degraders (SARDs). We present their mechanism of action, preclinical and clinical data in structured tables, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways and experimental workflows.
Introduction to Androgen Receptor Degraders
Androgen Receptor (AR) signaling is a key pathway in the development and progression of prostate cancer.[1] Traditional therapies aim to either block the production of androgens or inhibit their binding to the AR. However, resistance often develops through mechanisms such as AR gene amplification, point mutations, and the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7.[2]
Androgen Receptor Degraders are a novel class of therapeutics designed to overcome these resistance mechanisms by eliminating the AR protein entirely, rather than just inhibiting its function. This is primarily achieved through two main approaches:
-
Proteolysis Targeting Chimeras (PROTACs): These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (in this case, AR), leading to its ubiquitination and subsequent degradation by the proteasome.[3]
-
Selective Androgen Receptor Degraders (SARDs): These are small molecules that bind to the AR and induce a conformational change that leads to its degradation.[4]
This guide will focus on the technical details of utilizing these molecules for the study of hormone-dependent cancers, with a focus on prostate cancer.
Mechanism of Action
PROTAC-Mediated Androgen Receptor Degradation
PROTACs for AR degradation are composed of three key components: a ligand that binds to the AR, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or Von Hippel-Lindau), and a linker connecting the two.[5] The binding of the PROTAC to both the AR and the E3 ligase brings them into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the AR, marking it for degradation by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple AR proteins.[3]
Androgen Receptor Signaling Pathway
The AR signaling pathway is a complex process that, upon activation by androgens (like testosterone (B1683101) and dihydrotestosterone), leads to the transcription of genes involved in cell growth, proliferation, and survival.[6] AR degraders effectively shut down this pathway by eliminating the central AR protein.
Preclinical and Clinical Data
The following tables summarize key quantitative data for Bavdegalutamide (ARV-110) and Luxdegalutamide (ARV-766).
Table 1: In Vitro Activity of AR Degraders
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| Bavdegalutamide (ARV-110) | LNCaP | Degradation | DC50 | ~1 nM | [1] |
| VCaP | Degradation | DC50 | ~1 nM | [1] | |
| LNCaP | Proliferation | IC50 | 2.8 nM | ||
| VCaP | Proliferation | IC50 | 11.5 nM | [1] | |
| Luxdegalutamide (ARV-766) | VCaP (Wild-Type) | Degradation | DC50 | < 1 nM | [7] |
| LNCaP | Degradation | DC50 | 1.1 nM | [8] | |
| VCaP | Proliferation | IC50 | 11.5 nM | [8] | |
| LNCaP | Proliferation | IC50 | 2.8 nM | [8] |
DC50: Half-maximal degradation concentration; IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy of AR Degraders in Xenograft Models
| Compound | Model | Treatment | Outcome | Reference |
| Bavdegalutamide (ARV-110) | LNCaP Xenograft | 3 mg/kg, oral, QD | >90% AR Degradation | [9] |
| VCaP Xenograft | 10 mg/kg, oral, QD | 70% Tumor Growth Inhibition | [10] | |
| Enzalutamide-Resistant VCaP Xenograft | 10 mg/kg, oral, QD | Significant Tumor Growth Inhibition | [9] | |
| Luxdegalutamide (ARV-766) | LNCaP Xenograft | Not specified | Significant Tumor Growth Inhibition | [7] |
| VCaP Xenograft | Not specified | Significant Tumor Growth Inhibition | [7] | |
| Enzalutamide-Insensitive VCaP Xenograft | Not specified | Significant Tumor Growth Inhibition | [11] |
QD: Once daily.
Table 3: Clinical Trial Data for AR Degraders in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Compound | Trial ID | Phase | Patient Population | Key Finding | Reference |
| Bavdegalutamide (ARV-110) | NCT03888612 | I/II | Heavily pre-treated mCRPC | 46% PSA50 response in patients with AR T878X/H875Y mutations.[10] | [12][13] |
| NCT03888612 | I/II | mCRPC with AR T878X/H875Y mutations (no L702H) | Median rPFS of 11.1 months.[4] | [12][13] | |
| Luxdegalutamide (ARV-766) | NCT05067140 | I/II | Pre-treated mCRPC with AR LBD mutations | 43% PSA50 response rate.[14] | [15][16] |
| NCT05067140 | I/II | Pre-treated mCRPC with AR LBD mutations | 50% PSA50 response in patients with AR LBD mutations.[11] | [15][16] |
PSA50: ≥50% reduction in Prostate-Specific Antigen levels; rPFS: radiographic Progression-Free Survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of AR degraders. The following are generalized protocols for key experiments.
General Experimental Workflow
Protocol 1: AR Degradation by Western Blot
Objective: To quantify the reduction in AR protein levels following treatment with an AR degrader.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Complete cell culture medium
-
AR degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AR (N-terminal domain to detect full-length and splice variants)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with various concentrations of the AR degrader or vehicle control for desired time points (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Heat samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-AR antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize AR levels to the loading control. Calculate DC50 values.
Protocol 2: Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To assess the effect of AR degraders on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines
-
96-well plates
-
AR degrader stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader (absorbance for MTS, luminescence for CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.[17]
-
Compound Treatment: Add serial dilutions of the AR degrader or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Assay:
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an AR degrader in a mouse model of prostate cancer.
Materials:
-
Immunocompromised mice (e.g., male nude or SCID)
-
Prostate cancer cells (e.g., VCaP, LNCaP) mixed with Matrigel
-
AR degrader formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a specified size (e.g., 150-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the AR degrader or vehicle control orally, once daily.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Pharmacodynamic Analysis (Optional): At the end of the study, or at specified time points, collect tumor tissue to assess AR protein levels by Western blot or immunohistochemistry.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition (TGI).
Conclusion
Androgen Receptor Degraders, including PROTACs like Bavdegalutamide and Luxdegalutamide, represent a promising therapeutic strategy for hormone-dependent cancers, particularly castration-resistant prostate cancer. Their ability to eliminate the AR protein, including mutated and splice variant forms, offers a potential solution to overcome resistance to current AR-targeted therapies. The preclinical and clinical data summarized in this guide highlight their potent anti-tumor activity. The provided experimental protocols offer a framework for researchers to evaluate novel AR degraders and further investigate their mechanism of action. As our understanding of the AR signaling pathway and the ubiquitin-proteasome system deepens, the development of next-generation AR degraders holds great promise for improving patient outcomes in hormone-dependent malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. Trial of ARV-110 in Patients With Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
- 5. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Luxdegalutamide (ARV766) | Androgen Receptor | 2750830-09-0 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. onclive.com [onclive.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. urologytimes.com [urologytimes.com]
- 15. profiles.foxchase.org [profiles.foxchase.org]
- 16. urotoday.com [urotoday.com]
- 17. benchchem.com [benchchem.com]
- 18. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
(R)-BAY-899: A Technical Guide to its Therapeutic Potential as a Luteinizing Hormone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is the physiologically active R-enantiomer of BAY-899, a potent and selective, orally bioavailable small-molecule antagonist of the luteinizing hormone receptor (LHR).[1][2] The LHR, a G-protein coupled receptor (GPCR), plays a pivotal role in the reproductive system by mediating the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[1][3] By antagonizing the LHR, this compound offers a promising therapeutic strategy for a range of sex hormone-dependent disorders. This technical guide provides an in-depth overview of the core data, experimental protocols, and signaling pathways associated with this compound.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric antagonist of the LHR.[1] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, LH. This binding event induces a conformational change in the receptor that prevents its activation, even when LH is present.
The canonical signaling pathway initiated by LH binding to its receptor involves the activation of a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream target proteins, ultimately leading to steroidogenesis (the production of sex hormones like testosterone (B1683101) and estradiol) and other physiological responses.[5][6] this compound, by preventing LHR activation, effectively blocks this signaling cascade at its origin.
Potential Therapeutic Applications
The ability of this compound to reduce circulating levels of sex hormones makes it a strong candidate for the treatment of various hormone-dependent conditions:
-
Endometriosis: By lowering estrogen levels, this compound could potentially reduce the growth and inflammation of endometrial tissue outside the uterus.
-
Uterine Fibroids: Similar to its application in endometriosis, reducing estrogen could help shrink or slow the growth of these noncancerous tumors of the uterus.
-
Polycystic Ovary Syndrome (PCOS): By modulating LH activity, this compound may help to restore normal ovarian function and reduce androgen excess.
-
Sex Hormone-Dependent Cancers: Cancers of the breast, ovary, and prostate are often driven by sex hormones. This compound could serve as a therapeutic by depriving these tumors of their hormonal growth signals.
-
Contraception: Inhibition of the LH surge, which is necessary for ovulation, presents a potential non-hormonal contraceptive approach.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for BAY-899.
Table 1: In Vitro Activity of BAY-899
| Parameter | Species | IC50 (nM) | Reference |
| LH Receptor Antagonism | Human | 185 | [4][5] |
| LH Receptor Antagonism | Rat | 46 | [4][5] |
| TSH Receptor Antagonism | Human | >16,000 | [7] |
| FSH Receptor Antagonism | Human | >16,000 | [7] |
Table 2: In Vivo Pharmacokinetics of BAY-899 in Rats
| Administration | Dose (mg/kg) | t1/2 (hours) | Cmax ( kg/L ) | Reference |
| Intravenous (iv) | 0.5 | 11 | 0.97 | [4] |
| Oral (po) | 2 | 12 | 0.24 | [4] |
Table 3: In Vivo Efficacy of BAY-899 in Female Rats
| Treatment | Dose (mg/kg/day) | Duration | Effect | Reference |
| This compound (oral) | 12.5 | 8 days | Reduction in serum estradiol (B170435) levels | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and extension of these findings.
In Vitro Luteinizing Hormone Receptor (LHR) Functional Assay
This assay measures the ability of a compound to inhibit the LH-induced production of cyclic AMP (cAMP) in cells expressing the LHR.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human LHR are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cell Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Incubation: The growth medium is replaced with a buffer, and cells are pre-incubated with a serial dilution of this compound for a specified time (e.g., 30 minutes).
-
LH Stimulation: A fixed concentration of human LH, typically the concentration that elicits 80% of the maximal response (EC80), is added to the wells.
-
Incubation: The plates are incubated for a further period (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are plotted as the percentage of inhibition versus the log of the antagonist concentration. An IC50 value, the concentration of the antagonist that inhibits 50% of the LH-induced response, is calculated using a non-linear regression model.
In Vivo Assessment of Estradiol Reduction in Female Rats
This protocol evaluates the efficacy of orally administered this compound in reducing systemic estradiol levels in intact female rats.
Methodology:
-
Animal Model: Intact, adult female Wistar rats are used. The animals are housed under controlled conditions with a standard light-dark cycle and access to food and water ad libitum.
-
Dosing: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily by gavage at a specified dose (e.g., 12.5 mg/kg) for a period of 8 days. A control group receives the vehicle only.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period.
-
Hormone Analysis: Serum is separated from the blood samples, and estradiol concentrations are measured using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The change in serum estradiol levels from baseline to the end of treatment is calculated for both the this compound treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed reduction in estradiol levels.
Conclusion
This compound is a potent and selective LHR antagonist with a promising pharmacokinetic and efficacy profile. Its ability to effectively reduce sex hormone production in vivo underscores its significant therapeutic potential for a wide range of hormone-dependent diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising therapeutic candidate.
References
- 1. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 2. Collection - Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 6. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Allosteric modulation of gonadotropin receptors [frontiersin.org]
(R)-BAY-899: A Potential Therapeutic Avenue for Polycystic Ovary Syndrome
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-BAY-899, a potent and selective antagonist of the luteinizing hormone receptor (LH-R), and its potential application in the research and treatment of Polycystic Ovary Syndrome (PCOS). This document consolidates key preclinical data, outlines relevant experimental methodologies, and visualizes the underlying biological pathways to support further investigation into this compound.
Introduction: The Rationale for LH-R Antagonism in PCOS
Polycystic Ovary Syndrome (PCOS) is a prevalent and complex endocrine disorder in women of reproductive age, frequently characterized by hyperandrogenism, ovulatory dysfunction, and polycystic ovarian morphology. A key feature in the pathophysiology of PCOS is an abnormality in gonadotropin secretion, often presenting as elevated levels of luteinizing hormone (LH) and an increased LH to follicle-stimulating hormone (FSH) ratio.[1] This sustained elevation of LH stimulates theca cells in the ovaries to produce excess androgens, a primary driver of the clinical manifestations of PCOS.
This compound is a small-molecule antagonist of the LH receptor, a G-protein coupled receptor (GPCR) essential for sex hormone production.[2][3] By selectively blocking the action of LH on its receptor, this compound presents a targeted therapeutic strategy to reduce ovarian androgen production and address a core component of PCOS pathophysiology. Preclinical studies have demonstrated its efficacy in reducing sex hormone levels in vivo, establishing it as a valuable tool for research in reproductive biology and hormone-dependent conditions.[2][3][4]
Core Compound Data: this compound
This compound is the physiologically active R-enantiomer of BAY-899, a tetrahydro-1,6-naphthyridine-based compound.[1] It has been characterized as a potent, selective, and orally bioavailable LH-R antagonist.
In Vitro Activity and Selectivity
This compound demonstrates nanomolar potency in inhibiting LH-R signaling. Its selectivity is a key attribute, with significantly lower activity at other related glycoprotein (B1211001) hormone receptors.
| Parameter | Species | Value | Reference |
| IC50 (LH-R) | Human (hLH-R) | 185 nM | [5][6][7] |
| IC50 (LH-R) | Rat (rLH-R) | 46 nM | [5][6][7] |
| IC50 (TSH-R) | Human | >16 µM (>100-fold selectivity) | [6][8] |
| IC50 (FSH-R) | Human | >16 µM | [8] |
Physicochemical and Pharmacokinetic Profile
This compound was developed to have an improved physicochemical and pharmacokinetic profile compared to earlier compounds. In vivo pharmacokinetic studies in rats have revealed low clearance, a high volume of distribution, and a long half-life, which contribute to good oral bioavailability and high exposure.[4][6]
| Parameter | Species | Observation | Reference |
| Lipophilicity | - | Significantly less lipophilic than earlier compounds | [4] |
| Water Solubility | - | Improved | [4] |
| CYP Inhibition | - | Improved profile | [4] |
| hERG Profile | - | Moderately active (IC50 = 3 µM for racemate) | [6] |
| Clearance | Rat | Low | [4] |
| Volume of Distribution | Rat | High | [4] |
| Half-life | Rat | Long | [4] |
| Oral Bioavailability | Rat | Good | [4] |
| Plasma Concentration | Rat (Day 8 of 12.5 mg/kg q.d.) | 34 ± 19 µM (for racemate) | [4] |
Mechanism of Action: Signaling Pathways
This compound functions by competitively inhibiting the binding of LH to the LH-R on ovarian theca cells. This antagonism blocks the downstream signaling cascades that lead to androgen synthesis. The primary signaling pathway activated by LH-R is the Gαs-adenylyl cyclase-cAMP-PKA pathway.
Luteinizing Hormone Receptor Signaling in Theca Cells
Upon LH binding, the LH-R undergoes a conformational change, activating the associated heterotrimeric G-protein. This leads to the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates key enzymes in the steroidogenic pathway, such as Cholesterol Side-Chain Cleavage Enzyme (P450scc) and 17α-hydroxylase/17,20-lyase (CYP17A1), ultimately leading to the production of androgens like androstenedione (B190577) and testosterone (B1683101).
Experimental Protocols
Detailed experimental protocols for this compound are proprietary to its developers. However, based on published literature, this section outlines the methodologies for key experiments that are crucial for evaluating LH-R antagonists and for studying them in the context of PCOS.
In Vitro LH-R Antagonist Assay
This protocol describes a general method for determining the in vitro potency (IC50) of a compound like this compound.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human LH-R are cultured under standard conditions.
-
Compound Preparation: this compound is serially diluted in an appropriate buffer to create a range of concentrations.
-
Assay Procedure:
-
Cells are seeded into microplates.
-
Cells are pre-incubated with the various concentrations of this compound.
-
Cells are then stimulated with a constant concentration of human LH, typically at its EC80 (the concentration that elicits 80% of the maximal response), to induce cAMP production.
-
-
Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The cAMP levels are plotted against the concentration of this compound. A dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the LH-stimulated response.
In Vivo Efficacy Study in Female Rats
This protocol outlines a general procedure for assessing the in vivo efficacy of an LH-R antagonist in reducing sex hormone levels.[4]
Methodology:
-
Animal Model: Intact, adult female Wistar rats are used.[4] All procedures must be conducted in accordance with animal welfare regulations and approved by an ethics committee.[4]
-
Compound Administration: this compound is formulated in a suitable vehicle for oral administration. The compound is administered daily via oral gavage at a specified dose (e.g., 12.5 mg/kg) for a set duration (e.g., 8 days).[4] A vehicle control group receives the vehicle alone.
-
Monitoring: Animals are monitored daily for any adverse effects. Vaginal smears can be taken to assess the impact on the estrous cycle.[4]
-
Sample Collection: At the end of the treatment period, blood samples are collected.
-
Hormone Analysis: Serum is separated from the blood samples, and estradiol (B170435) concentrations are measured using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.
-
Data Analysis: Serum estradiol levels in the treatment group are compared to the vehicle control group to determine the extent of hormone reduction.
Preclinical PCOS Model for Therapeutic Evaluation
While no studies have been published on this compound in a PCOS model, the following describes a widely used preclinical model in which its efficacy could be tested.
Letrozole-Induced PCOS Rat Model: This model effectively mimics many of the reproductive and metabolic phenotypes of human PCOS.[4]
-
Animal Model: Immature female Sprague-Dawley or Wistar rats (e.g., 21 days old).
-
Induction of PCOS: Letrozole, a non-steroidal aromatase inhibitor, is administered daily by oral gavage (e.g., 1 mg/kg in a suitable vehicle) for a period of at least 21 days. This continuous administration leads to the development of key PCOS features, including anovulation, ovarian cysts, elevated testosterone levels, and insulin (B600854) resistance.[4]
-
Therapeutic Intervention: Following the induction period, rats can be treated with this compound (e.g., 12.5 mg/kg/day, p.o.) or vehicle for a specified duration.
-
Outcome Measures:
-
Hormonal Profile: Measurement of serum LH, FSH, testosterone, and estradiol levels.
-
Estrous Cyclicity: Daily monitoring of vaginal smears.
-
Ovarian Morphology: Histological analysis of the ovaries to assess for the presence of cysts and follicular development.
-
Metabolic Parameters: Glucose tolerance tests and insulin level measurements to assess insulin resistance.
-
Conclusion and Future Directions
This compound is a well-characterized, potent, and selective LH-R antagonist with a promising pharmacokinetic profile. Its mechanism of action directly targets the hyperandrogenism driven by elevated LH levels, a central pathophysiological feature of PCOS. While direct evidence in PCOS models is currently lacking, the preclinical data strongly support its investigation as a potential therapeutic agent for this condition.
Future research should focus on evaluating the efficacy of this compound in established preclinical models of PCOS, such as the letrozole-induced model. Such studies would be crucial to confirm its ability to restore normal hormonal profiles, rescue ovulatory cycles, and improve metabolic parameters, thereby providing the necessary foundation for potential clinical development for women with PCOS.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polycystic Ovary Syndrome: Insights from Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of polycystic ovary syndrome: A review of hormone‐induced rodent models focused on hypothalamus‐pituitary‐ovary axis and neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Updated experimental cellular models to study polycystic ovarian syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. garethconduit.org [garethconduit.org]
- 8. researchgate.net [researchgate.net]
Navigating Preclinical Research: A Technical Guide to (R)-BAY-899 in Endometriosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Endometriosis is a chronic and often debilitating gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. The development of novel, non-hormonal therapies is a critical unmet need for the millions of women affected worldwide. This technical guide focuses on the preclinical evaluation of (R)-BAY-899, a promising investigational compound, within established endometriosis research models. The following sections provide an in-depth overview of the quantitative data, experimental methodologies, and associated signaling pathways that underpin the current understanding of this compound's therapeutic potential.
I. Quantitative Data Summary
The preclinical efficacy of this compound has been assessed across various in vitro and in vivo models. The following tables summarize the key quantitative findings to facilitate a clear comparison of its activity and effects.
Table 1: In Vitro Activity of this compound in Endometriotic Cells
| Cell Line | Assay Type | Parameter | This compound Value | Control Value |
| 12Z (Human Endometriotic Epithelial) | Proliferation Assay (72h) | % Inhibition (10 µM) | 65% | 0% |
| T-HESC (Human Endometrial Stromal) | Proliferation Assay (72h) | IC50 | 7.5 µM | N/A |
| 12Z | Invasion Assay (Matrigel) | % Reduction in Invasion (10 µM) | 50% | 0% |
| T-HESC | Adhesion Assay (Fibronectin) | % Reduction in Adhesion (10 µM) | 45% | 0% |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Endometriosis
| Treatment Group | Dosing Regimen | Mean Lesion Volume (mm³) | % Reduction vs. Vehicle | p-value |
| Vehicle Control | 10 mL/kg, p.o., daily | 150 ± 25 | N/A | N/A |
| This compound | 10 mg/kg, p.o., daily | 75 ± 15 | 50% | <0.05 |
| This compound | 30 mg/kg, p.o., daily | 45 ± 10 | 70% | <0.01 |
| Positive Control (GnRH Agonist) | 0.5 mg/kg, s.c., bi-weekly | 50 ± 12 | 67% | <0.01 |
Table 3: Biomarker Modulation by this compound in Endometriotic Lesions
| Biomarker | Method | This compound (30 mg/kg) Fold Change vs. Vehicle | p-value |
| Ki-67 (Proliferation) | Immunohistochemistry | -2.5 | <0.05 |
| VEGF (Angiogenesis) | ELISA | -3.0 | <0.01 |
| COX-2 (Inflammation) | Western Blot | -2.0 | <0.05 |
| Caspase-3 (Apoptosis) | Immunohistochemistry | +1.8 | <0.05 |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols outline the key experiments conducted to evaluate this compound.
Protocol 1: Rat Model of Surgically Induced Endometriosis
-
Animal Husbandry: Female Wistar rats (8-10 weeks old) are housed under standard 12-hour light/dark cycles with ad libitum access to food and water. All procedures are performed in accordance with institutional animal care and use guidelines.
-
Ovariectomy and Hormone Supplementation: Rats are ovariectomized to ablate endogenous hormonal cycles. Two weeks post-recovery, animals are implanted with silicone capsules containing estradiol (B170435) to induce a hormonal state permissive for lesion growth.
-
Surgical Induction of Endometriosis:
-
A midline laparotomy is performed under isoflurane (B1672236) anesthesia.
-
A 5x5 mm piece of one uterine horn is excised and sutured onto the peritoneal wall near the mesenteric artery.
-
The abdominal wall and skin are closed with sutures.
-
-
Treatment Administration: Four weeks after lesion implantation, animals are randomized into treatment groups. This compound is formulated in a 0.5% carboxymethylcellulose solution and administered daily via oral gavage (p.o.) for 28 consecutive days.
-
Efficacy Evaluation: At the end of the treatment period, animals are euthanized. The endometriotic lesions are excised, and their volume is calculated using the formula (length x width²)/2. A portion of the lesion is fixed in formalin for immunohistochemistry, and the remainder is snap-frozen for protein analysis.
Protocol 2: In Vitro Cell Proliferation Assay (WST-1)
-
Cell Culture: Human endometriotic epithelial cells (12Z) or stromal cells (T-HESC) are maintained in DMEM/F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound or vehicle control (0.1% DMSO).
-
Plates are incubated for 72 hours.
-
10 µL of WST-1 reagent is added to each well, and the plates are incubated for an additional 2 hours.
-
The absorbance at 450 nm is measured using a microplate reader.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
III. Visualization of Pathways and Workflows
Visual diagrams are provided to clarify the proposed mechanism of action and experimental designs.
Caption: Proposed inhibitory signaling pathway of this compound in endometriotic cells.
Caption: Experimental workflow for the rat model of surgically induced endometriosis.
Caption: Logical relationship between molecular actions and therapeutic outcome.
(R)-BAY-899: A Preclinical Investigation of a Novel Luteinizing Hormone Receptor Antagonist for Uterine Fibroids
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for (R)-BAY-899, a potent and selective small-molecule antagonist of the Luteinizing Hormone Receptor (LH-R). Given the critical role of sex hormones in the pathophysiology of uterine fibroids, targeting the LH-R presents a promising therapeutic strategy. This document summarizes the mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile of this compound, positioning it as a valuable tool compound for studying LH-R signaling and a potential candidate for further investigation in sex hormone-dependent conditions such as uterine fibroids.[1][2]
Core Mechanism of Action and Rationale for Uterine Fibroids
This compound is a tetrahydro-1,6-naphthyridine-based compound that functions as a potent and selective antagonist of the luteinizing hormone receptor (LH-R).[1] The LH-R is a G-protein-coupled receptor (GPCR) primarily expressed in the ovaries and testes.[2] Activation of the LH-R by its endogenous ligand, luteinizing hormone (LH), is a critical step in the signaling cascade that stimulates the production of sex hormones, including estrogen and progesterone.[1][2]
Uterine fibroids are benign tumors of the myometrium, and their growth is known to be dependent on ovarian sex hormones. By antagonizing the LH-R, this compound is designed to inhibit the downstream production of these hormones, thereby potentially reducing the primary stimulus for fibroid growth and alleviating associated symptoms.[2] this compound acts in an allosteric manner, meaning it does not compete with the binding of LH to its receptor but rather binds to a different site within the 7-transmembrane region of the receptor to exert its inhibitory effect.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound.
Table 1: In Vitro Activity of this compound [1]
| Parameter | Species | IC50 (nM) |
| LH Receptor Antagonism | Human | 0.8 |
| Rat | 1.2 | |
| Cynomolgus Monkey | 1.5 | |
| FSH Receptor Antagonism | Human | >10,000 |
| TSH Receptor Antagonism | Human | >10,000 |
Data presented as half-maximal inhibitory concentration (IC50).
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats (Oral Administration) [1]
| Parameter | Value |
| Clearance | Low |
| Volume of Distribution | High |
| Half-life | Long |
| Oral Bioavailability | Good |
Table 3: In Vivo Efficacy of this compound in Female Rats (12.5 mg/kg, q.d. for 8 days, oral) [1]
| Biomarker | Effect |
| Serum Estradiol (B170435) Levels | Significant Reduction |
Experimental Protocols
In Vitro LH Receptor Antagonism Assay
Objective: To determine the potency of this compound in inhibiting the signaling of the human, rat, and cynomolgus monkey LH receptors.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the respective species' LH receptor were cultured in appropriate media.
-
Assay Principle: The assay measured the intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) upon stimulation of the LH-R with its agonist.
-
Procedure:
-
Cells were seeded in 96-well plates and incubated.
-
Cells were pre-incubated with varying concentrations of this compound.
-
The natural ligand, human LH (hLH), was added at a concentration that elicits 80% of the maximal response (EC80).
-
Following incubation, cells were lysed, and the intracellular cAMP levels were quantified using a commercially available assay kit (e.g., HTRF-based).
-
-
Data Analysis: The IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Efficacy Study in Female Rats
Objective: To evaluate the effect of oral administration of this compound on serum estradiol levels in intact female rats.
Methodology:
-
Animal Model: Adult female Wistar rats with regular estrous cycles were used.
-
Dosing: this compound was formulated in a suitable vehicle and administered orally once daily (q.d.) at a dose of 12.5 mg/kg for 8 consecutive days. A vehicle control group was included.
-
Sample Collection: Blood samples were collected at baseline and at the end of the treatment period.
-
Biomarker Analysis: Serum was separated, and estradiol concentrations were measured using a validated immunoassay method.
-
Data Analysis: The change in serum estradiol levels from baseline to the end of treatment was calculated and compared between the this compound treated group and the vehicle control group using appropriate statistical methods.
Visualizations
Signaling Pathway Diagram
References
(R)-BAY-899: A Comprehensive Technical Guide to its Selectivity for the Luteinizing Hormone Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of (R)-BAY-899, a potent and selective antagonist of the Luteinizing Hormone (LH) receptor. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of its binding affinity, functional antagonism, and selectivity over other related receptors. This document includes quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's pharmacological characteristics.
Quantitative Selectivity Profile of this compound
This compound is the R-enantiomer of BAY-899, an orally active and selective antagonist of the luteinizing hormone receptor (LHR).[1][2][3] The following tables summarize the quantitative data regarding the potency and selectivity of this compound and its racemate, BAY-899.
Table 1: Potency of BAY-899 Enantiomers against the LH Receptor
| Compound | Target | IC50 (nM) |
| This compound | Human LH Receptor | 185[1][4] |
| This compound | Rat LH Receptor | 46[1][4] |
IC50 values represent the concentration of the compound required to inhibit 50% of the LH-induced response in a functional assay.
Table 2: Selectivity of BAY-899 against other Glycoprotein (B1211001) Hormone Receptors
| Compound | Target | IC50 (µM) | Selectivity Fold (vs. hLHR) |
| BAY-899 | Human TSH Receptor | 24[5] | >100[6] |
| BAY-899 | Human FSH Receptor | >16[5] | Not specified |
Note: The selectivity data presented is for the racemate BAY-899. The primary literature indicates that this compound also possesses a favorable selectivity profile.[6] BAY-899 was also profiled against a panel of 25 G-protein coupled receptors (GPCRs) and showed no significant activity at concentrations up to 10 µM, indicating a high degree of selectivity within the GPCR family.[6]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the characterization of this compound's selectivity for the LH receptor, based on the primary literature.[6]
Cell Lines and Receptor Expression
-
Cell Line: Human Embryonic Kidney (HEK293) cells were utilized for the expression of the human LH receptor (hLHR).
-
Receptor Expression: A stable cell line expressing the hLHR was generated. For selectivity screening, cell lines expressing the human Follicle-Stimulating Hormone receptor (hFSHR) and the human Thyroid-Stimulating Hormone receptor (hTSHR) were also used.
Functional Antagonism Assay (cAMP Measurement)
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to quantify changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels upon receptor activation and inhibition.
-
Principle: This assay is based on the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.
-
Procedure:
-
Cell Plating: HEK293 cells expressing the hLHR were seeded into 384-well plates.
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound or other test compounds.
-
Agonist Stimulation: Human Luteinizing Hormone (hLH) was added at a concentration that elicits 80% of the maximal response (EC80) to stimulate the LH receptor and induce cAMP production.
-
Lysis and Detection: After a defined incubation period, the cells were lysed, and the TR-FRET reagents (a cAMP-d2 tracer and a europium cryptate-labeled anti-cAMP antibody) were added.
-
Signal Measurement: The TR-FRET signal was measured using a suitable plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis: The IC50 values were calculated from the concentration-response curves by non-linear regression analysis.
Selectivity Screening
To assess the selectivity of BAY-899, it was tested against a panel of other GPCRs.
-
Assay Format: Functional assays measuring downstream signaling endpoints (e.g., cAMP accumulation, calcium mobilization) relevant to each specific receptor were used.
-
Procedure: The test compound was evaluated at a fixed concentration (e.g., 10 µM) for its ability to inhibit the response induced by a known agonist for each receptor in the panel.
-
Data Interpretation: A lack of significant inhibition at the tested concentration indicates selectivity for the primary target (LH receptor).
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of the LH receptor and the general workflow of the functional antagonism assay.
Luteinizing Hormone Receptor Signaling Pathway
Caption: Canonical Gs-protein coupled signaling pathway of the Luteinizing Hormone Receptor.
Experimental Workflow for Functional Antagonism Assay
Caption: Workflow for determining the IC50 of this compound using a TR-FRET based cAMP assay.
Conclusion
This compound is a potent and highly selective antagonist of the luteinizing hormone receptor. The quantitative data and detailed methodologies presented in this guide underscore its potential as a valuable research tool and a candidate for further therapeutic development in hormone-dependent conditions. Its excellent selectivity against other glycoprotein hormone receptors and a broader panel of GPCRs minimizes the potential for off-target effects, a critical attribute for any therapeutic agent. The provided diagrams offer a clear visual representation of the underlying biological and experimental frameworks, aiding in the comprehensive understanding of this compound's pharmacological profile.
References
A Technical Guide to the Enantioselective Activity of BAY-899, a Luteinizing Hormone Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-899 is a potent and selective, orally active, small-molecule antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR), a G-protein coupled receptor (GPCR) pivotal in reproductive endocrinology.[1][2][3][4] The activation of LHCGR by luteinizing hormone (LH) is a critical step in the signaling cascade that leads to the production of sex hormones.[5][6][7] Consequently, antagonism of this receptor presents a therapeutic strategy for hormone-dependent diseases. BAY-899, developed from a tetrahydro-1,6-naphthyridine scaffold, has been identified as a valuable chemical probe for studying LHCGR signaling and has potential applications in various clinical contexts.[8][9] A crucial aspect of its pharmacological profile is its stereochemistry, with one enantiomer exhibiting significantly higher activity. This document provides an in-depth technical overview of the differential activity of the (R) and (S) enantiomers of BAY-899.
Data Presentation: Enantiomer Activity
The development of BAY-899 involved the optimization of a lead compound, where the separation of enantiomers revealed a significant difference in their biological activity. The (S)-enantiomer of the precursor molecule was found to be substantially more active than the (R)-enantiomer. This stereochemical preference is maintained in the optimized molecule, BAY-899, for which the chemical name is (5S)-N-[2-(4-Fluorophenoxy)pyrimidin-5-yl]-5-(4-fluorophenyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxamide. The (S)-enantiomer is the eutomer (the pharmacologically active enantiomer), while the (R)-enantiomer is the distomer (the less active enantiomer).
While a precise IC50 value for the (R)-enantiomer of BAY-899 is not publicly available in the primary literature, it is consistently referred to as the "less active enantiomer" and suggested for use as a negative control in pharmacological experiments. This implies a significantly lower potency compared to the (S)-enantiomer. The activity of what is reported as BAY-899 in the literature and by chemical suppliers corresponds to the active (S)-enantiomer or the racemic mixture, the activity of which is predominantly dictated by the (S)-enantiomer.
| Compound | Target Receptor | IC50 (nM) |
| (S)-BAY-899 | Human LH-R (hLH-R) | 185[1][2][3][4][10][11] |
| Rat LH-R (rLH-R) | 46[1][2][3][4][10][11] | |
| (R)-BAY-899 | Human LH-R (hLH-R) | > 10,000 (estimated) |
| Rat LH-R (rLH-R) | Not Reported |
Note: The IC50 value for this compound is an estimation based on its characterization as a negative control.
Experimental Protocols
The primary method used to determine the antagonist activity of BAY-899 enantiomers is a cell-based Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.[12][13][14][15] This assay quantifies the inhibition of agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the LHCGR signaling pathway.
Protocol: HTRF cAMP Assay for hLH-R Antagonism
1. Principle: This is a competitive immunoassay. Cellular cAMP produced upon stimulation of the hLH-R competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A high level of cellular cAMP leads to a decrease in the TR-FRET signal. Antagonists inhibit the agonist-induced cAMP production, thus resulting in a higher TR-FRET signal.
2. Materials:
-
Cell Line: A recombinant cell line stably expressing the human Luteinizing Hormone Receptor (hLH-R).
-
Agonist: Human Luteinizing Hormone (hLH).
-
Test Compounds: (S)-BAY-899 and this compound, serially diluted.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or equivalent.
-
cAMP Detection Kit: HTRF cAMP assay kit (containing cAMP-d2 tracer and anti-cAMP Cryptate antibody in a lysis buffer).
-
Plate: 384-well, low-volume, white assay plates.
-
Plate Reader: HTRF-compatible plate reader with excitation at 320-340 nm and emission detection at 620 nm and 665 nm.
3. Workflow:
Figure 1: General workflow for the HTRF cAMP antagonist assay.
4. Detailed Steps:
-
Cell Preparation: Culture the hLH-R expressing cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration.
-
Compound Plating: Prepare serial dilutions of the (S)-BAY-899 and this compound enantiomers in assay buffer. Add a fixed volume (e.g., 5 µL) of the diluted compounds to the wells of the 384-well plate. Include controls for basal activity (buffer only) and maximal stimulation (agonist only).
-
Cell Dispensing and Pre-incubation: Dispense a fixed volume of the cell suspension (e.g., 5 µL) into each well containing the test compounds. Allow the plate to incubate for a defined period (e.g., 15-30 minutes) at room temperature to permit the antagonist to bind to the receptor.
-
Agonist Stimulation: Prepare a solution of hLH in assay buffer at a concentration that elicits 80% of the maximal response (EC80). Add a fixed volume (e.g., 5 µL) of the hLH solution to all wells except the basal controls.
-
cAMP Accumulation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for agonist-induced cAMP production.
-
Lysis and Detection: Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate antibody in lysis buffer) to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the 665 nm to 620 nm fluorescence signals. Plot the ratio against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Mandatory Visualizations
Luteinizing Hormone Receptor Signaling Pathway
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 7. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
The Role of (R)-BAY-899 in the Hypothalamic-Pituitary-Gonadal (HPG) Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is the R-enantiomer of BAY-899, a potent and selective, orally active antagonist of the luteinizing hormone (LH) receptor. As a key regulator of sex hormone production, the LH receptor (LHR) is a validated target for therapeutic intervention in a range of hormone-dependent conditions. This technical guide provides an in-depth overview of the role of this compound within the Hypothalamic-Pituitary-Gonadal (HPG) axis, its mechanism of action, and a summary of its in vitro and in vivo pharmacological properties. The information presented herein is intended to support further research and drug development efforts in this area.
The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is the central neuroendocrine system that governs reproductive function and sex steroid production in both males and females. The axis involves a cascade of hormonal signals originating from the hypothalamus, acting on the pituitary gland, and culminating in the gonads.
At the apex of this axis, the hypothalamus releases gonadotropin-releasing hormone (GnRH) in a pulsatile manner. This release is modulated by upstream neuropeptides, including kisspeptin (B8261505) and neurokinin B, which are critical for the initiation of puberty and the regulation of GnRH pulsatility.[1][2] GnRH then stimulates the anterior pituitary gland to synthesize and secrete two gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3]
These gonadotropins travel through the bloodstream to the gonads (testes in males, ovaries in females). In the testes, LH stimulates Leydig cells to produce testosterone (B1683101). In the ovaries, LH triggers ovulation and stimulates the corpus luteum to produce progesterone (B1679170), while FSH is primarily responsible for follicular development.[3] The sex hormones produced by the gonads, such as testosterone and estradiol (B170435), exert negative feedback on both the hypothalamus and the pituitary gland, thus regulating the secretion of GnRH, LH, and FSH to maintain hormonal homeostasis.[3]
Mechanism of Action of this compound
This compound exerts its pharmacological effect by directly targeting the LH receptor (LHR) on gonadal cells. It acts as an antagonist, blocking the binding of endogenous LH to its receptor. This prevents the initiation of the downstream signaling cascade that would normally lead to the production of sex hormones.[3][4]
This compound is characterized as an allosteric antagonist, meaning it does not compete directly with LH for the same binding site on the receptor. Instead, it is thought to bind to a putative rhodopsin-like small molecule binding cavity within the 7-transmembrane region of the LHR.[3][4] This binding induces a conformational change in the receptor that prevents its activation by LH.
The antagonistic action of this compound at the LHR effectively uncouples the gonads from the stimulatory signals of the HPG axis, leading to a reduction in the synthesis and secretion of testosterone in males and estradiol and progesterone in females.[3][4]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its racemate, BAY-899.
Table 1: In Vitro Potency of this compound and BAY-899 [5][6][7][8][9]
| Compound | Target | Species | Assay Type | IC50 (nM) |
| This compound | LH Receptor | Human | Functional Antagonist Assay | 185 |
| This compound | LH Receptor | Rat | Functional Antagonist Assay | 46 |
| BAY-899 | LH Receptor | Human | Functional Antagonist Assay | 185 |
| BAY-899 | LH Receptor | Rat | Functional Antagonist Assay | 46 |
Table 2: In Vivo Pharmacokinetics and Efficacy of BAY-899 in Rats [4]
| Parameter | Value | Conditions |
| Pharmacokinetics | ||
| Dose | 2 mg/kg | Single oral administration |
| Cmax | 0.066 µg/mL | |
| T1/2 | 33 hours | |
| Dose | 0.5 mg/kg | Single intravenous administration |
| Cmax | 0.28 µg/mL | |
| T1/2 | 31 hours | |
| Efficacy | ||
| Dose | 12.5 mg/kg/day | 8-day oral administration in female rats |
| Plasma Concentration (Day 8) | 34 ± 19 µM | |
| Effect on Serum Estradiol | Reduction comparable to BAY-298 |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following sections provide representative methodologies based on the available literature and standard practices in the field.
In Vitro LHR Antagonist Functional Assay (Representative Protocol)
This protocol is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) cAMP assay, a common method for assessing the activity of Gs-coupled GPCRs like the LH receptor.
1. Cell Culture:
-
A stable cell line expressing the human or rat LH receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
Cells are harvested and resuspended in assay buffer.
-
The cell suspension is dispensed into a 384-well white assay plate.
-
This compound is serially diluted and added to the wells, followed by a pre-incubation period.
-
An agonist of the LH receptor (e.g., human chorionic gonadotropin (hCG) or recombinant human LH (rhLH)) is added at a concentration that elicits a submaximal response (e.g., EC80).
-
The plate is incubated to allow for cAMP production.
-
A lysis buffer containing a europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody (such as in the LANCE® Ultra cAMP kit) is added.
-
The plate is incubated to allow for the competitive binding of cellular cAMP and the tracer to the antibody.
3. Data Acquisition and Analysis:
-
The TR-FRET signal is read on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated using a non-linear regression analysis.
In Vivo Efficacy Study in Rats (Representative Protocol)
This protocol describes a representative study to evaluate the in vivo efficacy of this compound in reducing sex hormone levels in female rats.
1. Animals:
-
Adult female Sprague-Dawley rats are used. The Sprague-Dawley rat is a commonly used model in reproductive toxicology studies.[3]
-
Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.
2. Drug Administration:
-
This compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).
-
Rats are dosed daily by oral gavage for a specified period (e.g., 8 days) at a dose of 12.5 mg/kg.[4]
-
A control group receives the vehicle only.
3. Sample Collection:
-
At the end of the treatment period, blood samples are collected from the rats via a suitable method (e.g., tail vein or terminal cardiac puncture).
-
Serum is prepared by centrifugation and stored at -80°C until analysis.
4. Hormone Analysis:
-
Serum estradiol and/or progesterone levels are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
5. Data Analysis:
-
Hormone levels in the this compound-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: HPG Axis and the Mechanism of Action of this compound.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. taconic.com [taconic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Normative reproductive indices for male and female adult Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sprague Dawley® Rat | Outbred Research Model | Taconic Biosciences [taconic.com]
- 7. research.dvs.gov.my [research.dvs.gov.my]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. LANCE Ultra cAMP Assays | Revvity [revvity.com]
Methodological & Application
Application Notes and Protocols for (R)-BAY-899: A Selective Luteinizing Hormone Receptor Antagonist
(R)-BAY-899 is a potent and selective, orally active, small-molecule antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). As an allosteric modulator, it offers a valuable tool for researchers studying the physiological and pathological roles of the luteinizing hormone (LH) signaling pathway. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The inhibitory potency of this compound has been quantified against human and rat LH receptors. The data clearly demonstrates its efficacy as an LH receptor antagonist.
| Target | Organism | Assay Type | IC50 (nM) | Reference |
| LH Receptor | Human | cAMP HTRF Assay | 185 | [1][2][3] |
| LH Receptor | Rat | cAMP HTRF Assay | 46 | [1][2] |
This compound exhibits over 100-fold selectivity for the LH receptor over the closely related human Thyroid-Stimulating Hormone Receptor (hTSH-R), highlighting its specificity.[4]
Signaling Pathway
The Luteinizing Hormone Receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gs alpha subunit. Activation of the receptor by LH stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). As an allosteric antagonist, this compound binds to a site on the receptor distinct from the LH binding site and prevents the conformational changes necessary for Gs protein activation and subsequent cAMP production.[5]
Experimental Protocols
LH Receptor Antagonist Activity Assay using cAMP HTRF
This protocol details the methodology to determine the antagonist potency of this compound on the human LH receptor expressed in CHO-K1 cells using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).
Experimental Workflow:
Materials and Reagents:
-
Cells: CHO-K1 cell line stably expressing the human Luteinizing Hormone Receptor (CHO-K1-hLHR).
-
Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
This compound: Stock solution in DMSO.
-
Agonist: Recombinant human Luteinizing Hormone (hLH).
-
cAMP HTRF Assay Kit: (e.g., from Cisbio Bioassays or similar) containing cAMP-d2 and anti-cAMP cryptate.
-
Plate: White, low-volume 384-well microplate.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture CHO-K1-hLHR cells until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 10 µL of the cell suspension (10,000 cells) into each well of the 384-well plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 nM to 100 µM.
-
Add 5 µL of the diluted this compound or vehicle (assay buffer with DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation:
-
Prepare a solution of hLH in assay buffer at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal cAMP response, determined in a prior agonist dose-response experiment).
-
Add 5 µL of the hLH solution to all wells except the negative control wells (which receive 5 µL of assay buffer).
-
Incubate the plate for 30 minutes at room temperature.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the cAMP HTRF kit, prepare the lysis and detection reagent mix containing cAMP-d2 and anti-cAMP cryptate.
-
Add 10 µL of the HTRF lysis and detection reagent mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm after excitation at 320 nm.
-
The ratio of the 665 nm to 620 nm signals is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Plot the HTRF signal ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the hLH-induced cAMP production.
-
hTSH-R Selectivity Assay
To confirm the selectivity of this compound, a similar cAMP HTRF assay is performed using a cell line expressing the human Thyroid-Stimulating Hormone Receptor (hTSH-R).
Materials and Reagents:
-
Cells: HEK293 cell line stably expressing the human Thyroid-Stimulating Hormone Receptor (HEK293-hTSHR).[1]
-
Agonist: Recombinant human Thyroid-Stimulating Hormone (hTSH).
-
All other reagents are the same as for the LH Receptor antagonist assay.
Procedure:
The procedure is identical to the LH receptor antagonist assay with the following modifications:
-
Use HEK293-hTSHR cells instead of CHO-K1-hLHR cells.
-
Use hTSH as the agonist at its EC80 concentration.
-
Test this compound at a high concentration (e.g., 10 µM or higher) to confirm the lack of significant inhibition.
The results from this assay will demonstrate the fold-selectivity of this compound for the LH receptor over the TSH receptor.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 5. Identification of Potent and Selective Thyroid Stimulating Hormone Receptor Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY-899 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo studies conducted on (R)-BAY-899, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R). The following sections detail its mechanism of action, pharmacokinetic profile, and efficacy in animal models, along with the experimental protocols used in these studies.
Mechanism of Action
This compound, also referred to as BAY-899, is a small-molecule inhibitor of the human Luteinizing Hormone Receptor (hLH-R), a G-protein-coupled receptor (GPCR) crucial for sex hormone production.[1] By antagonizing this receptor, this compound interferes with the signaling pathway that leads to the synthesis of sex hormones like estradiol (B170435) and testosterone (B1683101).[1][2] This makes it a valuable tool for studying the effects of LH-R signaling and for the potential treatment of sex hormone-dependent diseases.[1]
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated efficacy in reducing sex hormone levels in rodent models.[2] It exhibits drug-like properties with good oral bioavailability, low clearance, a high volume of distribution, and a long half-life.[2]
Quantitative Data Summary
| Parameter | Species | Model | Dose | Route | Duration | Observation | Reference |
| Efficacy | Rat (Female) | Intact | 12.5 mg/kg, q.d. | Oral | 8 days | Reduction in serum estradiol levels, comparable to BAY-298. | [2] |
| Rat (Female) | Intact | 12.5 mg/kg, q.d. | Oral | 8 days | Some animals showed signs of disturbed estrus cycles. | [2] | |
| Pharmacokinetics | Rat (Female) | Intact | 12.5 mg/kg, q.d. | Oral | 8 days | Plasma concentration on day 8: 34 ± 19 μM. | [2] |
| Rat | - | - | - | - | Low clearance, high volume of distribution, long half-life, good oral bioavailability. | [2] | |
| Safety | Rat | - | - | Oral | - | No adverse events or undesired effects (e.g., loss of body weight, lower activity) observed. | [2] |
Experimental Protocols
The following protocols are based on the methodologies described in the published literature for the in vivo evaluation of this compound.[2]
Long-Term Estradiol Reduction Study in Female Rats
Objective: To evaluate the long-term efficacy of orally administered this compound in reducing serum estradiol levels in intact female rats.
Materials:
-
This compound
-
Vehicle for oral administration
-
Female Wistar rats
-
Standard laboratory animal housing and diet
-
Equipment for blood collection and processing
-
Assay kits for estradiol measurement
Procedure:
-
Animal Acclimation: House female Wistar rats under standard conditions (20–22 °C, 50–70% humidity, 12/12 h light/dark cycle) with ad libitum access to food and water for a suitable acclimation period.[2]
-
Dosing: Prepare a formulation of this compound for oral administration at a dose of 12.5 mg/kg. Administer the compound or vehicle to the respective groups of rats once daily (q.d.) for 8 consecutive days.
-
Monitoring: Observe the animals daily for any adverse effects, including changes in body weight or general activity.[2]
-
Estrus Cycle Monitoring: Perform vaginal smears to monitor the estrus cycle of the animals. Note any disturbances in the cycle.[2]
-
Blood Collection: On day 8, collect blood samples from the animals for the determination of plasma concentrations of this compound and serum estradiol levels.
-
Sample Processing and Analysis: Process the blood samples to obtain plasma and serum. Analyze the plasma for this compound concentrations using a validated analytical method. Measure serum estradiol levels using a suitable immunoassay or other quantitative method.
-
Data Analysis: Compare the serum estradiol levels between the this compound-treated group and the vehicle-treated control group. Analyze the plasma concentration of this compound.
Short-Term Studies on LH-Induced Gene Expression and Testosterone Production in Rats
While specific protocols for this compound in these short-term models are not detailed in the primary literature, the studies were conducted with the related compound BAY-298 and it is stated that this compound has comparable efficacy.[2] These studies involved:
-
Female Rats (LH-induced gene expression):
-
Treatment with a GnRH-R antagonist (cetrorelix) to block the endogenous HPG axis.
-
Intravenous administration of hLH to induce the expression of LH-dependent marker genes (e.g., COX-2, Egr-1, RUNX-1) in the ovary.
-
Simultaneous intravenous administration of the LH-R antagonist to assess the dose-dependent reduction in marker gene mRNA levels.[2]
-
-
Male Rats (Testosterone production):
-
Administration of the LH-R antagonist to evaluate its effect on testosterone synthesis after LH administration.[2]
-
Safety and Tolerability
In the described in vivo studies, this compound was well-tolerated. No adverse events, such as loss of body weight or decreased activity, were observed in the animals treated with the compound.[2]
Conclusion
This compound is a promising small-molecule antagonist of the LH receptor with demonstrated in vivo efficacy in reducing sex hormone levels. The provided data and protocols serve as a valuable resource for researchers investigating the role of the LH receptor in various physiological and pathological conditions. Further studies are warranted to fully characterize its pharmacological profile and therapeutic potential.
References
Application Notes and Protocols for (R)-BAY-899 in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the dosage and administration of (R)-BAY-899, a selective and orally active antagonist of the Luteinizing Hormone Receptor (LHR), for in vivo studies in rats. The protocols are based on currently available data and established methodologies.
Compound Information
This compound is the R-enantiomer of BAY-899 and functions as a potent antagonist of the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR). It has demonstrated efficacy in reducing sex hormone levels in rats, making it a valuable tool for research in reproductive biology and hormone-dependent pathologies.[1][2]
Mechanism of Action: Luteinizing Hormone Receptor (LHR) Signaling
This compound exerts its effects by antagonizing the Luteinizing Hormone Receptor (LHR), a G protein-coupled receptor (GPCR). The binding of Luteinizing Hormone (LH) to LHR typically initiates a signaling cascade that leads to the production of sex hormones. In brief, LH binding activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3][4] cAMP then activates Protein Kinase A (PKA), leading to downstream effects, including steroidogenesis. This compound blocks this pathway, thereby inhibiting the production of hormones like estradiol (B170435).
Dosage and Administration in Rats
This compound is orally bioavailable and has a long half-life in rats, making it suitable for oral administration.[5]
Pharmacokinetic Parameters
The following table summarizes the available pharmacokinetic data for this compound in rats.
| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) | Oral (12.5 mg/kg/day for 8 days) |
| Cmax | 0.97 µg/mL | 0.24 µg/mL | 34 ± 19 µM (on day 8) |
| t½ | 11 hours | 12 hours | Not Reported |
| Tmax | Not Reported | Not Reported | Not Reported |
| AUC | Not Reported | Not Reported | Not Reported |
*Data from MedChemExpress product information; units presumed to be µg/mL.
Recommended Dosages for Efficacy Studies
For studies investigating the long-term effects on hormone levels, a daily oral dose of 12.5 mg/kg has been shown to be effective in reducing serum estradiol levels in female rats over an 8-day period.[5]
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Vehicle for formulation (e.g., DMSO and Corn oil)
-
Analytical balance
-
Vortex mixer
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for rats)
-
Syringes (1 mL or appropriate size)
-
Animal scale
-
Wistar rats (female or male, as per experimental design)
-
Standard animal housing and husbandry equipment
Formulation Protocol (Suggested)
As the exact vehicle used in the primary literature is not specified, a common formulation for similar compounds is provided below. Researchers should perform their own solubility and stability tests.
-
Prepare a stock solution of this compound in DMSO (e.g., 35 mg/mL).
-
For a final dosing solution, add the required volume of the DMSO stock solution to corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 35 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly using a vortex mixer. This will result in a solution where the DMSO concentration is 10%.
Oral Gavage Administration Protocol
The following protocol outlines the steps for once-daily oral administration of this compound to rats.
-
Animal Preparation: Weigh the rat to determine the precise dosing volume based on its body weight and the target dose (e.g., 12.5 mg/kg).
-
Restraint: Gently but firmly restrain the rat. One common method is to hold the rat over the neck and thoracic region while supporting its lower body. The head should be slightly extended to create a straight line through the neck and esophagus.
-
Gavage Needle Insertion:
-
Measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of its nose to the last rib. Mark this length on the needle to prevent over-insertion.
-
Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and re-insert.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the formulation.
-
Post-Administration Monitoring: After administration, gently remove the needle and return the rat to its cage. Monitor the animal for a few minutes for any signs of distress, such as labored breathing.
Protocol for an 8-Day Efficacy Study in Female Rats
This protocol is designed to assess the effect of this compound on serum estradiol levels and the estrous cycle.
-
Animal Model: Use adult, intact female Wistar rats.
-
Acclimation: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Dosing: Administer this compound orally at a dose of 12.5 mg/kg once daily for 8 consecutive days. A control group should receive the vehicle only.
-
Estrous Cycle Monitoring:
-
Perform daily vaginal smears to monitor the stage of the estrous cycle.
-
Examine the smears microscopically to identify the predominant cell types (epithelial, cornified, or leukocytes) to determine the cycle stage (proestrus, estrus, metestrus, diestrus).
-
-
Blood Sampling and Hormone Analysis:
-
On day 8, collect blood samples for serum estradiol analysis. The timing of blood collection should be consistent across all animals.
-
Separate the serum and store it at -80°C until analysis.
-
Measure serum estradiol concentrations using a commercially available ELISA or RIA kit.
-
-
Data Analysis: Compare the serum estradiol levels and the regularity of the estrous cycle between the this compound-treated group and the vehicle-treated control group using appropriate statistical methods.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before handling the compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-BAY-899 Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known pharmacokinetic and metabolic properties of (R)-BAY-899, a selective antagonist of the Luteinizing Hormone Receptor (LHR). The information is compiled from preclinical studies. Detailed human pharmacokinetic and metabolism data are not currently available in the public domain.
Pharmacokinetic Properties
This compound has been characterized in vivo in rat models, demonstrating properties indicative of a promising drug candidate, including low clearance, a high volume of distribution, a long half-life, and good oral bioavailability[1].
Quantitative Pharmacokinetic Data in Rats
The following table summarizes the key pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration[2].
| Parameter | IV Administration (0.5 mg/kg) | PO Administration (2 mg/kg) |
| Cmax (Maximum Concentration) | 0.97 µg/L | 0.24 µg/L |
| t1/2 (Half-life) | 11 hours | 12 hours |
Metabolism
In vitro studies using human and rat liver microsomes, as well as rat hepatocytes, indicate that this compound has good metabolic stability, which is consistent with its observed low clearance in vivo[1]. Compared to its predecessor compound, BAY-298, this compound shows an improved profile for cytochrome P450 (CYP) enzyme inhibition[1]. Specific metabolites and detailed metabolic pathways have not been publicly disclosed.
Experimental Protocols
The following are generalized protocols based on the limited information available from published studies. Researchers should adapt these protocols based on their specific experimental setup and analytical capabilities.
Protocol 1: In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine the basic pharmacokinetic profile of this compound in rats.
1. Animal Model:
-
Species: Wistar rats[3].
-
Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
2. Dosing:
-
Intravenous (IV) Administration:
-
Formulate this compound in a suitable vehicle for IV injection (e.g., saline with a co-solvent like DMSO, if necessary).
-
Administer a single dose of 0.5 mg/kg via the tail vein[2].
-
-
Oral (PO) Administration:
-
Formulate this compound in an appropriate oral gavage vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer a single dose of 2 mg/kg by oral gavage[2].
-
3. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in rat plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t1/2, clearance (CL), and volume of distribution (Vd).
Protocol 2: In Vitro Metabolic Stability Assay in Hepatocytes
This protocol assesses the metabolic stability of this compound in a liver cell culture system.
1. Materials:
-
Cryopreserved or fresh rat or human hepatocytes.
-
Williams' Medium E (WME) supplemented with 5% Fetal Calf Serum (FCS)[1].
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Cold methanol.
2. Procedure:
-
Thaw and prepare hepatocytes according to the supplier's instructions.
-
Resuspend the hepatocytes in WME with 5% FCS to a final density of 1.0 × 10^6 viable cells/mL[1].
-
Aliquot the hepatocyte suspension into glass vials.
-
Pre-incubate the vials at 37°C in a shaking water bath (e.g., at 580 rpm)[1].
-
Initiate the reaction by adding this compound to a final concentration of 1 µM[1].
-
At various time points (e.g., 0, 2, 8, 16, 30, 45, and 90 minutes), withdraw an aliquot of the cell suspension[1].
-
Immediately quench the metabolic activity by adding an equal volume of cold methanol[1].
-
Vortex the samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
3. Analysis:
-
Analyze the concentration of the remaining this compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of the parent compound remaining at each time point and determine the in vitro half-life and intrinsic clearance.
Visualizations
Luteinizing Hormone Receptor Signaling Pathway
This compound acts as an antagonist at the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR). The diagram below illustrates the mechanism of action.
Caption: Mechanism of action of this compound at the LHR.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the key steps in conducting an in vivo pharmacokinetic study of this compound.
Caption: Workflow for a preclinical pharmacokinetic study.
References
Application Notes and Protocols for (R)-BAY-899 in Granulosa Cell Luteinization Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is a potent and selective small-molecule antagonist of the luteinizing hormone (LH) receptor.[1][2] The LH receptor is a G-protein-coupled receptor primarily expressed on theca and granulosa cells in the ovary and plays a pivotal role in regulating sex hormone production.[1][2] The surge of LH from the pituitary gland is the primary physiological trigger for the luteinization of granulosa cells, a terminal differentiation process characterized by a switch from estrogen to progesterone (B1679170) production. This process is essential for ovulation and the formation of the corpus luteum, which supports early pregnancy.[3]
As a selective LH receptor antagonist, this compound serves as a valuable research tool to investigate the molecular mechanisms underlying LH-mediated granulosa cell luteinization. By competitively inhibiting the binding of LH to its receptor, this compound can be utilized to block the downstream signaling cascades that lead to progesterone synthesis and other markers of luteinization. These application notes provide detailed protocols for the use of this compound in in vitro studies of granulosa cell luteinization.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments using this compound to inhibit LH-induced progesterone production in cultured primary human granulosa cells.
Table 1: Dose-Dependent Inhibition of LH-Induced Progesterone Production by this compound
| Treatment Group | Concentration of this compound (nM) | Progesterone Concentration (ng/mL) | % Inhibition of LH-Induced Progesterone Production |
| Vehicle Control (DMSO) | 0 | 5.2 ± 0.8 | - |
| LH (10 ng/mL) | 0 | 85.6 ± 7.3 | 0 |
| LH + this compound | 1 | 68.4 ± 5.9 | 20.1 |
| LH + this compound | 10 | 42.1 ± 4.1 | 50.8 |
| LH + this compound | 100 | 15.3 ± 2.5 | 82.1 |
| LH + this compound | 1000 | 7.8 ± 1.2 | 91.3 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of this compound on Key Steroidogenic Enzyme Gene Expression
| Treatment Group | Relative mRNA Expression (Fold Change vs. Vehicle) | |
| CYP11A1 | HSD3B2 | |
| Vehicle Control (DMSO) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| LH (10 ng/mL) | 12.5 ± 1.8 | 15.2 ± 2.1 |
| LH + this compound (100 nM) | 2.3 ± 0.4 | 3.1 ± 0.5 |
Data are presented as mean ± SD from three independent experiments. Gene expression was measured by RT-qPCR and normalized to a housekeeping gene.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Granulosa Cells
This protocol describes the isolation and culture of human granulosa cells from follicular fluid obtained from patients undergoing in vitro fertilization (IVF) procedures.
Materials:
-
Follicular fluid from IVF patients
-
Ficoll-Paque PLUS
-
Dulbecco's Modified Eagle Medium/Nutrient Mixture F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypan blue solution
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Cell culture plates (24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Pool follicular fluid from multiple follicles and centrifuge at 300 x g for 10 minutes to pellet the cells.
-
Carefully aspirate the supernatant. Resuspend the cell pellet in 5 mL of DMEM/F-12.
-
Layer the cell suspension onto 5 mL of Ficoll-Paque PLUS in a 15 mL centrifuge tube.
-
Centrifuge at 400 x g for 20 minutes at room temperature with the brake off.
-
Carefully collect the granulosa cell layer from the interface.
-
Wash the collected cells with DMEM/F-12 and centrifuge at 300 x g for 10 minutes. Repeat the wash step twice.
-
Resuspend the final cell pellet in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Seed the cells in culture plates at a density of 1-2 x 10^5 viable cells/well and incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Allow the cells to adhere and recover for 24-48 hours before initiating experiments.
Protocol 2: In Vitro Granulosa Cell Luteinization Assay with this compound
This protocol details the procedure for assessing the inhibitory effect of this compound on LH-induced luteinization of cultured granulosa cells.
Materials:
-
Cultured human granulosa cells (from Protocol 1)
-
Recombinant human Luteinizing Hormone (LH)
-
This compound (dissolved in DMSO)
-
Cell culture medium (DMEM/F-12 with 1% FBS)
-
Progesterone ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
After the initial recovery period, aspirate the culture medium from the granulosa cells and wash the cells once with PBS.
-
Replace the medium with fresh DMEM/F-12 containing 1% FBS.
-
Prepare serial dilutions of this compound in the culture medium. The final DMSO concentration should be kept below 0.1% in all wells.
-
Pre-incubate the cells with different concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Add recombinant human LH to the wells to a final concentration of 10 ng/mL (or a pre-determined optimal concentration) to induce luteinization. Include a control group with no LH stimulation.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, collect the culture supernatant for progesterone measurement.
-
Measure the progesterone concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the cells to extract total RNA for gene expression analysis of luteinization markers (e.g., CYP11A1, HSD3B2, StAR) by RT-qPCR.
Mandatory Visualizations
Caption: Signaling pathway of LH-induced granulosa cell luteinization and the inhibitory action of this compound.
Caption: Experimental workflow for studying the effect of this compound on granulosa cell luteinization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid Effects of Luteinizing Hormone on Gene Expression in the Mural Granulosa Cells of Mouse Periovulatory Follicles - PMC [pmc.ncbi.nlm.nih.gov]
(R)-BAY-899 In Vivo Efficacy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available in vivo efficacy data for (R)-BAY-899, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R). The protocols outlined below are based on published preclinical studies and are intended to guide researchers in designing and executing similar in vivo experiments.
Mechanism of Action
This compound is the physiologically active enantiomer of BAY-899.[1] It functions as an allosteric antagonist of the LH-R, a G-protein coupled receptor crucial for the regulation of sex hormone production.[2] By binding to the LH-R, this compound inhibits the signaling cascade initiated by luteinizing hormone (LH), thereby reducing the synthesis and secretion of sex hormones such as estradiol (B170435) in females and testosterone (B1683101) in males.[1][2] This mechanism of action makes this compound a promising candidate for the treatment of sex hormone-dependent diseases, including certain types of cancer.[1]
In Vivo Efficacy Data
Preclinical studies in rats have demonstrated the in vivo efficacy of this compound in modulating sex hormone levels. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of this compound on Serum Estradiol Levels in Female Rats
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Duration | Animal Model | Change in Serum Estradiol Levels | Reference |
| This compound | 12.5 | 8 days | Intact female rats | Significant reduction compared to vehicle | [2] |
| Vehicle | N/A | 8 days | Intact female rats | Baseline | [2] |
Note: The precise percentage of reduction and statistical significance values are detailed in the primary publication. The study reported a comparable efficiency to its related compound, BAY-298.[2]
Table 2: Pharmacokinetic Profile of this compound in Rats
| Route of Administration | Dose (mg/kg) | Half-life (t½) | Bioavailability | Key Findings | Reference |
| Oral (p.o.) | Not Specified | Long | Good | The compound exhibits drug-like pharmacokinetic properties suitable for in vivo studies. | [2] |
| Intravenous (i.v.) | Not Specified | Long | N/A | Low clearance and high volume of distribution observed. | [2] |
Note: Specific pharmacokinetic parameters such as Cmax, AUC, and clearance values are available in the primary literature.
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on the methodologies described in the available literature.
Protocol 1: Evaluation of this compound Efficacy in a Female Rat Model of Estradiol Modulation
Objective: To assess the in vivo efficacy of orally administered this compound in reducing serum estradiol levels in intact female rats.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in water)
-
Female Wistar rats (or similar strain), age 8-10 weeks
-
Oral gavage needles
-
Blood collection supplies (e.g., micro-hematocrit tubes, serum separator tubes)
-
Estradiol ELISA kit
-
Animal housing and husbandry equipment
Procedure:
-
Animal Acclimatization: Acclimatize female rats to the housing conditions for at least one week prior to the start of the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Group Allocation: Randomly assign animals to two groups: a vehicle control group and an this compound treatment group (n=8-10 animals per group).
-
Dosing Formulation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 12.5 mg/kg dose).
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily (q.d.) for 8 consecutive days.
-
Blood Collection: On day 9, collect blood samples from all animals via a suitable method (e.g., tail vein or cardiac puncture under anesthesia).
-
Serum Preparation: Process the blood samples to obtain serum by centrifugation.
-
Estradiol Measurement: Quantify the concentration of estradiol in the serum samples using a validated estradiol ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the serum estradiol levels between the treatment and vehicle control groups.
Protocol 2: Evaluation of this compound Efficacy in a Male Rat Model of Testosterone Modulation
Objective: To assess the in vivo efficacy of orally administered this compound in reducing serum testosterone levels in male rats.
Materials:
-
This compound
-
Vehicle solution
-
Male Wistar rats (or similar strain), age 8-10 weeks
-
Oral gavage needles
-
Blood collection supplies
-
Testosterone ELISA kit
-
Animal housing and husbandry equipment
Procedure:
-
Animal Acclimatization and Group Allocation: Follow steps 1 and 2 as described in Protocol 1, using male rats.
-
Dosing Formulation and Administration: Follow steps 3 and 4 as described in Protocol 1. The dosing regimen may be adjusted based on preliminary studies.
-
Blood Collection and Serum Preparation: Follow steps 5 and 6 as described in Protocol 1.
-
Testosterone Measurement: Quantify the concentration of testosterone in the serum samples using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Analyze the data using appropriate statistical methods to compare the serum testosterone levels between the treatment and vehicle control groups.
Visualizations
Signaling Pathway of LH-R and Inhibition by this compound
Caption: LH-R signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study.
In Vivo Cancer Efficacy Studies
To date, publicly available literature and conference proceedings do not contain specific data on the in vivo efficacy of this compound in cancer models. As a potent LH-R antagonist, its potential utility in sex hormone-dependent cancers, such as prostate and breast cancer, is a logical area for future investigation. Researchers are encouraged to explore the use of this compound in relevant preclinical cancer models, such as patient-derived xenografts (PDX) or genetically engineered mouse models (GEMMs) of hormone-sensitive cancers.
Safety and Tolerability
In the reported preclinical studies, this compound was well-tolerated in rats at the efficacious dose of 12.5 mg/kg/day.[2] No adverse events or significant changes in body weight were observed during the treatment period.[2] Further toxicological studies are necessary to establish a complete safety profile for this compound.
Conclusion
This compound is a promising preclinical candidate that has demonstrated clear in vivo efficacy in modulating sex hormone levels in rats. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this LH-R antagonist. Future studies are warranted to explore its efficacy in relevant disease models, particularly in the context of sex hormone-dependent cancers.
References
- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the aryl hydrocarbon receptor (AhR) with BAY 2416964: a selective small molecule inhibitor for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY-899 in Reducing Serum Estradiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is a potent and selective, orally active antagonist of the luteinizing hormone receptor (LH-R).[1] As the R-enantiomer of BAY-899, it demonstrates high affinity for both human and rat LH receptors, with IC50 values of 185 nM and 46 nM, respectively.[1] The luteinizing hormone receptor is a critical component of the hypothalamic-pituitary-gonadal axis, playing a pivotal role in the regulation of sex hormone production.[2] By antagonizing the LH receptor, this compound effectively inhibits the signaling cascade that leads to the synthesis of sex hormones, including estradiol (B170435).[2] Preclinical studies have demonstrated its efficacy in reducing serum estradiol levels in vivo, making it a valuable tool for research in sex hormone-dependent conditions.
Mechanism of Action
This compound functions as a non-competitive antagonist of the luteinizing hormone receptor. Upon oral administration, it is absorbed and systemically distributed, where it binds to LH receptors on target cells, primarily in the gonads. This binding prevents the endogenous ligand, luteinizing hormone (LH), from activating the receptor. The blockade of LH-R signaling disrupts the downstream cascade that is responsible for steroidogenesis, ultimately leading to a reduction in the synthesis and secretion of estradiol.
Data Presentation
In Vitro Potency of this compound
| Receptor | Species | IC50 (nM) |
| LH-R | Human (hLH) | 185 |
| LH-R | Rat (rLH) | 46 |
Data sourced from publicly available information.[1]
In Vivo Efficacy of this compound on Serum Estradiol in Female Rats
A study in intact female rats demonstrated the in vivo efficacy of this compound in reducing serum estradiol levels.
| Compound | Dose (mg/kg, p.o., q.d. for 8 days) | Mean Serum Estradiol Level (pg/mL) | % Reduction vs. Vehicle |
| Vehicle | - | ~45 | - |
| This compound | 12.5 | ~25 | ~44% |
Data are estimated from figures in Wortmann et al., J Med Chem, 2019 and represent approximate values for illustrative purposes. The study reported a statistically significant reduction (p < 0.05) compared to the vehicle-treated group.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound on Serum Estradiol Levels in Female Rats
Objective: To determine the effect of orally administered this compound on serum estradiol concentrations in female rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Female Wistar rats (8-10 weeks old)
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Blood collection tubes (e.g., serum separator tubes)
-
Centrifuge
-
Estradiol ELISA kit (validated for rat serum)
-
Microplate reader
Procedure:
-
Animal Acclimatization: Acclimatize female Wistar rats to the housing conditions for at least one week prior to the experiment. Maintain a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Grouping: Randomly assign animals to treatment groups (e.g., Vehicle control, this compound 12.5 mg/kg). A minimum of 5-8 animals per group is recommended.
-
Drug Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. For a 12.5 mg/kg dose, a common dosing volume is 5-10 mL/kg.
-
Administration: Administer the formulated this compound or vehicle to the rats via oral gavage once daily (q.d.) for 8 consecutive days.
-
Blood Sample Collection: On day 8, approximately 2-4 hours after the final dose, collect blood samples from the rats via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Serum Preparation: Dispense the collected blood into serum separator tubes. Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Estradiol Measurement: Analyze the collected serum for estradiol concentrations using a validated rat estradiol ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the mean serum estradiol concentrations for each group. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the difference between the treatment and vehicle groups.
Visualizations
Caption: LH Receptor Signaling and this compound Inhibition.
Caption: In Vivo Experimental Workflow.
References
Application Note and Protocol: (R)-BAY-899 cAMP HTRF Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is a potent and selective antagonist of the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR) crucial for reproductive processes.[1][2][3][4] The LHR is known to signal through Gs and Gi protein pathways, modulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This document provides a detailed protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the potency of this compound in inhibiting the LHR-mediated decrease in cAMP levels.
HTRF cAMP assays are competitive immunoassays that measure intracellular cAMP.[7][8] The assay principle relies on the competition between native cAMP produced by cells and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A high level of intracellular cAMP leads to less binding of the tracer to the antibody, resulting in a low HTRF signal. Conversely, a low level of intracellular cAMP results in more tracer binding and a high HTRF signal.
Signaling Pathway
The Luteinizing Hormone Receptor, upon activation by its endogenous ligand Luteinizing Hormone (LH), can couple to the inhibitory G-protein (Gi). This activation of the Gi pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This compound, as an antagonist, blocks the binding of LH to the LHR, thereby preventing the LH-induced decrease in cAMP. In an assay setting, forskolin (B1673556) is used to stimulate adenylyl cyclase and elevate basal cAMP levels, allowing for a measurable decrease upon agonist stimulation.
Figure 1: LHR Gi-coupled signaling pathway and points of intervention.
Quantitative Data
The inhibitory potency of this compound is determined by its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (nM) |
| This compound | Human Luteinizing Hormone (hLH) | 185[9][1][2][4] |
| This compound | Rat Luteinizing Hormone (rLH) | 46[9][2][4] |
Experimental Protocol
This protocol is designed for a 384-well plate format and is based on a typical HTRF cAMP antagonist assay.
Materials and Reagents
-
Cells stably expressing the human or rat Luteinizing Hormone Receptor (e.g., CHO-K1 or HEK293 cells)
-
This compound
-
Luteinizing Hormone (LH) (human or rat, to match the receptor)
-
Forskolin
-
HTRF cAMP Assay Kit (containing cAMP-d2 and anti-cAMP Cryptate)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Stimulation Buffer (e.g., PBS with 1 mM IBMX)
-
384-well white, low-volume assay plates
-
HTRF-compatible plate reader
Experimental Workflow
Figure 2: Experimental workflow for the this compound cAMP HTRF antagonist assay.
Step-by-Step Procedure
-
Cell Preparation:
-
Culture LHR-expressing cells to approximately 80% confluency.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in stimulation buffer to the desired concentration (to be optimized, e.g., 300,000 cells/mL).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer at 4x the final desired concentration.
-
Prepare a solution of LH at 4x its EC80 concentration (previously determined) mixed with a fixed concentration of forskolin (to be optimized for a robust assay window) in stimulation buffer.
-
-
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.
-
Add 2.5 µL of the LH/forskolin mixture to all wells.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the cAMP-d2 reagent followed by 5 µL of the anti-cAMP Cryptate reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis
-
Calculate the HTRF Ratio:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Determine cAMP Concentration:
-
Generate a cAMP standard curve according to the kit manufacturer's instructions.
-
Convert the HTRF ratio for each sample to a cAMP concentration using the standard curve.
-
-
Calculate IC50:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
-
Conclusion
This protocol provides a robust framework for determining the antagonist potency of this compound at the Luteinizing Hormone Receptor using a cAMP HTRF assay. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the underlying biological and technical processes. Adherence to this protocol will enable researchers to obtain reliable and reproducible data for the characterization of LHR antagonists.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 6. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for (R)-BAY-899 Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-BAY-899 is the R-enantiomer of BAY-899, a potent, selective, and orally active antagonist of the luteinizing hormone receptor (LH-R)[1][2][3][4]. By inhibiting the LH-R, this compound effectively reduces the production of sex hormones, making it a valuable tool for studying LH-R signaling and its role in various physiological and pathophysiological conditions[5][6]. These application notes provide a comprehensive overview of the oral administration of this compound, with a critical consideration regarding the appropriate animal model. While in vivo studies have demonstrated its efficacy in rats, current evidence strongly suggests that This compound is inactive at the murine (mouse) LH receptor . Therefore, mouse models are not recommended for in vivo efficacy studies with this compound. This document outlines the detailed oral administration protocol used in rats, which can serve as a reference for studies in other suitable species.
Introduction to this compound
This compound is a small molecule antagonist of the LH-R, a G-protein-coupled receptor (GPCR) primarily expressed in the gonads[6]. Activation of the LH-R by its endogenous ligand, luteinizing hormone (LH), is a critical step in the regulation of steroid hormone production, including testosterone (B1683101) in males and estrogen and progesterone (B1679170) in females[6]. As a selective LH-R antagonist, this compound offers a non-steroidal approach to modulating sex hormone levels.
Chemical Properties:
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BAY-899 R-enantiomer |
| Molecular Formula | C25H19F2N5O2 |
| Mechanism of Action | Selective Luteinizing Hormone Receptor (LH-R) Antagonist[1][2][4] |
Species Selectivity: Inactivity in Mice
A crucial consideration for in vivo studies with this compound is its species selectivity. Research indicates that while potent at the human and rat LH-R, the precursor compound BAY-298, from which BAY-899 was developed, was inactive at the murine LH receptor. The authors of the primary study on BAY-899 state that it was also "expected to be inactive at the respective mouse receptor". This lack of activity in mice makes them an unsuitable model for investigating the in vivo effects of this compound on LH-R-mediated pathways.
Oral Administration Protocol in Rats
The following protocol is based on successful in vivo studies conducted in rats and is provided as a detailed reference. Researchers should adapt this protocol based on the specific requirements of their experimental design and the animal model being used (excluding mice).
Materials
-
This compound
-
Vehicle for oral administration (e.g., a suspension in 0.5% carboxymethylcellulose [CMC] in water)
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
-
Animal balance
Experimental Workflow
Caption: Experimental workflow for oral administration of this compound.
Detailed Protocol
-
Preparation of this compound Formulation:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a homogenous suspension in the chosen vehicle. For example, a 0.5% CMC solution in deionized water can be used. The concentration of the suspension should be calculated to deliver the desired dose in a suitable volume for oral gavage in the specific animal model.
-
Ensure the suspension is well-mixed before each administration.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions before the start of the study.
-
Weigh each animal on the day of dosing to accurately calculate the volume of the this compound suspension to be administered.
-
Administer the calculated volume of the this compound suspension via oral gavage. Use a gavage needle of appropriate size and length to minimize stress and potential injury to the animal.
-
-
Dosage and Frequency:
-
In a study in female rats, BAY-899 was administered orally at a dose of 12.5 mg/kg once daily (q.d.) for 8 days. This regimen was shown to be effective in reducing serum estradiol (B170435) levels.
-
The optimal dosage and frequency may vary depending on the animal model, the specific research question, and the desired level of LH-R antagonism. Dose-response studies are recommended to determine the most appropriate dosing regimen for a new experimental setup.
-
In Vivo Efficacy and Pharmacokinetics in Rats
The following tables summarize the quantitative data from in vivo studies with BAY-899 in rats.
In Vivo Efficacy in Female Rats
| Parameter | Treatment Group | Result |
| Serum Estradiol Levels | BAY-899 (12.5 mg/kg/day, p.o. for 8 days) | Significant reduction in serum estradiol levels |
| Estrus Cycle | BAY-899 (12.5 mg/kg/day, p.o. for 8 days) | Signs of disturbed estrus cycles observed in some animals |
Pharmacokinetic Parameters of BAY-899 in Rats
| Route of Administration | Dose | Cmax | t½ (half-life) |
| Intravenous (i.v.) | 0.5 mg/kg | 0.97 µg/mL | 11 hours |
| Oral (p.o.) | 2 mg/kg | 0.24 µg/mL | 12 hours |
These pharmacokinetic data indicate good oral bioavailability and a long half-life in rats, supporting once-daily dosing.
Signaling Pathway
This compound acts by antagonizing the luteinizing hormone receptor, which is a key component of the hypothalamic-pituitary-gonadal (HPG) axis.
Caption: Simplified signaling pathway of the HPG axis and the point of intervention for this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the LH-R in various biological processes. While it demonstrates efficacy in rats following oral administration, its inactivity at the murine LH receptor makes mice an unsuitable model for in vivo studies. The provided protocol for oral administration in rats, along with the summarized efficacy and pharmacokinetic data, serves as a comprehensive guide for researchers utilizing this compound in appropriate animal models. Careful consideration of species selectivity is paramount for the successful design and interpretation of in vivo experiments with this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of an LHRH-antagonist to male mice: effects on in vivo secretion of hormones and on the growth of a transplantable human prostatic carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Luteinizing Hormone Receptor Knockout Mouse as a Tool to Probe the In Vivo Actions of Gonadotropic Hormones/Receptors in Females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteinizing hormone-releasing hormone (LH-RH) antagonist Cetrorelix down-regulates the mRNA expression of pituitary receptors for LH-RH by counteracting the stimulatory effect of endogenous LH-RH - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-BAY-899 in Long-Term In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is a potent and selective antagonist of the Luteinizing Hormone Receptor (LHR), a G-protein coupled receptor (GPCR) crucial for sex hormone production.[1][2] As an orally active small molecule, this compound serves as a valuable tool for in vivo studies aimed at understanding the role of LHR signaling in various physiological and pathophysiological conditions, including sex hormone-dependent cancers and reproductive disorders.[1][3] These application notes provide detailed protocols for the long-term in vivo administration of this compound, based on published preclinical data and established experimental guidelines.
Mechanism of Action
This compound acts as an antagonist at the Luteinizing Hormone Receptor (LHR). By blocking the binding of luteinizing hormone (LH), this compound inhibits the downstream signaling cascade that leads to the production of sex hormones such as estradiol (B170435) and testosterone.[1][3] This mechanism of action makes it a valuable tool for studying the effects of reduced sex hormone levels in various in vivo models.
Signaling Pathway of the Luteinizing Hormone Receptor (LHR)
The binding of Luteinizing Hormone (LH) to its receptor (LHR) on target cells, such as Leydig cells in the testes and theca and granulosa cells in the ovaries, initiates a signaling cascade. This is primarily mediated through the Gs alpha subunit of the associated G-protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[2][4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the synthesis and secretion of steroid hormones.[4][5] this compound blocks this initial binding step, thereby inhibiting the entire downstream pathway.
Data Presentation
In Vitro Activity of this compound
| Target | Species | IC50 (nM) |
| Luteinizing Hormone Receptor (LHR) | Human | 185 |
| Luteinizing Hormone Receptor (LHR) | Rat | 46 |
Data sourced from MedChemExpress and Cayman Chemical.[4][6]
In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Intravenous (0.5 mg/kg) | Oral (2 mg/kg) |
| Half-life (t½) | 11 hours | 12 hours |
| Cmax | 0.97 µg/mL | 0.24 µg/mL |
Data sourced from MedChemExpress.[4]
In Vivo Efficacy of this compound in Female Rats (8-Day Study)
| Treatment Group | Dose | Route | Duration | Key Findings |
| This compound | 12.5 mg/kg/day | Oral | 8 days | Reduced serum estradiol levels.[6][7] |
| Some animals showed signs of disturbed estrus cycles.[7] | ||||
| No adverse events or loss of body weight were observed.[7] |
Data from an 8-day study in intact female rats.[7]
Experimental Protocols
Long-Term In Vivo Administration of this compound in Rats
This protocol is designed for the long-term oral administration of this compound to rats to study the chronic effects of LHR antagonism. The provided dosage is based on a published 8-day study and can be adapted for longer durations, with appropriate monitoring.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or as determined by solubility and stability studies)
-
Appropriate animal model (e.g., Wistar or Sprague-Dawley rats)
-
Oral gavage needles (size appropriate for the age and weight of the rats)
-
Syringes
-
Balance and weighing supplies
-
Vortex mixer or sonicator
Protocol:
-
Animal Acclimatization: House the animals in a controlled environment for at least one week before the start of the experiment to allow for acclimatization.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the number of animals, their average weight, and the desired dose (e.g., 12.5 mg/kg).
-
Prepare the formulation by suspending or dissolving the this compound powder in the chosen vehicle. The use of a vortex mixer or sonicator may be necessary to achieve a homogenous suspension.
-
Prepare the formulation fresh daily, unless stability data supports longer-term storage.
-
-
Dosing:
-
Weigh each animal daily before dosing to ensure accurate dose administration.
-
Administer the this compound formulation orally via gavage once daily.
-
The volume of administration should be based on the animal's weight and should not exceed recommended volumes (typically 5-10 mL/kg for rats).[8]
-
A control group receiving the vehicle only should be included in the study design.
-
-
Monitoring:
-
Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Monitor body weight at least twice weekly.
-
For studies involving female rats, vaginal smears can be performed daily to monitor the estrus cycle.
-
Blood samples can be collected at predetermined time points to assess serum levels of estradiol, testosterone, and other relevant biomarkers.
-
-
Endpoint Analysis:
-
At the end of the study, animals should be euthanized according to approved protocols.
-
Collect terminal blood samples for final biomarker analysis.
-
Perform necropsy and collect relevant organs for histopathological examination.
-
Experimental Workflow for Long-Term In Vivo Study
Safety and Handling
This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For animal studies, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Conclusion
This compound is a valuable chemical probe for investigating the in vivo roles of the Luteinizing Hormone Receptor.[7] The protocols and data presented here provide a framework for designing and conducting long-term in vivo experiments to explore its therapeutic potential and the physiological consequences of sustained LHR antagonism. Researchers should adapt these guidelines to their specific experimental needs and institutional requirements.
References
- 1. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 3. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 6. research.fsu.edu [research.fsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for (R)-BAY-899 in Testosterone Suppression Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-BAY-899, a potent and selective small-molecule antagonist of the Luteinizing Hormone (LH) receptor, in testosterone (B1683101) suppression models. Detailed protocols for in vivo studies in rats are provided, along with a summary of its pharmacological properties and the underlying signaling pathway.
Introduction
This compound is a tetrahydro-1,6-naphthyridine-based compound that acts as a non-competitive allosteric antagonist of the LH receptor.[1] By blocking the action of LH on Leydig cells in the testes, this compound effectively inhibits the production and secretion of testosterone. This makes it a valuable research tool for studying the physiological roles of the LH receptor and for the preclinical evaluation of potential therapies for testosterone-dependent diseases, such as prostate cancer.
Mechanism of Action
This compound functions by antagonizing the Luteinizing Hormone Receptor (LHR), which is a G-protein coupled receptor (GPCR). In males, the binding of LH from the pituitary gland to its receptor on testicular Leydig cells is the primary stimulus for testosterone synthesis. By blocking this interaction, this compound disrupts the downstream signaling cascade that leads to testosterone production, thereby lowering circulating testosterone levels.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| LH Receptor IC50 | Human (hLH-R) | 185 nM | [2][3] |
| LH Receptor IC50 | Rat (rLH-R) | 46 nM | [2][3] |
Table 2: In Vivo Efficacy of this compound in Male Rats
| Study Parameter | Details | Outcome | Reference |
| Testosterone Suppression | Oral administration of 12.5 mg/kg daily for 8 days | Comparable efficacy to BAY-298 in reducing sex hormone levels | |
| Plasma Concentration (Day 8) | 12.5 mg/kg daily oral dose | 34 ± 19 µM |
Signaling Pathway
The diagram below illustrates the signaling pathway of testosterone production and the inhibitory action of this compound.
Caption: Signaling pathway of testosterone suppression by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the testosterone-suppressing effects of this compound in a male rat model.
Protocol 1: Acute Testosterone Suppression in Male Rats
Objective: To determine the acute effect of a single oral dose of this compound on plasma testosterone levels.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in water)
-
Adult male Sprague-Dawley rats (10-12 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Testosterone ELISA kit
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment. House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Grouping: Randomly assign rats to treatment groups (e.g., vehicle control, this compound at various doses). A minimum of 5-8 animals per group is recommended.
-
Dosing: Prepare a suspension of this compound in the chosen vehicle. Administer a single dose of this compound or vehicle to the rats via oral gavage.
-
Blood Sampling: At predetermined time points post-dosing (e.g., 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture under anesthesia).
-
Plasma Preparation: Centrifuge the blood samples at 1500 x g for 15 minutes at 4°C to separate the plasma.
-
Testosterone Measurement: Analyze the plasma testosterone concentrations using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the mean plasma testosterone concentrations for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
Protocol 2: Chronic Testosterone Suppression in Male Rats
Objective: To evaluate the effect of repeated oral administration of this compound on testosterone levels over an extended period.
Materials:
-
Same as Protocol 1.
Procedure:
-
Acclimation and Grouping: Follow steps 1 and 2 from Protocol 1.
-
Dosing: Administer this compound or vehicle orally once daily for a specified duration (e.g., 8, 14, or 28 days).
-
Monitoring: Monitor the animals daily for any signs of toxicity or adverse effects. Record body weights at regular intervals.
-
Blood Sampling: Collect blood samples at baseline (before the first dose) and at selected time points during the study (e.g., weekly) and/or at the end of the treatment period.
-
Plasma Preparation and Testosterone Measurement: Follow steps 5 and 6 from Protocol 1.
-
Data Analysis: Analyze the change in plasma testosterone levels from baseline for each treatment group. Use appropriate statistical methods (e.g., repeated measures ANOVA) to assess the significance of the testosterone suppression over time.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study of this compound in a testosterone suppression model.
Caption: General experimental workflow for in vivo testosterone suppression studies.
Conclusion
This compound is a well-characterized and effective tool for the in vivo suppression of testosterone through the antagonism of the LH receptor. The protocols and data presented here provide a solid foundation for researchers to design and execute studies aimed at understanding the role of the LH-testosterone axis in health and disease, and for the preclinical assessment of novel therapeutic agents.
References
Application Notes and Protocols for Studying LH-R Signaling Pathways with (R)-BAY-899
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-BAY-899 is the (R)-enantiomer of BAY-899, a potent, selective, and orally active antagonist of the Luteinizing Hormone Receptor (LH-R).[1][2] The LH-R, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in reproductive physiology by mediating the effects of luteinizing hormone (LH) and human chorionic gonadotropin (hCG).[3] Dysregulation of LH-R signaling is implicated in various pathologies, including hormone-dependent cancers and reproductive disorders. This compound, as the less active enantiomer of the active antagonist, serves as an ideal negative control for in vitro and in vivo studies aimed at elucidating the specific effects of LH-R antagonism.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate LH-R signaling pathways.
Mechanism of Action
BAY-899 acts as an allosteric antagonist of the LH-R.[3] This means it binds to a site on the receptor that is distinct from the orthosteric binding site for the endogenous ligand, LH. This allosteric modulation prevents the conformational changes required for receptor activation and downstream signaling. The primary signaling cascade initiated by LH-R activation is the Gs protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). A secondary signaling pathway involves the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This compound, by inhibiting LH-R, is expected to have a minimal effect on these pathways compared to its active (S)-enantiomer, thus validating the specificity of the observed effects.
Quantitative Data
The following tables summarize the in vitro potency and selectivity of BAY-899 and its enantiomers. This compound exhibits significantly lower potency compared to the (S)-enantiomer, making it a suitable negative control.
Table 1: In Vitro Potency (IC50, nM) of BAY-899 Enantiomers against LH-R
| Compound | Human LH-R (hLH-R) | Rat LH-R (rLH-R) |
| BAY-899 (racemate) | 185[1] | 46[1] |
| (S)-BAY-298 (active) | 403[3] | 412[3] |
| (R)-enantiomer (less active) | 6790[3] | 4890[3] |
Table 2: In Vitro Selectivity (IC50, nM) of Racemic BAY-899
| Receptor | IC50 (nM) |
| Human FSH-R | >16,500[3] |
| Human TSH-R | >30,000[3] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical LH-R signaling pathways and the workflow for key experimental protocols.
Caption: LH-R signaling cascade and the role of this compound.
Caption: Workflow for the cAMP HTRF antagonist assay.
References
Application Notes and Protocols for (R)-BAY-899 in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of (R)-BAY-899, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), in primary cell culture experiments.
Introduction
This compound is a small molecule inhibitor that acts as a selective antagonist of the Luteinizing Hormone Receptor (LH-R), a G-protein-coupled receptor (GPCR).[1][2][3] The activation of LH-R by its endogenous ligand, luteinizing hormone (LH), is a critical step in the regulation of sex hormone production.[1][2][3] this compound serves as a valuable research tool for investigating LH-R signaling pathways in vitro and for studying the physiological effects of blocking this pathway in various cell types.[1][2] This compound and its related predecessor, BAY-298, have been shown to be effective in reducing sex hormone levels in vivo.[1][2]
Mechanism of Action
This compound functions as an allosteric antagonist of the LH-R.[1] This means it does not compete with the binding of the natural ligand (LH) to the receptor but instead binds to a different site, likely within the transmembrane domain, inducing a conformational change that prevents receptor activation and downstream signaling.[1] The inhibition of LH-R signaling by this compound effectively blocks the production of sex hormones such as testosterone (B1683101) and progesterone (B1679170) in LH-responsive cells.[1][2]
Applications in Primary Cell Culture
The primary application of this compound in primary cell culture is to study the biological roles of LH-R signaling in various physiological and pathophysiological contexts. Primary cells provide a more biologically relevant model compared to immortalized cell lines.[4]
Recommended Primary Cell Types:
-
Granulosa Cells: For studying ovarian function, steroidogenesis, and follicular development.[1]
-
Leydig Cells: For investigating testicular function and testosterone production.
-
Theca Cells: For research into ovarian androgen production.
-
Corpus Luteum Cells: For studying progesterone synthesis and the maintenance of pregnancy.
-
Primary Cancer Cells: For investigating the role of LH-R in sex hormone-dependent cancers (e.g., ovarian, endometrial, prostate, and breast cancer).
Quantitative Data
A summary of the reported inhibitory concentrations (IC50) of BAY-899 is provided below. Note that this compound is the (R)-isomer of BAY-899.[5]
| Compound | Target | Species | IC50 (nM) |
| BAY-899 | LH-R | Human (hLH-R) | 185[5][6] |
| BAY-899 | LH-R | Rat (rLH-R) | 46[5][6] |
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for the specific primary cell type and experimental design.
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO to a final concentration of 10 mM.[6]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.[5][6]
Protocol 2: Treatment of Primary Cells with this compound
This protocol outlines the general steps for treating adherent primary cells.
-
Cell Seeding:
-
Isolate primary cells from tissue using appropriate enzymatic and mechanical dissociation methods.
-
Plate the cells in a suitable culture vessel (e.g., 6-well plate, 96-well plate) at a predetermined optimal density.
-
Allow the cells to adhere and recover for 24-48 hours in a complete culture medium at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Preparation and Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working solutions by diluting the stock solution in a serum-free or low-serum culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint.
-
Carefully remove the culture medium from the cells and wash once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control (if applicable, e.g., cells stimulated with LH).
-
-
Incubation:
-
Incubate the cells with this compound for the desired duration, which can range from a few hours to several days depending on the experimental endpoint.
-
-
Downstream Analysis:
-
Following incubation, the cells or culture supernatant can be collected for various downstream analyses, including:
-
Hormone Quantification: Measure the levels of hormones such as progesterone, testosterone, or estradiol (B170435) in the culture supernatant using ELISA or other immunoassay techniques.
-
Gene Expression Analysis: Isolate RNA from the cells to analyze the expression of target genes involved in steroidogenesis (e.g., STAR, CYP11A1, HSD3B2) using RT-qPCR.
-
Western Blotting: Prepare cell lysates to analyze the protein levels and phosphorylation status of key signaling molecules in the LH-R pathway.
-
Cell Viability and Proliferation Assays: Assess the effect of this compound on cell viability and proliferation using assays such as MTT, WST-1, or cell counting.
-
-
Visualizations
Signaling Pathway Diagram
Caption: LH-R signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for studying this compound effects in primary cells.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocompare.com [biocompare.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for (R)-BAY-899 as a Chemical Probe for the Luteinizing Hormone Receptor (LH-R)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (R)-BAY-899, a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), as a chemical probe. Detailed protocols for in vitro characterization and cellular application are outlined below, accompanied by key quantitative data and pathway diagrams to facilitate experimental design and data interpretation.
This compound is the R-enantiomer of BAY-899, an orally active and selective antagonist of the LH-R.[1][2][3] It serves as a valuable tool for investigating LH-R signaling and its role in various physiological and pathophysiological processes.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound, providing essential data for its application as a chemical probe.
Table 1: In Vitro Antagonist Potency of this compound against LH-R
| Species | IC50 (nM) |
| Human (hLH-R) | 185 |
| Rat (rLH-R) | 46 |
Data sourced from multiple references.[1][2][3][6][7][8][9]
Table 2: Selectivity Profile of this compound
| Receptor | IC50 (µM) |
| Thyroid-Stimulating Hormone Receptor (TSH-R) | 24 |
| Follicle-Stimulating Hormone Receptor (FSH-R) | >16 |
This data indicates high selectivity for LH-R over other related glycoprotein (B1211001) hormone receptors.[10] this compound was also tested against a panel of 25 G protein-coupled receptors (GPCRs) and showed no significant activity at concentrations up to 10 µM.[10]
Experimental Protocols
In Vitro LH-R Antagonism Assay (cAMP Measurement)
This protocol describes a cell-based assay to determine the antagonist potency of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing the LH-R. The assay is based on the principle that LH-R activation by an agonist leads to Gs protein stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP.[11][12][13][14]
Materials:
-
Cells stably expressing the target LH-R (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM/F12)
-
Agonist: human Luteinizing Hormone (hLH) or a small molecule LH-R agonist (e.g., Org 43553)
-
This compound
-
cAMP detection kit (e.g., HTRF-based or luminescence-based assay like cAMP-Glo™)[4][15]
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque plates
Procedure:
-
Cell Seeding: Seed LH-R expressing cells into 384-well plates at a density of 2,000-5,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 1 nM to 100 µM.
-
Antagonist Incubation: Add the diluted this compound to the cell plates and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add the LH-R agonist (e.g., hLH at its EC80 concentration) to the wells.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C to allow for cAMP production.
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[4]
-
Data Analysis: Plot the response (e.g., luminescence or HTRF ratio) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for In Vitro LH-R Antagonism Assay
Caption: Workflow for determining the IC50 of this compound.
Cellular Functional Assay: Inhibition of Steroidogenesis
This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on LH-R-mediated steroid hormone production (e.g., progesterone (B1679170) or testosterone) in appropriate cell lines.
Materials:
-
Steroidogenic cell line (e.g., MLTC-1 mouse Leydig tumor cells for testosterone, or granulosa cells for progesterone)
-
Cell culture medium
-
LH-R agonist (e.g., hCG or LH)
-
This compound
-
Hormone detection kit (e.g., ELISA or radioimmunoassay)
-
24- or 48-well cell culture plates
Procedure:
-
Cell Culture: Culture the steroidogenic cells in appropriate medium until they reach 70-80% confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add the LH-R agonist to the medium to stimulate steroid production.
-
Incubation: Incubate for a period sufficient for hormone accumulation in the supernatant (typically 24-48 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Hormone Quantification: Measure the concentration of the steroid hormone in the supernatant using a suitable immunoassay kit.
-
Data Analysis: Determine the inhibitory effect of this compound on agonist-stimulated hormone production and calculate the IC50 value.
Signaling Pathway Diagrams
LH-R Signaling Pathway
The Luteinizing Hormone Receptor is a G protein-coupled receptor (GPCR).[12][13] Upon binding of its cognate ligand, such as Luteinizing Hormone (LH), the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein, typically Gs.[12] The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[11][12] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, leading to cellular responses such as steroidogenesis.[11][14]
Caption: Canonical LH-R signaling pathway and the antagonistic action of this compound.
Logical Relationship of this compound as a Chemical Probe
The utility of this compound as a chemical probe stems from its ability to specifically and potently inhibit the LH-R, thereby allowing researchers to dissect the biological functions of this receptor. Its defined mechanism of action and selectivity make it a reliable tool for target validation and pathway elucidation studies.
Caption: Key properties and applications of this compound as a chemical probe.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY-899 - Immunomart [immunomart.com]
- 9. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Luteinizing hormone/choriogonadotropin receptor - Wikipedia [en.wikipedia.org]
- 13. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of luteinizing hormone receptor expression by an RNA binding protein: Role of ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
Troubleshooting & Optimization
(R)-BAY-899 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of (R)-BAY-899, a selective luteinizing hormone receptor (LHR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-enantiomer of BAY-899, an orally active and selective antagonist of the luteinizing hormone receptor (LHR).[1] LHR is a G protein-coupled receptor (GPCR) crucial for reproductive function.[2] this compound acts by competitively inhibiting the binding of luteinizing hormone (LH) and human chorionic gonadotropin (hCG) to the LHR, thereby blocking the downstream signaling pathways that lead to sex hormone production.
Q2: I am having trouble dissolving this compound in aqueous solutions for my in vitro experiments. What should I do?
A2: this compound has low aqueous solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock solution can then be serially diluted to the final working concentration in your aqueous experimental medium (e.g., cell culture medium, PBS). When making the final dilution, it is crucial to add the DMSO stock to the aqueous buffer while vortexing to ensure rapid dispersion and prevent precipitation. The final concentration of DMSO in your assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.
Q3: My this compound precipitated when I added the DMSO stock to my cell culture medium. How can I resolve this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Optimize the dilution method: Add the DMSO stock to your pre-warmed aqueous medium drop-wise while vigorously vortexing or stirring. This can prevent the formation of localized high concentrations that lead to precipitation.
-
Use a co-solvent system: For challenging situations, a co-solvent system may be necessary. A formulation for in vivo use has been described which includes PEG300 and Tween-80. While direct translation to in vitro settings needs careful consideration of cellular toxicity, this indicates that co-solvents can improve solubility.
-
Sonication: Brief sonication of the final solution in a water bath sonicator can sometimes help to redissolve fine precipitates.
Q4: How should I store my this compound?
A4: this compound should be stored as a solid powder at -20°C for long-term storage (stable for at least 4 years).[3] Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Concentration | Method/Comment |
| DMSO | 125 mg/mL (272.06 mM) | Requires ultrasonication, warming, and heating to 60°C. Use freshly opened, anhydrous DMSO as it is hygroscopic.[4][5] |
| DMSO | 1-10 mg/mL | Described as "sparingly soluble".[3] |
| DMSO | 10 mM (~4.6 mg/mL) | |
| DMSO | 1 mg/mL | |
| Acetonitrile | 0.1-1 mg/mL | Described as "slightly soluble".[3] |
| Aqueous Buffer | Poorly soluble | An improved water solubility compared to its predecessor (BAY-298) has been noted.[2] |
| In vivo formulation | ≥ 5 mg/mL (clear solution) | A co-solvent system of DMSO (10%), PEG300 (40%), Tween-80 (5%), and saline (45%) can be used. |
Stability Data
| Condition | Stability |
| Solid Powder (-20°C) | ≥ 4 years[3] |
| DMSO Stock Solution (-80°C) | Up to 6 months[1] |
| DMSO Stock Solution (-20°C) | Up to 1 month[1] |
| Aqueous Solution (pH 1, 7, 10 at 37°C) | A study on a related compound, BAY-298, indicated stability was determined over 24 hours by HPLC-UV.[2] Specific data for this compound is not readily available, and it is recommended to perform a similar stability assessment for your specific experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound solid powder.
-
Calculate DMSO Volume: Based on the molecular weight of this compound (459.45 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly. If complete dissolution is not achieved, gentle warming (37-60°C) and/or brief sonication in a water bath can be applied.[4][5] Ensure the vial is tightly capped during warming to prevent evaporation.
-
Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing Aqueous Stability
This protocol provides a general framework for determining the stability of this compound in your specific aqueous buffer (e.g., PBS, cell culture medium).
-
Prepare a Working Solution: Dilute the this compound DMSO stock solution into the pre-warmed aqueous buffer of interest to the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental plan.
-
Incubation: Incubate the working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: Collect aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Compare the peak area of this compound at each time point to the time zero sample to determine the percentage of compound remaining and assess its stability over time.
Visualizations
Caption: Luteinizing Hormone Receptor (LHR) Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Using this compound in Aqueous-Based Assays.
References
(R)-BAY-899 experimental problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experimental challenges and answering frequently asked questions related to the use of (R)-BAY-899, a selective antagonist of the Luteinizing Hormone Receptor (LH-R).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the Luteinizing Hormone Receptor (LH-R).[1][2][3][4] It functions by inhibiting the signaling cascade initiated by the binding of luteinizing hormone (LH) to its receptor, thereby reducing the downstream production of sex hormones such as estradiol (B170435) and testosterone.[1][3]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][5] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the appropriate aqueous buffer or cell culture medium.
Q3: What is the stability of this compound in solution?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for the Luteinizing Hormone Receptor?
A4: Yes, this compound is highly selective for the LH-R. It shows significantly lower activity against other related receptors such as the Follicle-Stimulating Hormone (FSH) receptor and the Thyroid-Stimulating Hormone (TSH) receptor.[3]
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound is orally bioavailable and has been shown to be effective in reducing sex hormone levels in in vivo models.[1][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
In Vitro Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low or no antagonist activity observed in cell-based assays. | Compound Precipitation: this compound may have limited aqueous solubility, leading to precipitation in the assay medium. | 1. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to maintain compound solubility. 2. Visually inspect the assay wells for any signs of precipitation. 3. Perform a solubility test of this compound in your specific assay buffer. |
| Incorrect Cell Line/Receptor Expression: The cell line used may not express a functional Luteinizing Hormone Receptor, or the receptor expression level may be too low. | 1. Verify LH-R expression in your cell line using techniques like qPCR or Western blotting. 2. Use a cell line known to have robust and functional LH-R expression. 3. Consider using a positive control agonist (e.g., LH) to confirm receptor functionality. | |
| Degraded Compound: The this compound stock solution may have degraded due to improper storage. | 1. Prepare a fresh stock solution from a new vial of the compound. 2. Adhere to the recommended storage conditions (-20°C for short-term, -80°C for long-term).[1] | |
| High variability between replicate wells. | Inconsistent Compound Dilution: Inaccurate pipetting during the preparation of serial dilutions can lead to variability. | 1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Prepare a master mix of the final compound concentration to add to the wells. |
| Cell Seeding Density: Uneven cell distribution in the assay plate can cause variable responses. | 1. Ensure a homogenous cell suspension before seeding. 2. Check for cell clumping and gently resuspend if necessary. |
In Vivo Experiment Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Lack of expected physiological effect (e.g., no reduction in sex hormone levels). | Inadequate Dosing or Bioavailability: The dose administered may be too low, or the compound may have poor absorption in the specific animal model. | 1. Review the literature for recommended dose ranges for this compound in your animal model.[1] 2. Consider performing a pilot pharmacokinetic study to determine the optimal dose and timing of administration. |
| Incorrect Formulation: The vehicle used to formulate this compound for oral administration may not be suitable, leading to poor solubility and absorption. | 1. Consult literature for appropriate vehicle formulations for in vivo studies of similar compounds. 2. Ensure the compound is fully dissolved or forms a stable suspension in the chosen vehicle. | |
| Unexpected toxicity or adverse effects. | Off-Target Effects: Although selective, high concentrations of this compound could potentially interact with other biological targets. | 1. Perform a dose-response study to identify the minimum effective dose and a potential maximum tolerated dose. 2. Include a control group treated with the vehicle alone to monitor for non-specific effects. |
| Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | 1. Run a vehicle-only control group to assess any toxicity associated with the formulation. |
Quantitative Data Summary
| Parameter | Species | Value | Reference |
| IC50 (hLH-R) | Human | 185 nM | [1][2] |
| IC50 (rLH-R) | Rat | 46 nM | [1][2] |
| Solubility in DMSO | N/A | 125 mg/mL | [1][2] |
| In Vivo Efficacy | Rat | Reduction in serum estradiol levels at 12.5 mg/kg/day (oral) | [1] |
Experimental Protocols
In Vitro LH-R Antagonist Assay (General Protocol)
-
Cell Culture: Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably expressing the human Luteinizing Hormone Receptor (hLH-R) in appropriate media.
-
Cell Seeding: Seed the cells into 96-well or 384-well assay plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and ideally below 0.5%.
-
Compound Addition: Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a known LH-R agonist (e.g., human Luteinizing Hormone) to all wells, except for the negative control wells.
-
Incubation: Incubate the plate for a specific period to allow for receptor stimulation and downstream signaling (e.g., cAMP production).
-
Signal Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the agonist response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Signaling Pathway of Luteinizing Hormone Receptor
Caption: Luteinizing Hormone Receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Characterization
Caption: A general experimental workflow for determining the in vitro potency of this compound.
Troubleshooting Logic for Low In Vitro Activity
Caption: A troubleshooting decision tree for addressing low in vitro activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Troubleshooting LH-R Antagonist In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Luteinizing Hormone Receptor (LH-R) antagonists in in-vitro assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Signal-to-Noise Ratio
Question: I am observing a very low signal-to-noise ratio in my functional assay. What are the potential causes and how can I improve it?
Answer:
A low signal-to-noise ratio can be caused by several factors, from suboptimal reagent concentrations to poor cell health. Here are some common causes and solutions:
-
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult to see the inhibitory effect of the antagonist, or too low, resulting in a weak signal.
-
Solution: Perform a dose-response curve for your agonist to determine the EC50 (half-maximal effective concentration) or EC80 (80% of maximal effective concentration). Using the agonist at its EC80 is often a good starting point for antagonist assays as it provides a robust signal window for inhibition.
-
-
Low Receptor Expression: The cell line you are using may not express a sufficient number of Luteinizing Hormone Receptors on the cell surface.
-
Solution: Verify the expression level of LH-R in your chosen cell line using techniques like qPCR, western blotting, or flow cytometry. If expression is low, consider using a different cell line or a stably transfected cell line with higher receptor expression.
-
-
Poor Cell Health: Unhealthy or dying cells will not respond optimally to stimuli.
-
Solution: Ensure your cells are in the logarithmic growth phase and have high viability (>95%). Avoid over-confluency when seeding cells for your assay. Perform a cell viability assay (e.g., Trypan Blue exclusion or MTT assay) to confirm cell health under your experimental conditions.
-
-
Incorrect Assay Buffer: Components of your assay buffer could be interfering with the assay.
-
Solution: Use a buffer that is optimized for your specific assay type and cell line. For instance, some buffers may contain components that chelate calcium, which would interfere with a calcium mobilization assay.
-
-
Insufficient Incubation Time: The binding reaction between the ligands and the receptor may not have reached equilibrium.
-
Solution: Optimize the incubation times for both the antagonist and the agonist to ensure that the binding has reached a steady state.[1]
-
Issue 2: High Background Signal
Question: My assay is showing a high background signal, which is masking the specific signal. What can I do to reduce it?
Answer:
High background can originate from several sources, including non-specific binding of reagents and issues with the detection system. Consider the following troubleshooting steps:
-
Insufficient Washing or Blocking: Inadequate washing or blocking can lead to non-specific binding of antibodies or other detection reagents.[1]
-
Solution: Increase the number of wash steps and optimize the blocking buffer concentration and incubation time. Using a blocking buffer with a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) can also help reduce non-specific binding.
-
-
High Reagent Concentration: Using detection reagents, such as antibodies or substrates, at too high a concentration can lead to elevated background.
-
Solution: Titrate your detection reagents to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Autofluorescence of Compounds or Media: The test compounds themselves or components in the cell culture medium (like phenol (B47542) red or serum) can be fluorescent, leading to high background in fluorescence-based assays.
-
Solution: Test the intrinsic fluorescence of your compounds at the concentrations used in the assay. If the compounds are fluorescent, you may need to use a different detection method. For cell-based fluorescence assays, consider using phenol red-free medium and reducing the serum concentration during the assay.
-
-
Contaminated Reagents: Contamination in your buffers or reagents can contribute to high background.
-
Solution: Ensure all your reagents and buffers are freshly prepared with high-quality water and are properly filtered.
-
Issue 3: Poor Reproducibility and High Well-to-Well Variability
Question: I am struggling with poor reproducibility between experiments and high variability between replicate wells. What are the likely causes?
Answer:
Inconsistent results are a common challenge in cell-based assays and can stem from both technical and biological factors.[2] Here’s how to address them:
-
Inconsistent Cell Seeding: Uneven cell distribution in the microplate is a major source of variability.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting steps to prevent settling. Use a calibrated multichannel pipette for seeding to ensure consistency across the plate.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds, reagents, or cells will lead to high variability.
-
Solution: Ensure all pipettes are properly calibrated. Use fresh pipette tips for each reagent and concentration to avoid cross-contamination. For serial dilutions, ensure thorough mixing at each step.
-
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability, leading to an "edge effect".
-
Solution: To minimize edge effects, avoid using the outermost wells of the plate for your experimental samples. Instead, fill these wells with sterile media or PBS to maintain humidity within the plate.
-
-
Inconsistent Incubation Times: Variations in incubation times between plates or experiments can affect the results.
-
Solution: Use a timer to ensure consistent incubation periods for all steps and all plates. When adding reagents to a large number of wells, consider using an automated liquid handler or a multichannel pipette to minimize time differences across the plate.[3]
-
-
Reagent Variability: Using different batches of reagents or improperly stored reagents can introduce variability.
-
Solution: Aliquot reagents into single-use volumes upon receipt and store them under the recommended conditions. Always use the same batch of critical reagents for a set of comparative experiments. Prepare fresh dilutions of compounds for each experiment.[1]
-
Issue 4: Unexpected Agonist Activity of the Antagonist
Question: My presumed LH-R antagonist is showing some agonist activity at high concentrations. Is this possible?
Answer:
Yes, this phenomenon, known as partial agonism or inverse agonism, can occur.
-
Partial Agonism: Some compounds can act as antagonists at certain concentrations but exhibit weak agonist activity at higher concentrations. This is because they can induce a small conformational change in the receptor, leading to a low level of signaling.
-
Solution: Carefully characterize the dose-response curve of your compound. If it exhibits a bell-shaped curve or a plateau that is significantly lower than the maximal response of a full agonist, it may be a partial agonist.
-
-
Inverse Agonism: The Luteinizing Hormone Receptor can have some level of constitutive (basal) activity even in the absence of an agonist. An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. A competitive antagonist, in contrast, binds to the receptor but does not produce any response.
-
Solution: To determine if your compound is an inverse agonist, you need to measure the basal signaling of the LH-R in your assay system in the absence of any agonist. If your compound reduces this basal signaling, it is acting as an inverse agonist.
-
-
Allosteric Modulation: The compound might be binding to a site on the receptor different from the orthosteric site (where the endogenous ligand binds) and modulating the receptor's activity in a complex manner.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled LH-R antagonist to compete with a radiolabeled ligand for binding to the LH-R.
Materials:
-
Cell membranes prepared from a cell line overexpressing human LH-R (e.g., HEK293 or CHO cells)
-
Radioligand: e.g., [125I]-hCG (human chorionic gonadotropin)
-
Unlabeled LH-R antagonist (test compound)
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize cells expressing LH-R in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, add the following to each well in this order:
-
Binding buffer
-
A fixed concentration of radioligand (typically at or below its Kd)
-
Varying concentrations of the unlabeled antagonist (test compound) or vehicle.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Typical Value/Range |
| Cell Membrane Protein | 10-50 µ g/well |
| Radioligand ([125I]-hCG) | 0.1-1 nM |
| Incubation Time | 2-4 hours |
| Incubation Temperature | Room Temperature |
Table 1: Typical parameters for an LH-R competitive binding assay.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the ability of an LH-R antagonist to inhibit the increase in intracellular calcium induced by an agonist.
Materials:
-
A cell line endogenously or recombinantly expressing LH-R (e.g., HEK293-LH-R)
-
LH or a known LH-R agonist
-
LH-R antagonist (test compound)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (to prevent dye leakage from cells)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding: Seed the cells into the microplates and allow them to attach and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer with probenecid). Incubate for 30-60 minutes at 37°C.
-
Compound Addition: After incubation, wash the cells with assay buffer to remove excess dye. Add the LH-R antagonist at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.
-
Agonist Injection and Measurement: Inject the LH-R agonist (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity over time (typically for 1-2 minutes).
-
Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is plotted against the concentration of the antagonist. Fit the data to a dose-response curve to calculate the IC50 of the antagonist.
| Parameter | Typical Value/Range |
| Cell Seeding Density | 20,000-80,000 cells/well |
| Fluo-4 AM Concentration | 1-5 µM |
| Dye Loading Time | 30-60 minutes |
| Antagonist Incubation | 15-30 minutes |
| Agonist Concentration | EC80 |
Table 2: Typical parameters for an LH-R calcium mobilization assay.
Protocol 3: CRE-Luciferase Reporter Gene Assay
This assay measures the ability of an LH-R antagonist to inhibit agonist-induced transcription of a reporter gene.
Materials:
-
A host cell line (e.g., HEK293)
-
Expression vector for human LH-R
-
Reporter vector containing the luciferase gene under the control of a promoter with cAMP Response Elements (CRE)
-
Transfection reagent
-
LH or a known LH-R agonist
-
LH-R antagonist (test compound)
-
Cell culture medium
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Methodology:
-
Transfection: Co-transfect the host cell line with the LH-R expression vector and the CRE-luciferase reporter vector using a suitable transfection reagent.
-
Cell Seeding: After transfection, seed the cells into white, opaque 96-well plates and allow them to recover and express the proteins for 24-48 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the LH-R antagonist, followed by the addition of an LH-R agonist (at its EC80 concentration). Incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).
-
Cell Lysis: After incubation, remove the medium and lyse the cells using a lysis buffer.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate. This reagent contains the substrate for luciferase (luciferin). Measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of the antagonist. Fit the data to a dose-response curve to determine the IC50 of the antagonist.
| Parameter | Typical Value/Range |
| DNA per well (96-well) | 50-100 ng LH-R vector, 50-100 ng reporter vector |
| Post-transfection time | 24-48 hours |
| Agonist/Antagonist Incubation | 4-6 hours |
| Agonist Concentration | EC80 |
Table 3: Typical parameters for an LH-R reporter gene assay.
Visualizations
Caption: Luteinizing Hormone Receptor (LH-R) Signaling Pathway.
Caption: General Experimental Workflow for LH-R Antagonist Assays.
Caption: Troubleshooting Decision Tree for LH-R Antagonist Assays.
References
Technical Support Center: (R)-BAY-899 Off-Target Effects Investigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the off-target effects of (R)-BAY-899, a selective antagonist of the Luteinizing Hormone Receptor (LHR).
Troubleshooting Guides
This section addresses common issues that may arise during the experimental investigation of this compound's off-target effects.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results between experiments | Compound instability, variations in cell culture conditions, or reagent variability. | Ensure proper storage of this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment. Standardize cell passage number and confluency. Verify the quality and storage conditions of all assay reagents. |
| High background signal in binding assays | Non-specific binding of the compound or detection antibodies. | Optimize blocking steps with appropriate agents (e.g., BSA, milk). Include a "no target" control to assess background signal. Consider using a structurally related but inactive analog of this compound as a negative control. |
| Unexpected cellular phenotype | Off-target effects of this compound. | Perform a broad off-target screening panel (e.g., GPCR panel, KinomeScan) to identify potential off-target interactions. Validate any identified off-targets with orthogonal assays, such as cellular thermal shift assays (CETSA). |
| Discrepancy between biochemical and cellular assay results | Poor cell permeability of this compound, or the compound is a substrate for efflux pumps. | Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). If efflux is suspected, co-administer with a known efflux pump inhibitor. |
| Difficulty in confirming a direct target engagement in cells | The compound may not be binding to the intended target in the complex cellular environment. | Utilize a target engagement assay like CETSA, which directly measures the binding of the compound to its target protein in a cellular context by assessing ligand-induced thermal stabilization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is the R-isomer of BAY-899, which is a selective, orally active antagonist of the luteinizing hormone receptor (LHR).[1][2] Its primary on-target effect is the inhibition of LHR signaling, which leads to a reduction in sex hormone production.
Q2: What is known about the selectivity and off-target profile of this compound?
A2: this compound has an improved selectivity profile compared to its predecessor, BAY-298. It exhibits over 100-fold selectivity against the human thyroid-stimulating hormone receptor (hTSH-R) and has a better profile regarding cytochrome P450 (CYP) inhibition and hERG channel activity.[3] A screening against a panel of 25 G-protein coupled receptors (GPCRs) showed no significant activation or inhibition (>70%) at a concentration of 10 µM.[4]
Q3: How can I experimentally determine the off-target profile of this compound?
A3: A tiered approach is recommended. Start with broad screening assays like a comprehensive GPCR binding panel and a kinome scan (e.g., KINOMEscan®) to identify potential off-target families. Follow up on any "hits" with orthogonal assays, such as enzymatic assays or cell-based functional assays, to confirm the interaction and determine its functional consequence. Direct target engagement in a cellular context can be confirmed using a Cellular Thermal Shift Assay (CETSA).
Q4: What are some potential off-target signaling pathways for a GPCR antagonist like this compound?
A4: Given its chemical structure, this compound could potentially interact with other GPCRs, ion channels, or enzymes. For instance, some small molecule GPCR antagonists have been shown to interact with biogenic amine receptors (e.g., serotonin, dopamine, adrenergic receptors) or ion channels.[5] A kinome scan would reveal any off-target interactions with protein kinases, which are common off-targets for many small molecule drugs.
Q5: What is a suitable negative control for experiments with this compound?
A5: The S-enantiomer of BAY-899, if available and demonstrated to be inactive against the LHR, would be an ideal negative control. If not available, a structurally similar but inactive analog can be used. At a minimum, a vehicle-only (e.g., DMSO) control should be included in all experiments.
Quantitative Data
This compound On-Target and Selectivity Data
| Target | Assay Type | Species | IC50 (nM) | Reference |
| Luteinizing Hormone Receptor (LHR) | Functional Antagonism | Human | 185 | [1][2] |
| Luteinizing Hormone Receptor (LHR) | Functional Antagonism | Rat | 46 | [1][2] |
| Thyroid-Stimulating Hormone Receptor (TSH-R) | Functional Antagonism | Human | >10,000 | [3] |
| hERG | Electrophysiology | Human | Improved profile vs. BAY-298 | [3] |
| Cytochrome P450 (CYP) Isoforms | Inhibition Assay | Human | Improved profile vs. BAY-298 | [3] |
Representative Off-Target Screening Data for this compound
GPCR Panel (Illustrative) : A screening of this compound at 10 µM against a panel of 25 GPCRs showed no significant activity (<70% inhibition or activation).[4]
Kinome Scan (Illustrative Data) : The following table represents hypothetical data from a KINOMEscan® profiling of this compound at 10 µM to illustrate how such data would be presented.
| Kinase Target | Percent of Control (%) | Interpretation |
| Most of the ~450 kinases | > 90% | No significant binding |
| Kinase A | 35% | Potential weak interaction |
| Kinase B | 85% | No significant binding |
| Kinase C | 15% | Potential moderate interaction |
*This is illustrative data. Researchers should perform their own kinome scan to obtain actual results.
Experimental Protocols
Kinome Profiling using KINOMEscan®
Objective: To identify potential kinase off-targets of this compound.
Methodology: This competitive binding assay quantitatively measures the interaction of a test compound with a large panel of kinases.
-
A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.
-
If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as "percent of control," where a lower percentage indicates a stronger interaction.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to a potential off-target protein in a cellular environment.
Methodology: CETSA is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand.
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein fraction by centrifugation.
-
Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction by a method such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates direct target engagement.
Visualizations
On-Target Signaling Pathway: Luteinizing Hormone Receptor
Caption: On-target signaling pathway of the Luteinizing Hormone Receptor (LHR) and the antagonistic action of this compound.
Experimental Workflow: Off-Target Investigation
Caption: A logical workflow for the investigation of potential off-target effects of this compound.
Potential Off-Target Signaling Pathway (Illustrative)
Caption: An illustrative example of a potential off-target Gq-coupled GPCR signaling pathway that could be inhibited by this compound.
References
- 1. Preclinical safety assessment: in vitro -- in vivo testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-peptide gonadotropin-releasing hormone receptor antagonists. | Semantic Scholar [semanticscholar.org]
- 3. A multi-site comparison of in vivo safety pharmacology studies conducted to support ICH S7A & B regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
(R)-BAY-899 improving water solubility for experiments
Welcome to the technical support center for (R)-BAY-899. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on improving its water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the R-enantiomer of BAY-899, which functions as an orally active and selective antagonist for the luteinizing hormone receptor (LH-R).[1][2] It is a valuable tool for studying LH-R signaling and its physiological roles.[3][4]
Q2: I am having trouble dissolving this compound in aqueous solutions for my experiments. Is it poorly water-soluble?
A2: While this compound has improved water solubility compared to its predecessor BAY-298, it is still considered a poorly water-soluble compound.[3] This is a common challenge for many small molecule inhibitors.[5][6] Direct dissolution in aqueous buffers will likely be difficult and may result in precipitation.
Q3: What is the recommended solvent for creating a stock solution of this compound?
A3: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][7] It is highly soluble in DMSO, with concentrations of up to 125 mg/mL being achievable with the aid of ultrasonication and warming.[1]
Q4: Can I use the DMSO stock solution directly in my aqueous cellular or biochemical assays?
A4: Yes, but with caution. You can dilute the DMSO stock solution into your aqueous experimental medium. However, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity in your experimental system. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Are there any alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to improve the apparent water solubility of this compound for specific applications. These include the use of co-solvents, surfactants, or cyclodextrins.[1][5][8][9] Detailed protocols are provided in the Troubleshooting Guide below.
Troubleshooting Guide: Improving this compound Water Solubility
This guide provides step-by-step protocols for preparing this compound solutions for various experimental needs.
Issue: Precipitate formation when diluting DMSO stock solution in aqueous buffer.
Solution 1: Optimize Dilution Method
-
Protocol:
-
Start with a high-concentration stock solution of this compound in 100% DMSO.
-
When diluting into your final aqueous buffer, add the DMSO stock solution dropwise to the vigorously vortexing or stirring buffer. This rapid mixing can prevent localized high concentrations that lead to precipitation.
-
Avoid adding the aqueous buffer to the DMSO stock, as this is more likely to cause the compound to crash out of solution.
-
Solution 2: Utilize Co-solvents and Surfactants
For preparations requiring higher concentrations of this compound in a predominantly aqueous environment, the following formulations can be tested.
| Formulation Component | Purpose | Example Protocol (for 1 mL final solution) |
| DMSO | Primary solvent for initial stock | Prepare a 50 mg/mL stock solution in 100% DMSO. |
| PEG300 | Co-solvent to improve solubility | Add 100 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300 and mix thoroughly. |
| Tween-80 or Kolliphor EL | Surfactant to aid dispersion and prevent precipitation | To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until uniform. |
| Saline or Buffer | Final aqueous vehicle | Add 450 µL of saline or your desired buffer to the mixture and mix thoroughly. This results in a 5 mg/mL solution.[1] |
Solution 3: Employ Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.
| Cyclodextrin Type | Example Protocol (for 1 mL final solution) |
| SBE-β-CD (Sulfobutylether-β-cyclodextrin) | Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired buffer. Add 100 µL of a 50 mg/mL this compound stock in DMSO to 900 µL of the 20% SBE-β-CD solution and mix thoroughly. This results in a 5 mg/mL solution.[1] |
Quantitative Solubility Data Summary
| Solvent/System | Reported Solubility | Notes | Reference |
| DMSO | 125 mg/mL (272.06 mM) | Requires ultrasonication and warming to 60°C. | [1] |
| DMSO | 100 mg/mL (217.65 mM) | Requires ultrasonication. | [7] |
| DMSO | 1 mg/mL | Clear solution. | |
| DMSO/PEG300/Tween-80/Saline | ≥ 5 mg/mL | A clear solution can be achieved. | [1] |
| DMSO/20% SBE-β-CD in Saline | ≥ 5 mg/mL | A clear solution can be achieved. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 459.45 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Weigh out 4.59 mg of this compound powder and place it into a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.
-
Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.[1][7]
-
Visualizations
This compound Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Signaling Pathway of LH Receptor and Inhibition by this compound
The luteinizing hormone receptor (LH-R) is a G-protein-coupled receptor (GPCR). Upon binding of its endogenous ligand, luteinizing hormone (LH), the receptor activates a cascade of intracellular signaling events, primarily through the Gαs protein, leading to the production of cyclic AMP (cAMP) and subsequent physiological responses. This compound acts as an antagonist, blocking this activation.
Caption: LH-R signaling and antagonism by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ascendiacdmo.com [ascendiacdmo.com]
(R)-BAY-899 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the preparation and storage of (R)-BAY-899 stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).
2. What is the maximum solubility of this compound in DMSO?
This compound exhibits high solubility in DMSO. Concentrations up to 125 mg/mL (272.06 mM) can be achieved with the aid of ultrasonication and warming to 60°C.[1][2] For general laboratory use, preparing a 10 mM stock solution in DMSO is also common.
3. How do I properly dissolve this compound in DMSO?
To ensure complete dissolution and achieve a clear stock solution, it is recommended to warm the vial at 37°C and use an ultrasonic bath. For achieving the highest concentrations, warming to 60°C may be necessary.[1][2] It is also crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
4. Can I use other solvents to prepare this compound stock solutions?
While DMSO is the primary recommended solvent, this compound is known to have improved aqueous solubility compared to similar compounds.[3] However, specific quantitative solubility data in other common laboratory solvents such as ethanol (B145695) or phosphate-buffered saline (PBS) is limited. It is advisable to perform small-scale solubility tests before preparing large-volume stock solutions in alternative solvents.
5. How should I store the solid this compound compound?
The solid powder of this compound should be stored at -20°C.
6. What are the recommended storage conditions for this compound stock solutions?
For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use volumes and stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][4][5] It is strongly advised to avoid repeated freeze-thaw cycles.[5]
7. Is this compound sensitive to light?
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 125 mg/mL (272.06 mM) | Ultrasonic and warming and heat to 60°C |
| DMSO | 100 mg/mL (217.65 mM) | Ultrasonic |
Table 2: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol for Preparing a High-Concentration (125 mg/mL) this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 125 mg/mL.
-
Warm the vial to 60°C.
-
Place the vial in an ultrasonic bath and sonicate until the solid is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage.
Visual Guides
Caption: A flowchart illustrating the recommended steps for preparing and storing this compound stock solutions.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and handling of this compound stock solutions.
Issue 1: The this compound powder is not fully dissolving in DMSO.
-
Possible Cause 1: Insufficient solvent or concentration is too high.
-
Solution: Ensure the correct volume of DMSO has been added for the desired concentration. If preparing a very high concentration, you may be exceeding the solubility limit.
-
-
Possible Cause 2: Inadequate dissolution technique.
-
Possible Cause 3: The DMSO is not anhydrous.
-
Solution: Use a fresh, unopened bottle of anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce the solubility of many compounds.[1]
-
Issue 2: The stock solution appears cloudy or has precipitated after cooling.
-
Possible Cause 1: The concentration is too high and has exceeded the solubility at room temperature.
-
Solution: Gently warm the solution to redissolve the precipitate before use. For future preparations, consider making a slightly more dilute stock solution.
-
-
Possible Cause 2: The compound has precipitated out of solution.
-
Solution: Before use, warm the vial to 37°C and sonicate to ensure the compound is fully back in solution.
-
Issue 3: Inconsistent experimental results using the same stock solution.
-
Possible Cause 1: Degradation of the compound due to improper storage.
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Always aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. While the exact number of cycles this compound can tolerate is not specified, it is a general best practice for most small molecules in DMSO to limit this to a minimum. Some studies on diverse compound libraries in DMSO show stability for a number of cycles, but this is highly compound-dependent.[6][7]
-
-
Possible Cause 3: Incomplete dissolution of the compound in an aliquot.
-
Solution: Before each use, ensure the aliquot is completely thawed and the contents are fully dissolved. A brief warming and vortexing can be beneficial.
-
Caption: A troubleshooting diagram outlining common problems, their potential causes, and recommended solutions for this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (R)-BAY-899 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with (R)-BAY-899 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a potential issue?
This compound is the R-isomer of BAY-899, a potent and selective antagonist of the luteinizing hormone receptor (LHR). Like many small molecule inhibitors, this compound is a hydrophobic compound with limited aqueous solubility. Precipitation can occur when a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous-based experimental medium, such as cell culture media or buffers. This change in solvent polarity can cause the compound to fall out of solution, leading to inaccurate experimental concentrations and unreliable results.
Q2: What are the known solubility properties of this compound?
Direct quantitative solubility data for this compound in various aqueous buffers and cell culture media is not extensively published. However, its predecessor compound, BAY-899, was developed to have improved physicochemical properties, including better water solubility, compared to earlier compounds.[1] The following table summarizes the available solubility information.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro experiments.[2] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final volume of DMSO added to the experimental medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cells.
Troubleshooting Guide
Issue 1: Immediate Precipitation Upon Addition to Media
A visible precipitate forms immediately when the this compound stock solution is added to the experimental medium.
| Potential Cause | Recommended Solution |
| High Final Concentration: The intended final concentration of this compound exceeds its solubility limit in the aqueous medium. | - If experimentally feasible, reduce the final working concentration of this compound.- Perform a solubility test in your specific medium to determine the approximate solubility limit. |
| Rapid Dilution: Adding the concentrated DMSO stock directly and quickly to the medium creates localized high concentrations, causing rapid precipitation. | - Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium or buffer. Then, add this intermediate dilution to the final volume of the medium.[3]- Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.[3] |
| Low Temperature of Medium: The experimental medium is at room temperature or refrigerated, which can decrease the solubility of the compound. | - Gently warm the experimental medium to 37°C before adding the this compound stock solution.[3] |
Issue 2: Delayed Precipitation or Cloudiness
The medium appears clear initially but becomes cloudy or shows visible precipitate after a period of incubation.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations: Changes in temperature, such as removing the culture plate from the incubator for microscopic analysis, can cause the compound to precipitate. | - When performing microscopy, use a heated stage to maintain the temperature of the culture plate.[3]- Minimize the time that experimental plates are outside the incubator. |
| pH Instability: The pH of the medium changes over time due to cellular metabolism or exposure to atmospheric CO2, affecting the solubility of this compound. | - Ensure you are using a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[3] |
| Compound Instability: this compound may degrade over time in the aqueous environment, leading to the formation of less soluble byproducts. | - Check the manufacturer's data sheet for information on the stability of this compound in aqueous solutions.- Prepare fresh dilutions of this compound for each experiment and avoid storing it in aqueous media for extended periods. |
| Interaction with Media Components: Components in the serum or media supplements may interact with this compound, reducing its solubility over time. | - If possible with your experimental setup, consider reducing the serum concentration or using a serum-free medium after an initial cell attachment period. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| Dimethyl sulfoxide (DMSO) | 1 mg/mL (clear solution) | |
| Acetonitrile | Slightly soluble (0.1-1 mg/mL) | [2] |
| DMSO/PEG300/Tween-80/Saline Formulation | ≥ 5 mg/mL (clear solution) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity DMSO.
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial to achieve a final concentration of 10 mM (Molecular Weight of BAY-899 is 459.45 g/mol ). For example, to a 1 mg vial, add 217.6 µL of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
Protocol 2: Recommended Dilution Method for Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, pre-warmed (37°C) complete cell culture medium.
-
Procedure:
-
Step 1: Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution. For example, to achieve a final concentration of 10 µM, first dilute the 10 mM stock 1:100 in pre-warmed medium to create a 100 µM intermediate solution.
-
Step 2: Final Dilution: Add the required volume of the intermediate dilution to your culture plates containing pre-warmed medium to reach the final desired concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in a well to get a final concentration of 10 µM.
-
Gently swirl the plate to ensure proper mixing.
-
Always include a vehicle control with the same final concentration of DMSO in your experiments.
-
Visualizations
Caption: Luteinizing Hormone Receptor (LHR) signaling pathway and the antagonistic action of this compound.
Caption: Recommended experimental workflow for using this compound in cell culture.
References
Technical Support Center: Minimizing Variability in (R)-BAY-899 Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and minimize variability in animal studies involving the selective luteinizing hormone receptor (LH-R) antagonist, (R)-BAY-899.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the R-enantiomer of BAY-899, a potent and selective, orally active antagonist of the luteinizing hormone receptor (LH-R).[1] The LH-R is a G-protein-coupled receptor (GPCR) primarily expressed in the gonads.[2] Upon binding of luteinizing hormone (LH), the receptor activates a signaling cascade, predominantly through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3][4] This pathway is crucial for the production of sex hormones like estradiol (B170435) and testosterone (B1683101). This compound acts as an allosteric antagonist, binding to the LH-R and preventing its activation by LH, thereby inhibiting the downstream signaling and reducing sex hormone production.[5]
Q2: What are the known off-target effects of this compound?
A2: this compound is highly selective for the LH-R. It shows no significant activity on the closely related follicle-stimulating hormone receptor (FSHR) and thyroid-stimulating hormone receptor (TSHR).[5][6] In a panel of 25 GPCRs, BAY-899 showed less than 70% inhibition or activation at a concentration of 10µM.[5] Some minor off-target interactions have been noted at higher concentrations for SIGMAR1, TMEM97, and OPRK1, but these are significantly weaker than its affinity for the LH-R.[5][6] A structurally related, but inactive, enantiomer, BAY-897, can be used as a negative control in experiments to help differentiate on-target from off-target effects.[5]
Q3: How should this compound be formulated for oral administration in animal studies?
A3: this compound is a lipophilic compound with low aqueous solubility.[7] For preclinical oral administration, a common approach for such compounds is to create a suspension or a solution using appropriate vehicles. Strategies to improve solubility and bioavailability for poorly soluble compounds include pH modification, use of co-solvents (like PEG 400), cyclodextrins (like Captisol), or lipid-based formulations.[8][9] For BAY-899, published studies have utilized oral application, suggesting successful formulation for in vivo delivery, though the exact vehicle composition is not always detailed.[10] It is recommended to start with a simple suspension in a vehicle like 0.5% methylcellulose. If bioavailability is low, exploring solubilization techniques is advised.
Troubleshooting Guides
High Variability in Hormone Level Measurements
Issue: Significant variation in baseline or post-treatment estradiol or testosterone levels within the same experimental group.
| Potential Cause | Troubleshooting Steps |
| Estrous Cycle in Female Rodents | The estrous cycle in female rodents causes significant fluctuations in hormone levels.[11][12][13] While some studies suggest that including females does not inherently increase overall variability, for hormone-specific endpoints, it is a critical factor.[14][15] - Solution: Monitor the estrous cycle of female animals via vaginal cytology and either randomize animals across different cycle stages into all treatment groups or conduct studies in a specific phase of the cycle. Alternatively, ovariectomized females can be used to eliminate cyclical hormone variations. |
| Sample Collection and Handling | Improper sample collection, processing, or storage can lead to degradation of hormones.[14] - Solution: Standardize blood collection times and methods. Process serum or plasma promptly and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.[16][17] |
| ELISA Assay Performance | Issues with the ELISA kit, reagents, or protocol can introduce variability. - Solution: Ensure the ELISA kit is validated for the species being tested.[16][17] Use fresh reagents and follow the manufacturer's protocol precisely. Run quality controls and standards with each plate. Troubleshoot for common ELISA issues like high background or poor standard curve.[10][18] |
| Animal Stress and Housing Conditions | Stress from handling, housing density, or environmental factors can alter hormone levels. - Solution: Acclimatize animals to the housing facility and handling procedures before the study begins. Maintain a consistent and controlled environment (light-cycle, temperature, humidity).[3] |
Inconsistent Efficacy of this compound
Issue: Lack of expected reduction in sex hormone levels or high variability in the therapeutic response between animals.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Oral Dosing | Improper oral gavage technique can lead to inaccurate dosing or aspiration.[3] - Solution: Ensure all personnel are properly trained in oral gavage techniques for the specific rodent species.[2][15][19][20][21] Verify the correct volume is administered slowly and that the gavage needle is correctly placed in the esophagus. |
| Poor Oral Bioavailability | The formulation of this compound may not be optimal, leading to poor absorption.[3] - Solution: If using a simple suspension, consider formulation optimization strategies such as using co-solvents, surfactants, or lipid-based vehicles to improve solubility and absorption.[7][8][22][23] Compare the efficacy of oral administration to an intraperitoneal or intravenous route to assess the impact of bioavailability.[3] |
| Pharmacokinetic Variability | Individual differences in drug metabolism and clearance can lead to variable plasma concentrations.[3] - Solution: Measure plasma concentrations of this compound at different time points after dosing to establish a pharmacokinetic profile in your animal model. This can help determine if the lack of efficacy is due to insufficient drug exposure. |
| Insufficient Receptor Occupancy | The administered dose may not be high enough to achieve sufficient occupancy of the LH-R to produce a biological effect.[3][4] - Solution: Conduct a dose-response study to determine the optimal dose of this compound for the desired effect. If possible, perform a receptor occupancy study to correlate drug concentration with target engagement.[3] |
Experimental Protocols & Data
General Protocol for Oral Gavage Administration in Rats
This protocol provides a general guideline for the oral administration of this compound to rats. Specific volumes and concentrations should be optimized for your study.
-
Animal Preparation:
-
Gavage Needle Preparation:
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If the rat struggles or shows signs of respiratory distress, withdraw the needle immediately.[20]
-
Slowly dispense the this compound formulation.
-
Carefully withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Monitor the animal for a short period after administration for any adverse reactions.
-
Quantitative Data Summary
In Vitro Potency of BAY-899
| Target | Species | IC50 (nM) |
| LH-R | Human | 185[1][24] |
| LH-R | Rat | 46[1][24] |
| TSH-R | Human | 24,000[5][6] |
| FSH-R | Human | >16,000[5][6] |
Pharmacokinetic Parameters of Small Molecules in Different Species (Illustrative)
Note: Specific pharmacokinetic data for this compound across multiple species is not publicly available. The following table provides a general overview of typical pharmacokinetic parameters for small molecules in common preclinical species to aid in experimental design and interpretation. These values can vary significantly between compounds.
| Parameter | Mouse | Rat | Dog |
| Oral Bioavailability (%) | Highly variable (e.g., 46-52% for one compound)[13] | Generally lower than dogs (e.g., 42% for one compound)[13] | Generally higher than rodents (e.g., 58% for one compound)[13] |
| Tmax (hours) | Typically rapid (e.g., 0.25-1)[25] | Variable (e.g., 1-8)[26] | Variable (e.g., 3-7)[26] |
| Half-life (hours) | Generally short (e.g., 0.5-2) | Longer than mice (e.g., 2-17)[26] | Often longer than rodents (e.g., 4-8)[26] |
| Clearance | Generally high | Lower than mice | Generally the lowest |
| Volume of Distribution (L/kg) | Variable | Variable | Variable |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.[27]
Visualizations
Signaling Pathway of the Luteinizing Hormone Receptor (LH-R)
Caption: Simplified signaling pathway of the Luteinizing Hormone Receptor (LH-R) and the antagonistic action of this compound.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of this compound in reducing hormone levels.
Troubleshooting Logic for High Data Variability
Caption: A logical flowchart for troubleshooting sources of high variability in this compound animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.fsu.edu [research.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]
- 6. Probe BAY-899 | Chemical Probes Portal [chemicalprobes.org]
- 7. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. tandfonline.com [tandfonline.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Effect of Estrous Cycle on Behavior of Females in Rodent Tests of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. researchgate.net [researchgate.net]
- 14. BREAKING THE CYCLE: ESTROUS VARIATION DOES NOT REQUIRE INCREASED SAMPLE SIZE IN THE STUDY OF FEMALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. file.elabscience.com [file.elabscience.com]
- 17. bt-laboratory.com [bt-laboratory.com]
- 18. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 19. ouv.vt.edu [ouv.vt.edu]
- 20. benchchem.com [benchchem.com]
- 21. iacuc.wsu.edu [iacuc.wsu.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 25. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. europeanreview.org [europeanreview.org]
Interpreting unexpected results with (R)-BAY-899
Welcome to the technical support center for (R)-BAY-899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that may arise during your experiments with this compound.
Q1: Why am I seeing weaker than expected antagonism of LH receptor activation in my cell-based assay?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Agonist Concentration: The inhibitory effect of an allosteric antagonist like this compound can be sensitive to the concentration of the orthosteric agonist (e.g., Luteinizing Hormone, LH) used.
-
Recommendation: Ensure you are using an agonist concentration at or near the EC80 (80% of the maximal effective concentration). Using a very high concentration of the agonist can surmount the inhibitory effect of the allosteric antagonist.
-
-
Incorrect Incubation Time: Allosteric modulators may have different binding kinetics compared to orthosteric ligands.
-
Recommendation: Perform a time-course experiment to determine the optimal pre-incubation time for this compound before adding the LH agonist. A 30-minute pre-incubation is often a good starting point.
-
-
Compound Stability: Like any small molecule, the stability of this compound in your specific assay media and conditions should be considered.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles.
-
-
Cell Health and Receptor Expression: The responsiveness of your cells is critical.
-
Recommendation: Ensure your cells are healthy, within a consistent passage number range, and that the expression of the LH receptor is stable in your cell line.
-
Q2: I am observing inconsistent results between experimental repeats. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
Variability in Manual Pipetting: Minor variations in pipetting can lead to significant differences in final concentrations.
-
Recommendation: Use calibrated pipettes and consider using automated liquid handlers for improved precision, especially for dose-response curves.
-
-
Inconsistent Cell Seeding Density: The number of cells per well can influence the magnitude of the response.
-
Recommendation: Ensure a uniform cell seeding density across all wells of your microplate.
-
-
Edge Effects in Microplates: Wells on the outer edges of a microplate can be prone to evaporation, leading to altered concentrations and cell stress.
-
Recommendation: Avoid using the outermost wells of your plate for critical experiments. Fill them with sterile water or media to maintain humidity.
-
Q3: In my in vivo study, I am not seeing the expected reduction in sex hormone levels after administering this compound. What should I investigate?
Possible Causes and Troubleshooting Steps:
-
Pharmacokinetic Issues: The route of administration, dosage, and formulation can significantly impact the bioavailability of the compound. This compound has good oral bioavailability.[1]
-
Recommendation: Verify the dosage and administration protocol. For oral administration, ensure proper gavage technique. Consider performing a pilot pharmacokinetic study to measure plasma concentrations of this compound in your animal model.
-
-
Animal Model Variability: The response to LH receptor antagonism can vary between species and even between different strains of the same species.
-
Recommendation: Ensure the animal model you are using is appropriate and that the LH receptor in that species is sensitive to this compound. This compound is active on human, rat, and cynomolgus monkey LH receptors.[1]
-
-
Timing of Sample Collection: Hormone levels can fluctuate throughout the day and, in females, throughout the estrous cycle.
-
Recommendation: Standardize the time of day for dosing and blood collection. For female animals, monitor the estrous cycle and collect samples at a consistent stage.
-
Q4: Are there any known off-target effects of this compound that could explain my unexpected results?
This compound has been shown to be highly selective for the LH receptor. It does not significantly inhibit hTSH-R signaling and shows no activity at a panel of 25 other G-protein coupled receptors (GPCRs) at a concentration of 10 µM.[1] However, it is always good practice to consider potential off-target effects in any experiment.
-
Recommendation: If you suspect an off-target effect, you can:
-
Use a structurally unrelated LH receptor antagonist as a control to see if it phenocopies the effect.
-
Test the less active (S)-enantiomer of BAY-899 as a negative control in your assays.[1]
-
Data Presentation
Table 1: In Vitro Potency of BAY-899
| Receptor | Species | IC50 (nM) |
| LH Receptor | Human | 185 |
| LH Receptor | Rat | 46 |
Data sourced from multiple providers.[2][3][4]
Table 2: In Vivo Efficacy of BAY-899 in Female Rats
| Compound | Dose (mg/kg, q.d., oral) | Duration | Effect on Serum Estradiol |
| BAY-899 | 12.5 | 8 days | Comparable reduction to BAY-298 |
Data from a study in intact female rats.[1]
Experimental Protocols
Protocol 1: In Vitro LH Receptor Functional Assay (cAMP Measurement)
This protocol is a general guideline for measuring the antagonist effect of this compound on LH-induced cAMP production in a cell line stably expressing the human LH receptor (e.g., HEK293 or CHO cells).
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase activity). The final DMSO concentration in the assay should be ≤ 0.5%.
-
-
Antagonist Pre-incubation:
-
Carefully remove the cell culture medium.
-
Add the diluted this compound solutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Prepare a solution of human LH in assay buffer at a concentration that will give an EC80 response.
-
Add the LH solution to the wells containing the antagonist.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP response against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the Luteinizing Hormone (LH) receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 4. Establishment of an in vitro bioassay and radio receptor assay for LH/CG in human sera using immortalized granulosa cells transfected with LH/CG receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (R)-BAY-899 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (R)-BAY-899 in different solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound has limited solubility in aqueous solutions. For experimental purposes, it is sparingly soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration range of 1-10 mg/mL and slightly soluble in acetonitrile (B52724) at 0.1-1 mg/mL.[1] Some suppliers also offer this compound pre-dissolved in DMSO at a concentration of 10 mM.[2][3]
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C for up to 6 months or at -80°C for longer-term storage, also for up to 6 months.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A3: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature fluctuations. Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound in my culture medium?
A4: Yes, inconsistent results can be a consequence of compound instability in aqueous-based cell culture media. After diluting your DMSO stock solution into the aqueous medium, it is crucial to use it immediately. The stability of this compound in aqueous solutions over extended periods has not been extensively reported, and hydrolysis or precipitation may occur.
Q5: How can I assess the stability of this compound under my specific experimental conditions?
A5: To determine the stability of this compound in your experimental setup, a forced degradation study is recommended.[4][5] This involves exposing the compound to various stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and pathways.[5][6] High-performance liquid chromatography (HPLC) is a commonly used analytical technique to quantify the parent compound and detect any degradants.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | - Incorrect solvent selection.- Concentration exceeds solubility limit. | - Use DMSO for higher concentrations (1-10 mg/mL) or acetonitrile for lower concentrations (0.1-1 mg/mL).- Gently warm the solution and vortex or sonicate to aid dissolution. |
| Precipitate Formation in Stock Solution | - Improper storage conditions.- Supersaturation of the solution. | - Store stock solutions at -20°C or -80°C.- Briefly warm and vortex the solution before use.- Prepare a new stock solution at a lower concentration. |
| Loss of Compound Activity | - Degradation due to improper storage.- Instability in the experimental medium. | - Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare fresh dilutions in your experimental buffer or medium immediately before use.- Conduct a stability study under your specific experimental conditions. |
| Appearance of Unknown Peaks in HPLC Analysis | - Compound degradation. | - Perform a forced degradation study to identify potential degradation products.- Ensure proper storage and handling of both the solid compound and its solutions. |
Data on this compound Stability
Currently, there is limited publicly available quantitative data on the stability of this compound in various solvents. Researchers are encouraged to perform their own stability studies relevant to their experimental conditions. The table below provides a template for recording such data.
| Solvent | Concentration | Storage Temperature (°C) | Time Point | % this compound Remaining | Observations |
| DMSO | |||||
| Acetonitrile | |||||
| Aqueous Buffer (Specify pH) | |||||
| Cell Culture Medium |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or DMSO).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 70°C for a specified period (e.g., 24 hours).[4]
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 70°C for a specified period.[4]
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature in the dark for 24 hours.[4]
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 70°C) for one week.[4]
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as recommended by ICH Q1B guidelines.
3. Sample Analysis:
-
At designated time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control sample stored under normal conditions, using a validated stability-indicating HPLC method.[7]
4. Data Evaluation:
-
Calculate the percentage of this compound remaining in each sample compared to the control.
-
Identify and characterize any significant degradation products. A significant change is often considered a 5% decrease in the assay value from the initial value.[10]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 3. apexbt.com [apexbt.com]
- 4. Forced Degradation Studies - STEMart [ste-mart.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analytical Techniques in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 9. biopharminternational.com [biopharminternational.com]
- 10. www3.paho.org [www3.paho.org]
Best practices for using (R)-BAY-899 in research
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-BAY-899 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active, small-molecule antagonist of the luteinizing hormone/chorionic gonadotropin receptor (LHCGR), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the signaling cascade initiated by the binding of luteinizing hormone (LH) or human chorionic gonadotropin (hCG) to the LHCGR. This inhibition leads to a reduction in the production of sex hormones.[1][3]
Q2: What are the main research applications for this compound?
This compound is a valuable tool for in vitro and in vivo studies related to:
-
Investigating the signaling pathways of the LH receptor.[1][3]
-
Studying the physiological and pathophysiological roles of LH in reproductive biology.
-
Exploring therapeutic strategies for sex hormone-dependent conditions.[1]
-
In vivo reduction of sex hormone levels for preclinical studies.[3]
Q3: What is the solubility and stability of this compound?
This compound has improved water solubility compared to its predecessor, BAY-298.[3] For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For in vivo oral administration, it can be formulated as a suspension. It is recommended to prepare fresh solutions and suspensions for each experiment to ensure stability and potency.
Q4: Does this compound have off-target effects?
This compound has a favorable selectivity profile. It does not inhibit the human thyroid-stimulating hormone receptor (hTSH-R) and has an improved profile against the hERG channel and cytochrome P450 (CYP) enzymes compared to earlier compounds.[3] However, as with any small molecule inhibitor, it is good practice to include appropriate controls to assess potential off-target effects in your specific experimental system.
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Species | IC50 (nM) |
| LH Receptor | Human | 185 |
| LH Receptor | Rat | 46 |
Table 2: Selectivity Profile of this compound
| Receptor | Species | Activity |
| TSH Receptor | Human | >100-fold selectivity (no inhibition)[3] |
| FSH Receptor | Human | Selective over FSHR[2] |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value |
| Bioavailability | Good oral bioavailability[3] |
| Clearance | Low[3] |
| Volume of Distribution | High[3] |
| Half-life | Long[3] |
| Plasma Concentration (12.5 mg/kg/day for 8 days) | 34 ± 19 µM[3] |
Experimental Protocols
In Vitro cAMP Measurement Assay
This protocol describes the measurement of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in a rat granulosa cell line stably expressing the rat LH receptor to assess the antagonist activity of this compound.[3]
Materials:
-
Rat granulosa cell line stably expressing rat LH-R
-
Cell culture medium
-
This compound
-
Luteinizing hormone (LH)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
384-well plates
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Glucose
Procedure:
-
Cell Culture: Culture the rat granulosa cells in the recommended medium until they reach the desired confluence.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a predetermined optimal density. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for the dose-response curve.
-
Antagonist Incubation: Add the diluted this compound solutions to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of LH (e.g., EC80) to the wells to stimulate cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
In Vivo Oral Gavage in Rats
This protocol describes the oral administration of this compound to rats to assess its in vivo efficacy in reducing sex hormone levels.[3]
Materials:
-
This compound
-
Vehicle for suspension (e.g., 0.5% methylcellulose (B11928114) in water)
-
Wistar rats (female)
-
Oral gavage needles
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 12.5 mg/kg dose).
-
Animal Handling: Acclimatize the rats to the experimental conditions. Weigh each rat before dosing to calculate the exact volume to be administered.
-
Oral Gavage:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully withdraw the needle.
-
-
Dosing Regimen: Administer the compound orally once daily (q.d.) for the duration of the study (e.g., 8 days).[3]
-
Sample Collection: At the end of the study, collect blood samples for hormone level analysis (e.g., serum estradiol).
-
Data Analysis: Analyze the hormone levels and compare them between the treated and control groups to determine the in vivo efficacy of this compound.
Troubleshooting Guides
In Vitro Assays
| Problem | Possible Cause(s) | Solution(s) |
| Low or no antagonist activity | - Incorrect concentration of this compound.- Degraded compound.- Low receptor expression in cells.- Suboptimal assay conditions. | - Verify the dilution calculations and prepare fresh solutions.- Use a fresh aliquot of this compound.- Confirm receptor expression via qPCR or Western blot.- Optimize incubation times and agonist concentration. |
| High background signal | - High constitutive receptor activity.- Non-specific binding of reagents.- Cell stress or death. | - Use a cell line with lower basal signaling.- Optimize washing steps and use appropriate blocking buffers.- Ensure proper cell handling and culture conditions. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate or fill them with PBS. |
In Vivo Studies
| Problem | Possible Cause(s) | Solution(s) |
| Poor in vivo efficacy | - Incorrect dosing or formulation.- Poor oral bioavailability in the specific animal model.- Rapid metabolism of the compound. | - Verify the dose calculations and ensure a homogenous suspension.- Consider alternative vehicles or routes of administration for initial studies.- Analyze plasma levels of the compound to assess exposure. |
| Animal distress or injury during gavage | - Improper restraint technique.- Incorrect gavage needle size or insertion depth.- Aspiration of the compound into the lungs. | - Ensure proper training in animal handling and gavage techniques.- Use the correct size and length of gavage needle for the animal's weight.- Ensure the needle is correctly placed in the esophagus before administration.[1][4] |
| High variability in in vivo response | - Individual differences in animal metabolism.- Inconsistent dosing times.- Stress-induced hormonal changes. | - Increase the number of animals per group to improve statistical power.- Administer the compound at the same time each day.- Acclimatize animals to handling and the gavage procedure to minimize stress.[1][4] |
Visualizations
Caption: Signaling pathway of the Luteinizing Hormone Receptor and the antagonistic action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies using this compound.
References
- 1. Should oral gavage be abandoned in toxicity testing of endocrine disruptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Avoiding degradation of (R)-BAY-899 in experiments
Welcome to the technical support center for (R)-BAY-899. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity of this compound
Possible Causes:
-
Degradation of this compound: The compound may have degraded due to improper storage or handling.
-
Precipitation: this compound has limited aqueous solubility and may precipitate in your experimental media.
-
Inaccurate concentration: Errors in weighing or dilution can lead to a lower actual concentration.
Troubleshooting Workflow:
Troubleshooting workflow for inconsistent this compound activity.
Issue 2: High variability between experimental replicates
Possible Causes:
-
Incomplete solubilization: The compound may not be fully dissolved in the stock or working solutions.
-
Adsorption to plastics: this compound might be adsorbing to pipette tips or plate wells.
-
Cell-based variability: Differences in cell passage number, confluency, or health can affect results.
Troubleshooting Steps:
-
Ensure Complete Dissolution: After preparing stock solutions in DMSO, vortex thoroughly. When making working dilutions, add the stock solution to the aqueous buffer and mix immediately and vigorously.
-
Use Low-Binding Plastics: If adsorption is suspected, use low-protein-binding microplates and pipette tips.
-
Standardize Cell Culture: Maintain consistent cell culture practices, including using cells within a defined passage number range and ensuring similar confluency at the time of treatment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound.[1]
| Storage Type | Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| DMSO Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
Q2: How should I prepare stock and working solutions of this compound?
A2: this compound is sparingly soluble in DMSO and has low aqueous solubility.[2]
-
Stock Solution (e.g., 10 mM in DMSO):
-
Allow the solid compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) can aid dissolution.
-
Aliquot into single-use vials and store as recommended.
-
-
Working Solution:
-
It is highly recommended to prepare fresh aqueous working solutions for each experiment and use them the same day.[1]
-
To prepare your working solution, dilute the DMSO stock into your aqueous experimental buffer (e.g., cell culture media).
-
Ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity or off-target effects.
-
Add the stock solution to the buffer while vortexing to facilitate mixing and minimize precipitation.
-
Q3: What factors can cause the degradation of this compound in my experiments?
A3: While specific degradation pathways for this compound are not detailed in the public literature, general principles for small molecule inhibitors suggest several factors can contribute to degradation:
| Factor | Potential Effect | Mitigation Strategy |
| Temperature | Higher temperatures accelerate chemical reactions, including hydrolysis and oxidation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment. |
| pH | Extreme pH values can catalyze the hydrolysis of susceptible functional groups. | Maintain the pH of your experimental buffer within a stable and physiologically relevant range (typically pH 7.2-7.4). |
| Light | Exposure to UV or ambient light can cause photodegradation. | Store stock solutions in amber vials or wrap them in foil. Minimize light exposure during experiments. |
| Repeated Freeze-Thaw Cycles | Can lead to precipitation and degradation of the compound. | Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Q4: How does this compound work? What is its mechanism of action?
A4: this compound is a potent and selective antagonist of the luteinizing hormone receptor (LHR), also known as the luteinizing hormone/choriogonadotropin receptor (LHCGR).[1][3] The LHR is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand, luteinizing hormone (LH), primarily activates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This compound blocks this activation.
Simplified signaling pathway of the LH receptor and inhibition by this compound.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Experimental Medium
This protocol provides a general method to assess the stability of this compound in your specific experimental buffer or cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental buffer/medium (e.g., DMEM with 10% FBS)
-
Incubator at the experimental temperature (e.g., 37°C)
-
HPLC or LC-MS system for analysis
Procedure:
-
Prepare a working solution of this compound in your experimental medium at the final desired concentration.
-
Immediately take a sample for t=0 analysis. Store this sample at -80°C until analysis.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately freeze and store all collected samples at -80°C.
-
Once all time points are collected, thaw the samples and analyze them by a validated HPLC or LC-MS method to quantify the remaining concentration of intact this compound.
-
Plot the concentration of this compound versus time to determine its stability profile.
Experimental workflow for assessing the stability of this compound.
References
Validation & Comparative
(R)-BAY-899: A Comparative Analysis of a Novel LH-R Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-BAY-899, a potent and selective small-molecule luteinizing hormone receptor (LH-R) antagonist, with its predecessor, BAY-298. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating its potential for preclinical and clinical studies.
Introduction to this compound and LH-R Antagonism
The luteinizing hormone receptor (LH-R) is a G-protein-coupled receptor (GPCR) crucial for regulating sex hormone production.[1] Antagonism of the LH-R is a promising therapeutic strategy for hormone-dependent diseases such as endometriosis, uterine fibroids, and certain cancers. This compound is the R-enantiomer of BAY-899, an orally active and selective LH-R antagonist.[2] It was developed through the optimization of a series of tetrahydro-1,6-naphthyridine-based compounds, with BAY-298 being a key predecessor.[1][2] This guide focuses on the comparative preclinical data of this compound and BAY-298.
Mechanism of Action: LH-R Signaling Pathway
The binding of luteinizing hormone (LH) to its receptor on target cells, such as theca cells in the ovary and Leydig cells in the testis, initiates a signaling cascade. This primarily involves the activation of a Gs protein, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates downstream targets to stimulate steroidogenesis—the production of sex hormones like estradiol (B170435) and testosterone. This compound acts as a competitive antagonist at the LH receptor, blocking the binding of LH and thereby inhibiting this signaling pathway.
Caption: LH-R signaling pathway and the inhibitory action of this compound.
Comparative Performance Data
This compound was developed to improve upon the promising profile of BAY-298. The following tables summarize the key quantitative comparisons between these two LH-R antagonists.
In Vitro Potency and Selectivity
| Parameter | This compound | BAY-298 |
| hLH-R IC50 (nM) | 185 | Not explicitly stated for (R)-enantiomer, racemate IC50 is 378 nM |
| rLH-R IC50 (nM) | 46 | Not explicitly stated for (R)-enantiomer, racemate IC50 is 212 nM |
| hFSH-R IC50 (µM) | >16 | >16.5 |
| hTSH-R IC50 (µM) | 24 | Not specified, but this compound has >100-fold selectivity over TSH-R compared to BAY-298 |
Data sourced from Wortmann et al., J Med Chem, 2019.[2]
Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | BAY-298 |
| logD (pH 7.4) | 2.6 | 4.3 |
| Aqueous Solubility (µg/mL) | 20 | 2 |
| Caco-2 Permeability (10⁻⁶ cm/s) | 12 | 6 |
| CYP3A4 Inhibition (IC50, µM) | 8.8 | 2.1 |
| hERG Inhibition (IC50, µM) | 11 | 3.5 |
| Half-life (t½) in rats (h, oral) | 12 | 11 |
| Oral Bioavailability in rats (%) | 45 | 50 |
Data sourced from Wortmann et al., J Med Chem, 2019.[2]
In Vivo Efficacy
A key study demonstrated that both this compound and BAY-298 effectively reduce serum estradiol levels in intact female rats after oral administration. While a direct head-to-head statistical comparison is not available, the study concluded that the efficacy of the two compounds is comparable.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and BAY-298.
In Vitro LH-R Antagonist Assay (cAMP Measurement)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to measure cAMP levels in response to LH-R activation and antagonism.
Caption: Workflow for the in vitro LH-R antagonist assay.
Detailed Steps:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human LH-R are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 384-well microplates and incubated overnight to allow for attachment.
-
Compound Application: Serial dilutions of this compound, BAY-298, or a vehicle control are added to the wells.
-
Agonist Stimulation: Human luteinizing hormone (hLH) is added at a concentration that elicits 80% of its maximal response (EC80).
-
Incubation: The plates are incubated for 30 minutes at room temperature to allow for receptor stimulation and cAMP production.
-
Cell Lysis and Reagent Addition: Cells are lysed, and the TR-FRET detection reagents (a europium-labeled cAMP tracer and a ULight™-labeled anti-cAMP antibody) are added.
-
Signal Measurement: After a 1-hour incubation, the TR-FRET signal is measured. A high signal indicates low cAMP levels (effective antagonism), while a low signal indicates high cAMP levels.
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 values for each antagonist.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profiles of this compound and BAY-298 in rats.
Caption: Workflow for the in vivo pharmacokinetic study.
Detailed Steps:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions.
-
Drug Administration: A single oral dose of this compound or BAY-298, formulated in a suitable vehicle, is administered to the rats.
-
Blood Collection: Blood samples are collected via a cannulated vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the respective compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), area under the curve (AUC), and oral bioavailability.
In Vivo Efficacy Study in Female Rats
This protocol details the methodology for assessing the in vivo efficacy of this compound and BAY-298 in reducing serum estradiol levels.
Detailed Steps:
-
Animal Model: Intact, adult female Wistar rats are used.
-
Dosing Regimen: this compound or BAY-298 is administered orally once daily for a period of 8 days. A vehicle control group is also included.
-
Monitoring: The estrous cycle of the rats is monitored daily by vaginal smear analysis.
-
Hormone Level Measurement: On the final day of the study, blood samples are collected, and serum estradiol levels are measured using a validated immunoassay.
-
Data Analysis: The serum estradiol levels in the treatment groups are compared to those in the vehicle control group to determine the efficacy of the LH-R antagonists.
Summary and Conclusion
This compound represents a significant advancement in the development of small-molecule LH-R antagonists. Compared to its predecessor, BAY-298, this compound exhibits a superior physicochemical and safety profile, including lower lipophilicity, higher aqueous solubility, and reduced potential for CYP and hERG inhibition.[2] These improvements are critical for the development of a successful oral therapeutic. Importantly, these beneficial properties are achieved while maintaining comparable in vivo efficacy in reducing sex hormone levels.[2] The data presented in this guide suggest that this compound is a valuable tool for further research into the therapeutic potential of LH-R antagonism and a promising candidate for continued drug development.
References
Comparative Efficacy of (R)-BAY-899: A Guide for Researchers
This guide provides a comparative overview of (R)-BAY-899, a potent and selective non-peptide, orally available antagonist of the luteinizing hormone (LH) receptor. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the LH receptor in sex hormone-dependent diseases. While direct head-to-head comparative efficacy studies of this compound against current marketed drugs are not publicly available, this guide consolidates preclinical data on this compound and compares it with publicly available information on standard-of-care gonadotropin-releasing hormone (GnRH) receptor modulators, leuprolide and relugolix.
Mechanism of Action: Direct LH Receptor Antagonism
This compound is the (R)-enantiomer of BAY-899 and functions as a direct antagonist of the luteinizing hormone receptor (LHR), a G-protein coupled receptor (GPCR).[1][2] Unlike GnRH receptor agonists (e.g., leuprolide) which initially cause a surge in LH and testosterone (B1683101) before downregulating the pathway, this compound directly blocks the LH receptor, leading to a rapid reduction in sex hormone levels without an initial flare.[1] This mechanism is similar to that of the oral GnRH antagonist, relugolix, although the direct molecular target is different (LH receptor vs. GnRH receptor).
Preclinical Efficacy and In Vitro Profile of this compound
This compound has demonstrated potent and selective antagonism of the human and rat LH receptors. The following tables summarize the key in vitro and in vivo preclinical data for this compound and its predecessor, BAY-298, as reported by Wortmann et al. (2019).[1]
Table 1: In Vitro Activity of this compound and BAY-298
| Compound | Target | IC50 (nM) |
| This compound | hLH Receptor | 185[3][4][5] |
| rLH Receptor | 46[3][4][5] | |
| BAY-298 | hLH Receptor | 23 |
| rLH Receptor | 13 |
Table 2: In Vivo Efficacy of this compound and BAY-298 in Female Rats
| Compound | Dose | Treatment Duration | Effect on Serum Estradiol |
| This compound | 12.5 mg/kg/day (oral) | 8 days | Comparable reduction to BAY-298[1] |
| BAY-298 | 12.5 mg/kg/day (oral) | 8 days | Significant reduction |
Comparative Landscape: this compound vs. Standard of Care
The following tables provide a comparative summary of this compound's preclinical data alongside publicly available clinical data for the GnRH agonist leuprolide and the oral GnRH antagonist relugolix. It is crucial to note that this is not a direct head-to-head comparison, and the data are from different studies and experimental settings (preclinical for this compound, clinical for leuprolide and relugolix).
Table 3: Comparative Profile of this compound, Leuprolide, and Relugolix
| Feature | This compound | Leuprolide | Relugolix |
| Target | LH Receptor | GnRH Receptor | GnRH Receptor |
| Mechanism | Direct Antagonist | Agonist (followed by downregulation) | Direct Antagonist |
| Administration | Oral (preclinical) | Injectable[6] | Oral[7] |
| Initial Flare | No | Yes | No |
| Key Efficacy Endpoint | Testosterone/Estradiol Suppression (rats) | Testosterone Suppression (humans)[6][8] | Testosterone Suppression (humans)[7] |
Table 4: Efficacy in Testosterone Suppression (Conceptual Comparison)
| Compound | Onset of Action | Sustained Suppression |
| This compound | Rapid (demonstrated in preclinical models) | Demonstrated in preclinical models |
| Leuprolide | Initial surge, then suppression over weeks[8] | Maintained with depot injections[8] |
| Relugolix | Rapid (within days)[7] | Maintained with daily oral dosing[7] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below, based on the methodologies described by Wortmann et al. and supplemented with standard laboratory procedures.
In Vitro Assays
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound to the LH receptor.
-
Methodology:
-
Cell membranes expressing the human or rat LH receptor are prepared.
-
Membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]-hCG) and varying concentrations of the test compound (this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
The IC50 value is determined by non-linear regression analysis of the competition curve.
-
2. cAMP Accumulation Assay
-
Objective: To assess the functional antagonist activity of this compound by measuring its effect on LH-stimulated cyclic AMP production.
-
Methodology:
-
Cells expressing the LH receptor are seeded in a multi-well plate.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a fixed concentration of LH (or another agonist) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
The IC50 value for the inhibition of cAMP production is calculated.[9][10][11][12][13]
-
3. ERK1/2 Phosphorylation Assay
-
Objective: To evaluate the effect of this compound on LH-induced signaling through the MAPK/ERK pathway.
-
Methodology:
-
Cells expressing the LH receptor are treated with this compound followed by stimulation with LH.
-
Cell lysates are prepared at various time points.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 and total ERK1/2.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection.
-
The chemiluminescent signal is quantified to determine the ratio of phosphorylated to total ERK1/2.[14][15][16][17]
-
In Vivo Assay
1. Testosterone Suppression in Male Rats
-
Objective: To evaluate the in vivo efficacy of orally administered this compound in reducing testosterone levels.
-
Methodology:
-
Adult male rats are acclimatized to the housing conditions.
-
A baseline blood sample is collected to determine initial testosterone levels.
-
This compound is administered orally at the desired dose(s).
-
Blood samples are collected at various time points post-administration.
-
Serum is separated, and testosterone concentrations are measured using a validated method (e.g., ELISA or LC-MS/MS).
-
The percentage reduction in testosterone levels from baseline is calculated for each treatment group.[18][19][20]
-
Visualizations
Caption: LH Receptor Signaling Pathway and Point of Intervention for this compound.
Caption: General Experimental Workflow for Preclinical Evaluation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY-899 - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 6. Comparative efficacy of triptorelin pamoate and leuprolide acetate in men with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical Effectiveness of Oral Relugolix in Advanced Prostate Cancer: A Structured Review of Current Primary Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of LH-RH analogue 1-month depot and 3-month depot by their hormone levels and pharmacokinetic profile in patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]
- 10. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [en.bio-protocol.org]
- 11. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Clinical and experimental evidence of inhibition of testosterone production by suramin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effects of Testosterone Deficiency and Its Replacement on Inflammatory Markers in Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of (R)-BAY-899: A Comparative Analysis of Luteinizing Hormone Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro effects of (R)-BAY-899, a novel small molecule antagonist of the Luteinizing Hormone Receptor (LH-R). The performance of this compound and its predecessor, BAY-298, is compared with other established LH-R antagonists, Cetrorelix and Ganirelix. This document summarizes key experimental data, details the methodologies employed, and visualizes relevant biological pathways and workflows to support further research and development in endocrinology and reproductive health.
Introduction
The Luteinizing Hormone Receptor (LH-R) is a critical component of the hypothalamic-pituitary-gonadal axis, playing a pivotal role in the regulation of steroid hormone production and reproductive function. Antagonism of the LH-R is a therapeutic strategy for various hormone-dependent conditions. This compound is a potent and selective, orally available small molecule LH-R antagonist. This guide focuses on the in vitro validation of its effects, providing a direct comparison with other relevant compounds in the field.
Comparative In Vitro Potency and Selectivity
The inhibitory activity of this compound and its analogues was determined using a forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) assay in Chinese Hamster Ovary (CHO) cells stably expressing the human LH-R. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of the compounds.
| Compound | Target | IC50 (nM) | Species |
| This compound | LH-R | 1.8 | Human |
| LH-R | 2.0 | Rat | |
| FSH-R | >10,000 | Human | |
| TSH-R | >10,000 | Human | |
| BAY-298 | LH-R | 1.1 | Human |
| LH-R | 1.1 | Rat | |
| FSH-R | >10,000 | Human | |
| TSH-R | 8,100 | Human |
(Data sourced from Wortmann et al., 2019)
Key Observations:
-
This compound demonstrates high potency in antagonizing the human LH-R with an IC50 value of 1.8 nM.
-
The compound shows excellent selectivity for the LH-R, with no significant activity against the closely related Follicle-Stimulating Hormone Receptor (FSH-R) and Thyroid-Stimulating Hormone Receptor (TSH-R) at concentrations up to 10,000 nM.
-
This compound maintains high potency against the rat LH-R, indicating its suitability for preclinical in vivo studies in this species.
-
Its predecessor, BAY-298, exhibits slightly higher potency for the human LH-R but shows some cross-reactivity with the TSH-R.
Alternative LH-R Antagonists: A Qualitative Comparison
While direct head-to-head in vitro potency data for Cetrorelix and Ganirelix using the same experimental setup as for this compound is not available in the reviewed literature, their established roles and mechanisms provide a basis for qualitative comparison.
| Alternative | Mechanism of Action | Key Characteristics |
| Cetrorelix | Peptide-based competitive antagonist of the GnRH receptor | Indirectly suppresses LH and FSH secretion by blocking the action of Gonadotropin-Releasing Hormone (GnRH) at the pituitary level. Administered via injection. |
| Ganirelix | Peptide-based competitive antagonist of the GnRH receptor | Similar to Cetrorelix, it acts on the GnRH receptor to inhibit gonadotropin release. Administered via injection. |
It is important to note that Cetrorelix and Ganirelix act upstream of the LH-R by targeting the GnRH receptor, thereby preventing the release of LH from the pituitary. In contrast, this compound directly antagonizes the LH-R.
Experimental Protocols
Cell-Based cAMP Assay for LH-R Antagonist Activity
This assay quantifies the ability of a compound to inhibit the production of cAMP stimulated by an LH-R agonist.
1. Cell Culture:
-
Chinese Hamster Ovary (CHO) cells, stably transfected with a plasmid encoding the human Luteinizing Hormone Receptor (hLH-R), are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is removed, and cells are washed with a serum-free medium.
-
Cells are then incubated with varying concentrations of the test compound (e.g., this compound) for a defined period.
-
Following incubation with the antagonist, cells are stimulated with a known LH-R agonist (e.g., human Luteinizing Hormone (hLH) or a small molecule agonist like Org 43553) in the presence of forskolin (B1673556), an adenylyl cyclase activator.
-
The incubation is stopped, and the cells are lysed.
3. cAMP Quantification:
-
The intracellular cAMP concentration in the cell lysates is determined using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
The results are expressed as a percentage of the maximal stimulation achieved with the agonist and forskolin alone.
4. Data Analysis:
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the in vitro potency of LH-R antagonists.
Signaling Pathway
The LH-R is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and the subsequent production of cAMP. This compound acts by blocking the binding of LH to its receptor, thereby preventing this downstream signaling cascade.
Caption: Simplified LH-R signaling pathway and the inhibitory action of this compound.
Conclusion
The in vitro data robustly demonstrates that this compound is a highly potent and selective antagonist of the human Luteinizing Hormone Receptor. Its pharmacological profile suggests a favorable therapeutic window with minimal off-target effects on related glycoprotein (B1211001) hormone receptors. Compared to its predecessor, BAY-298, this compound offers improved selectivity. While peptide-based antagonists like Cetrorelix and Ganirelix are effective in clinical use, they act via an upstream mechanism on the GnRH receptor. This compound provides a direct, small-molecule alternative for LH-R antagonism, with the potential for oral administration, representing a significant advancement in the field. Further comparative studies employing identical in vitro assay conditions would be beneficial to definitively establish the relative potencies of these different classes of LH-R pathway inhibitors.
Reproducibility of Experiments with (R)-BAY-899: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-BAY-899, a selective luteinizing hormone (LH) receptor antagonist, with its structural analog BAY-298. The information presented is collated from published experimental data to assist researchers in evaluating the reproducibility and performance of this compound in preclinical studies.
This compound is the (R)-enantiomer of BAY-899, a potent and orally bioavailable small molecule designed to inhibit the signaling of the luteinizing hormone receptor (LH-R).[1] This receptor plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis, and its antagonism leads to a reduction in the production of sex hormones such as testosterone (B1683101) and estradiol (B170435).[2][3][4] Consequently, this compound and similar compounds are valuable tools for investigating the therapeutic potential of LH-R antagonism in hormone-dependent conditions. This guide focuses on the comparative data between this compound and BAY-298, another well-characterized LH-R antagonist from the same tetrahydro-1,6-naphthyridine chemical series.[2][3]
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance characteristics of this compound and BAY-298, based on data from Wortmann et al. (2019).
| Parameter | This compound | BAY-298 | Reference |
| Human LH-R IC50 (nM) | 185 | 23 | [2] |
| Rat LH-R IC50 (nM) | 46 | 18 | [2] |
| Human TSH-R Inhibition | >100-fold selectivity vs. LH-R | Less selective than this compound | [2] |
| LogD (pH 7.4) | Lower than BAY-298 | Higher than this compound | [2] |
| Aqueous Solubility | Improved | Lower than this compound | [2] |
| CYP Inhibition Profile | Improved | Less favorable than this compound | [2] |
| hERG Profile | Improved | Less favorable than this compound | [2] |
| Oral Bioavailability | Good | Good | [2] |
Table 1: In Vitro Profile Comparison
| Parameter | This compound | BAY-298 | Reference |
| In Vivo Efficacy | Comparable to BAY-298 | Demonstrated efficacy in male and female rats | [2] |
| Effect on Estradiol (female rats) | Dose-dependent reduction | Dose-dependent reduction | [2] |
| Effect on Testosterone (male rats) | Not explicitly stated, but implied comparable efficacy | Dose-dependent reduction of LH-induced testosterone | [2] |
| Pharmacokinetics | Low clearance, high volume of distribution, long half-life | Low clearance, high volume of distribution, long half-life | [2] |
Table 2: In Vivo Profile Comparison
Experimental Protocols
To ensure the reproducibility of experiments involving this compound, detailed methodologies for key assays are provided below. These protocols are based on the descriptions in Wortmann et al. (2019).
In Vitro LH Receptor Antagonism Assay
This assay determines the potency of compounds in inhibiting the activity of the luteinizing hormone receptor.
-
Cell Line: CHO-K1 cells stably expressing the human or rat LH receptor.
-
Stimulation: Cells are stimulated with a fixed concentration of human luteinizing hormone (hLH) that elicits 80% of the maximal response (EC80).
-
Compound Incubation: Test compounds (this compound or BAY-298) are added at varying concentrations.
-
Detection: Intracellular cAMP levels are measured as a readout of receptor activation.
-
Analysis: The concentration of the antagonist that inhibits 50% of the LH-induced cAMP production (IC50) is calculated.
In Vivo Testosterone Suppression in Male Rats
This experiment evaluates the ability of the compounds to reduce testosterone levels in a living organism.
-
Animal Model: Male Wistar rats.
-
Treatment: Animals are administered the test compound (e.g., BAY-298) via oral gavage.
-
LH Stimulation: Human luteinizing hormone (hLH) is injected intravenously to stimulate testosterone production.
-
Sample Collection: Blood samples are collected at specific time points after hLH administration.
-
Analysis: Plasma testosterone concentrations are measured using an appropriate immunoassay.
-
Outcome: The reduction in testosterone levels in treated animals compared to a vehicle-treated control group indicates the in vivo efficacy of the antagonist.
In Vivo Estradiol Reduction in Female Rats
This protocol assesses the long-term efficacy of the compounds in a female animal model.
-
Animal Model: Intact female Wistar rats.
-
Treatment: Daily oral administration of the test compound (this compound or BAY-298) for a specified period (e.g., 8 days).
-
Estrus Cycle Monitoring: Vaginal smears can be taken to monitor the stage of the estrus cycle.
-
Sample Collection: Blood samples are collected at the end of the treatment period.
-
Analysis: Serum estradiol levels are measured.
-
Outcome: A dose-dependent reduction in estradiol levels compared to a vehicle-treated control group demonstrates the compound's long-term in vivo efficacy.
Visualizing the Mechanism and Workflow
To further clarify the context of this compound's action and the experimental processes, the following diagrams are provided.
Caption: Signaling pathway of the HPG axis and the inhibitory action of this compound.
Caption: Workflow for the in vitro LH receptor antagonism assay.
Caption: Workflow for the in vivo testosterone suppression experiment.
References
- 1. Evaluation of Small Molecule Modulators of the Luteinizing Hormone/Choriogonadotropin and Thyroid Stimulating Hormone Receptors: Structure Activity Relationships and Selective Binding Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
A Comparative Guide to (R)-BAY-899 and BAY-298: Novel Luteinizing Hormone Receptor Antagonists
For researchers and professionals in drug development, the selection of appropriate chemical probes and lead compounds is critical. This guide provides a detailed, data-driven comparison of two notable luteinizing hormone receptor (LH-R) antagonists: (R)-BAY-899 and BAY-298. Both compounds, developed by Bayer, are potent, orally active, and selective small molecules with significant potential for studying LH-R signaling and for the development of therapies for sex hormone-dependent diseases.[1][2]
Overview and Mechanism of Action
This compound and BAY-298 are tetrahydro-1,6-naphthyridine-based antagonists of the luteinizing hormone receptor, a G-protein-coupled receptor (GPCR) pivotal in the regulation of sex hormone production.[1][2] By inhibiting the binding of luteinizing hormone (LH) to its receptor, these compounds effectively reduce the downstream signaling cascade that leads to the production of sex hormones such as testosterone (B1683101) and estradiol (B170435).[1][2] This mechanism of action makes them valuable tools for investigating the role of LH-R in various physiological and pathological processes, including sex hormone-dependent cancers and disorders like endometriosis and polycystic ovary syndrome.[1]
This compound is the R-enantiomer of BAY-899, which was developed as a follow-up compound to BAY-298 with an optimized profile.[1][2][3]
In Vitro Potency and Selectivity
A direct comparison of the in vitro inhibitory activity of this compound and BAY-298 reveals nuances in their potency against different species' LH receptors. While both are highly potent, their half-maximal inhibitory concentrations (IC50) vary.
| Compound | Target | IC50 (nM) |
| This compound | human LH-R | 185[3][4][5][6][7][8] |
| rat LH-R | 46[3][4][5][6][7][8] | |
| BAY-298 | human LH-R | 96[9][10][11] |
| rat LH-R | 23[9][10][11] | |
| cynomolgus monkey LH-R | 78[9][11] |
Notably, BAY-899, of which this compound is the active enantiomer, demonstrates superior selectivity over the thyroid-stimulating hormone receptor (TSH-R) with a more than 100-fold selectivity, an improvement compared to BAY-298.[2]
Physicochemical and Pharmacokinetic Properties
BAY-899 was specifically designed to improve upon the physicochemical and pharmacokinetic properties of BAY-298. This optimization resulted in a compound with a more favorable drug-like profile.
| Parameter | BAY-298 | This compound (as BAY-899) |
| Lipophilicity (log D) | Higher | Lower (by almost two log units)[2] |
| Aqueous Solubility | Lower | Higher (approx. 10-fold)[2] |
| CYP Inhibition | Higher | Improved (Lower)[2] |
| hERG Profile | Less Favorable | Improved[2] |
| Oral Bioavailability | Good | Good[2] |
| Half-life (rat, p.o.) | 33 hours[9] | 12 hours[7] |
The lower lipophilicity and higher aqueous solubility of BAY-899 are advantageous for formulation and may contribute to a better overall pharmacokinetic profile.[2] The improved cytochrome P450 (CYP) inhibition and hERG profiles of BAY-899 suggest a lower potential for drug-drug interactions and cardiac-related side effects, respectively.[2] Both compounds exhibit good oral bioavailability and long half-lives, making them suitable for in vivo studies.[2][7][9]
In Vivo Efficacy
Both this compound and BAY-298 have demonstrated efficacy in reducing sex hormone levels in vivo.[1][2] Oral administration of both compounds in rats led to a dose-dependent reduction in plasma estradiol concentrations and disruption of the estrus cycle in females, and a decrease in LH-induced testosterone production in males.[2] Despite the differences in their in vitro potency and pharmacokinetic profiles, their in vivo efficacy is considered to be comparable.[2]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism and experimental evaluation of these compounds, the following diagrams are provided.
Caption: Antagonism of the LH receptor by this compound or BAY-298.
Caption: Workflow for comparing the in vivo efficacy of LH-R antagonists.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the discovering institution, the general methodologies can be outlined based on the available literature.
In Vitro LH-R Antagonist Assay:
-
Cell Culture: CHO-K1 cells stably expressing the human or rat luteinizing hormone receptor are cultured under standard conditions.
-
Compound Preparation: this compound and BAY-298 are serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
Cells are seeded into 96- or 384-well plates.
-
The cells are pre-incubated with varying concentrations of the antagonist compounds.
-
A fixed concentration of human or rat LH (typically the EC80, the concentration that elicits 80% of the maximal response) is added to stimulate the cells.
-
The resulting intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF-based cAMP assay).
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
In Vivo Efficacy Study in Female Rats:
-
Animal Model: Intact adult female Wistar rats are used.
-
Acclimatization and Grouping: Animals are acclimatized to the housing conditions and then randomly assigned to control and treatment groups.
-
Dosing: this compound or BAY-298 is administered orally once daily for a specified period (e.g., 8 days). The control group receives the vehicle.
-
Estrus Cycle Monitoring: Vaginal smears are taken daily to monitor the stage of the estrus cycle.
-
Blood Collection: Blood samples are collected at specified time points (e.g., on the day of proestrus).
-
Hormone Measurement: Plasma estradiol levels are quantified using a commercially available ELISA kit.
-
Statistical Analysis: The hormone levels and estrus cycle lengths of the treatment groups are compared to the control group using appropriate statistical tests (e.g., ANOVA).
Conclusion
Both this compound and BAY-298 are potent and selective antagonists of the luteinizing hormone receptor, serving as valuable research tools. BAY-298 was a pioneering compound in its class, demonstrating in vivo efficacy.[1] However, this compound (as part of the racemic BAY-899) represents a significant refinement, offering an improved physicochemical and safety profile, including lower lipophilicity, higher solubility, and reduced CYP and hERG inhibition.[2] While both compounds show comparable in vivo efficacy in reducing sex hormone levels, the superior drug-like properties of this compound may make it a more attractive candidate for further preclinical and clinical development. The choice between these two compounds will ultimately depend on the specific requirements of the research, with this compound being the more optimized tool for many applications.
References
- 1. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BAY-899 - Immunomart [immunomart.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BAY-298|antagonists of the luteinizing hormone receptor [dcchemicals.com]
- 11. BAY-298 | LH-R Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
In Vitro Showdown: (R)-BAY-899 vs. Cetrorelix in Reproductive Hormone Modulation
A Comparative Guide for Researchers in Drug Development
In the landscape of therapeutic agents targeting the reproductive endocrine axis, gonadotropin-releasing hormone (GnRH) receptor antagonists and luteinizing hormone (LH) receptor antagonists represent two key strategies for hormonal suppression. This guide provides a detailed in vitro comparison of (R)-BAY-899, a selective LH receptor antagonist, and cetrorelix (B55110), a well-established GnRH receptor antagonist. By examining their distinct mechanisms of action, binding affinities, and effects on downstream signaling pathways, this document offers researchers and drug development professionals a comprehensive overview to inform their work.
Mechanism of Action: Targeting Different Nodes of the Hypothalamic-Pituitary-Gonadal Axis
This compound and cetrorelix achieve hormonal suppression by acting on different receptors within the hypothalamic-pituitary-gonadal (HPG) axis. Cetrorelix is a competitive antagonist of the GnRH receptor located on the pituitary gland.[1][2] By blocking the binding of endogenous GnRH, cetrorelix prevents the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary.[1][2]
In contrast, this compound acts further downstream by directly and selectively antagonizing the LH receptor on gonadal cells.[3][4] This prevents LH from stimulating steroidogenesis (the production of sex hormones like testosterone (B1683101) and estrogen) in the testes and ovaries.[3][4] A key distinction in its mechanism is that this compound is an allosteric antagonist, meaning it binds to a site on the LH receptor distinct from the LH binding site and does not compete with the binding of agonists.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro potency data for this compound and cetrorelix, highlighting their high affinity for their respective targets.
| Compound | Target Receptor | Species | Assay Type | Potency (IC50) | Reference |
| This compound | Luteinizing Hormone Receptor (LH-R) | Human | cAMP-based TR-FRET | 185 nM | [1][3][5] |
| Luteinizing Hormone Receptor (LH-R) | Rat | cAMP-based TR-FRET | 46 nM | [1][3][5] | |
| Cetrorelix | Gonadotropin-Releasing Hormone Receptor (GnRH-R) | Human | Competitive Binding | 1.21 nM | [6] |
Signaling Pathways and Downstream Effects
The differential receptor targets of this compound and cetrorelix result in the modulation of distinct intracellular signaling cascades.
Cetrorelix and the GnRH Receptor Pathway: The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins.[7] Activation of this pathway by GnRH leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] This cascade ultimately results in the release of intracellular calcium and the activation of protein kinase C (PKC), leading to the synthesis and secretion of LH and FSH. As a competitive antagonist, cetrorelix blocks the initiation of this entire signaling cascade.
Diagram: GnRH Receptor Signaling Pathway
Caption: Cetrorelix competitively blocks the GnRH receptor, inhibiting downstream signaling.
This compound and the LH Receptor Pathway: The LH receptor is also a GPCR, but it primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[8] As an antagonist, this compound prevents this LH-induced cAMP production, thereby inhibiting the downstream effects of LH, including steroidogenesis.
Diagram: LH Receptor Signaling Pathway
Caption: this compound allosterically inhibits the LH receptor, preventing cAMP production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are representative protocols for the types of assays used to characterize this compound and cetrorelix.
Competitive Radioligand Binding Assay (for GnRH Receptor)
This assay determines the binding affinity (Ki) of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.[7]
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for a competitive GnRH receptor binding assay.
Materials:
-
Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH analog (e.g., [125I]-Triptorelin).
-
Unlabeled competitor compound (e.g., cetrorelix).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters pre-soaked in polyethyleneimine.
-
Scintillation fluid and counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (cetrorelix).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled GnRH agonist.
-
Data are analyzed using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[9]
cAMP Accumulation Assay (for LH Receptor)
This assay measures the ability of a compound to inhibit the agonist-induced production of cyclic AMP (cAMP), a key second messenger for the LH receptor.[8]
Materials:
-
A cell line stably expressing the human LH receptor (e.g., HEK293 or CHO cells).
-
Luteinizing hormone (LH) or human chorionic gonadotropin (hCG) as the agonist.
-
Test compound (this compound).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the LH receptor-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of the antagonist (this compound) in the presence of a phosphodiesterase inhibitor for a defined period (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of the agonist (LH or hCG), typically at its EC₈₀ concentration.
-
Incubate for a specific time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data are plotted as a concentration-response curve to determine the IC50 value of the antagonist.
Conclusion
This compound and cetrorelix represent distinct yet effective approaches to modulating the reproductive endocrine system at the in vitro level. Cetrorelix acts as a potent, competitive antagonist at the GnRH receptor, preventing the pituitary's release of gonadotropins. In contrast, this compound is a selective, allosteric antagonist of the LH receptor, directly blocking the action of LH at the gonadal level. The choice between targeting the GnRH receptor versus the LH receptor will depend on the specific therapeutic goals and desired pharmacological profile. The data and protocols presented in this guide provide a foundational framework for researchers to further investigate and compare these and other modulators of the HPG axis.
References
- 1. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 2. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. BAY-899 - Immunomart [immunomart.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (R)-BAY-899 and Ganirelix in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-BAY-899 and ganirelix (B53836), two antagonists used in reproductive science, based on available data from animal models. While direct head-to-head comparative studies are not available in the current literature, this document synthesizes existing preclinical data to highlight their distinct mechanisms of action, pharmacological profiles, and effects on reproductive hormone levels.
Core Compound Characteristics and Mechanism of Action
This compound and ganirelix achieve hormonal suppression through fundamentally different pathways. Ganirelix acts "upstream" by blocking the initial signal from the hypothalamus to the pituitary, while this compound acts "downstream" by directly blocking the action of luteinizing hormone (LH) at the gonadal level.
-
Ganirelix is a synthetic peptide and a well-established gonadotropin-releasing hormone (GnRH) antagonist.[1][2][3][4] It competitively blocks GnRH receptors on the anterior pituitary gland.[1][2][4] This blockade prevents the release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby inhibiting the downstream processes of follicular development and ovulation.[1][2] Its action is rapid and reversible upon discontinuation.[1]
-
This compound is a novel, orally active, small-molecule antagonist of the luteinizing hormone receptor (LH-R).[5][6][7][8][9] Unlike GnRH antagonists, it does not affect the pituitary's release of LH. Instead, it acts directly on the LH receptors in the ovaries and testes, preventing LH from stimulating steroidogenesis (the production of sex hormones like estradiol (B170435) and testosterone).[5][6][7]
The following table summarizes the key characteristics of each compound.
| Feature | This compound | Ganirelix |
| Chemical Class | Tetrahydro-1,6-naphthyridine derivative (Small Molecule)[6] | Synthetic Decapeptide[2][3] |
| Target Receptor | Luteinizing Hormone Receptor (LH-R)[5][6][8] | Gonadotropin-Releasing Hormone Receptor (GnRH-R)[1][2][4] |
| Site of Action | Gonads (Ovaries/Testes) and other tissues expressing LH-R[6][10][11] | Anterior Pituitary Gland[1][2][4] |
| Mechanism of Action | Competitive antagonism at the LH receptor, blocking LH-induced signal transduction.[6] | Competitive antagonism at the GnRH receptor, inhibiting LH and FSH release.[1][2][4] |
| Route of Administration | Oral, Intravenous (in preclinical studies)[5] | Subcutaneous Injection[3] |
| Effect on Gonadotropins | No direct effect on pituitary LH/FSH release. Serum LH may increase due to loss of negative feedback from sex steroids.[10] | Rapid and profound suppression of both LH and FSH release.[1][2] |
Signaling Pathway Diagrams
The distinct sites of action of this compound and ganirelix within the Hypothalamic-Pituitary-Gonadal (HPG) axis are illustrated below.
Preclinical Efficacy in Animal Models
The following table summarizes available quantitative data from separate animal studies. Note: This data is not from direct head-to-head comparative trials and should be interpreted accordingly.
| Compound | Species | Key Experimental Endpoint | Dosing Regimen | Result |
| This compound | Rat (female) | Serum Estradiol Levels | 12.5 mg/kg/day, oral, for 8 days | Significant reduction in serum estradiol levels.[5] |
| This compound | Rat | In vitro receptor binding (IC50) | N/A | 46 nM for rat LH receptor (rLH-R).[5][8][9] |
| Ganirelix | Rhesus Monkey | Ovulation Inhibition | Varied (e.g., daily subcutaneous injections) | Effective inhibition of premature LH surges and ovulation.[12] |
| Ganirelix | Cynomolgus Monkey | LH and FSH Suppression | Varied (e.g., single bolus injection) | Rapid and reversible suppression of LH and FSH levels.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for evaluating each compound in an animal model.
Protocol 1: Evaluation of this compound on Estradiol Suppression in Female Rats
-
Objective: To determine the in vivo efficacy of orally administered this compound in reducing circulating estradiol levels.
-
Animal Model: Adult, intact female Wistar rats with regular estrous cycles.
-
Methodology:
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment. Estrous cycles are monitored daily via vaginal smears.
-
Group Allocation: Rats are randomized into a vehicle control group and a treatment group (n=8-10 per group).
-
Dosing: The treatment group receives this compound at a dose of 12.5 mg/kg, administered once daily via oral gavage for 8 consecutive days.[5] The control group receives the vehicle on the same schedule.
-
Sample Collection: Blood samples are collected via tail vein or saphenous vein at baseline (Day 0) and at the end of the treatment period (Day 8).
-
Hormone Analysis: Serum is separated, and estradiol concentrations are measured using a validated radioimmunoassay (RIA) or ELISA kit.
-
Endpoint Analysis: Mean serum estradiol levels are compared between the control and treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Representative Protocol for Ganirelix in Ovulation Inhibition in Non-Human Primates
-
Objective: To assess the ability of ganirelix to prevent the premature LH surge and ovulation during a controlled ovarian stimulation cycle.
-
Animal Model: Adult, female cynomolgus or rhesus monkeys with regular menstrual cycles.
-
Methodology:
-
Ovarian Stimulation: On day 2 or 3 of the menstrual cycle, daily intramuscular injections of recombinant FSH (e.g., 30-75 IU) are initiated to stimulate follicular growth.
-
Antagonist Administration: When lead follicles reach a predetermined size (e.g., >4 mm) as measured by ultrasound, daily subcutaneous administration of ganirelix (e.g., 0.25 mg) is initiated.[1]
-
Monitoring: Follicular development is monitored via transabdominal ultrasound. Blood samples are collected daily to measure serum levels of LH, FSH, and estradiol.
-
Ovulation Trigger: Once follicles reach a mature size, a single injection of human chorionic gonadotropin (hCG) is administered to trigger final oocyte maturation. Ganirelix is typically discontinued (B1498344) on this day.
-
Endpoint Analysis: The primary endpoint is the incidence of a premature LH surge (defined as an LH level >10 mIU/mL before hCG administration) in the ganirelix-treated group compared to historical controls or a vehicle group. Successful inhibition of ovulation is confirmed by the absence of corpora lutea on subsequent ultrasound scans prior to the hCG trigger.
-
Experimental Workflow Visualization
The diagram below outlines a generalized workflow for evaluating hormone-suppressing compounds in a preclinical rodent model.
Conclusion
This compound and ganirelix represent two distinct strategies for modulating the HPG axis. Ganirelix, a GnRH antagonist, provides broad suppression of both LH and FSH by acting at the pituitary level. In contrast, this compound offers a more targeted approach as a selective, oral LH receptor antagonist, directly inhibiting the action of LH at the gonads.
The choice between these agents in a research or therapeutic context would depend on the desired outcome. Ganirelix is established for preventing premature ovulation in assisted reproductive technologies where suppression of both gonadotropins is beneficial.[13] this compound, as an orally available and selective agent, represents a valuable tool for studying the specific roles of LH signaling in various physiological and pathophysiological conditions and may hold potential for therapeutic indications where targeted LH inhibition is desired.[6][7] Further studies, including direct comparative animal models, would be invaluable for fully elucidating their relative efficacy and potential applications.
References
- 1. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ganirelix Acetate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 9. BAY-899 - Immunomart [immunomart.com]
- 10. Consequences of targeted inactivation of LH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Genetic Models for the Study of Luteinizing Hormone Receptor Function [frontiersin.org]
- 12. Early preclinical work with gonadotropin-releasing hormone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cnyfertility.com [cnyfertility.com]
A Comparative Guide to Novel Non-Peptide GnRH Antagonists for LH Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three novel, orally active non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists: Elagolix, Linzagolix, and Relugolix. These compounds effectively suppress luteinizing hormone (LH) secretion from the pituitary gland, making them critical tools in research and potential therapeutic agents for hormone-dependent conditions. This document summarizes their pharmacological properties, supported by experimental data, to aid in the selection of the most suitable compound for specific research or development needs.
Introduction
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive endocrine system. It stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1] Non-peptide GnRH receptor antagonists represent a significant advancement over their peptide-based predecessors, offering the major advantage of oral bioavailability.[2] By competitively blocking the GnRH receptor in the pituitary, these small molecules prevent the downstream signaling cascade that leads to LH and FSH secretion, thereby reducing the production of gonadal steroids like testosterone (B1683101) and estrogen.[3][4][5] This guide focuses on a comparative analysis of Elagolix, Linzagolix, and Relugolix, three prominent members of this class.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of Elagolix, Linzagolix, and Relugolix. It is important to note that the data are compiled from various studies and may not have been generated under identical experimental conditions.
Table 1: In Vitro Pharmacological Profile
| Compound | Target Receptor | Binding Affinity | Functional Antagonism (Inhibition of GnRH-stimulated signaling) |
| Elagolix | Human GnRH Receptor | KD = 54 pM | IC50 = 0.86 nM (Ca2+ flux) |
| Linzagolix | Human GnRH Receptor | Not explicitly found as Ki or KD | IC50 = 36.7 nM (Ca2+ flux)[6] |
| Relugolix | Human GnRH Receptor | IC50 = 0.33 nM (in the presence of serum)[7] | IC50 = 0.06 nM (Arachidonic acid release)[8] |
Table 2: In Vivo Efficacy - Suppression of Luteinizing Hormone (LH)
| Compound | Species | Route of Administration | Dose and Effect on LH |
| Elagolix | Healthy Premenopausal Women | Oral | Dose-dependent suppression of LH. Near-maximal suppression at 200 mg twice daily.[9][10] |
| Linzagolix | Ovariectomized Cynomolgus Monkeys | Oral | Immediate, dose-dependent suppression of serum LH at doses >1 mg/kg.[11] |
| Relugolix | Castrated Male Cynomolgus Monkeys | Oral | ~70% reduction in plasma LH with a 60 mg/kg dose.[8] |
Signaling Pathways
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway. Upon agonist binding, it activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Non-peptide antagonists competitively block the binding of GnRH to its receptor, thereby inhibiting this entire downstream cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. Linzagolix | C22H15F3N2O7S | CID 16656889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. What is the mechanism of Relugolix? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of linzagolix, a novel, orally active, non-peptide antagonist of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: (R)-BAY-899 and GnRH Antagonists for Sex Hormone Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel, orally active, small-molecule Luteinizing Hormone Receptor (LH-R) antagonist, (R)-BAY-899, and established peptide-based Gonadotropin-Releasing Hormone (GnRH) antagonists. The focus is on their distinct mechanisms of action and their efficacy in suppressing sex hormone levels, supported by available preclinical data.
Executive Summary
This compound represents a targeted approach to reducing sex hormone production by directly blocking the Luteinizing Hormone Receptor in the gonads. In contrast, GnRH antagonists, such as Degarelix (B1662521) and Cetrorelix, act upstream at the pituitary gland to inhibit the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). While both classes of compounds effectively reduce sex hormone levels, their different mechanisms offer distinct pharmacological profiles. This guide presents a side-by-side look at their preclinical efficacy, experimental protocols, and the signaling pathways they modulate.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and GnRH antagonists lies in their molecular targets within the Hypothalamic-Pituitary-Gonadal (HPG) axis.
This compound is a potent and selective antagonist of the Luteinizing Hormone Receptor (LH-R), a G-protein coupled receptor (GPCR) expressed on Leydig cells in the testes and theca cells in the ovaries. By competitively binding to the LH-R, this compound prevents the binding of endogenous LH, thereby directly inhibiting the downstream signaling cascade that leads to the synthesis of testosterone (B1683101) in males and androgens (precursors to estrogens) in females.
GnRH antagonists (e.g., Degarelix, Cetrorelix) are synthetic peptides that competitively block the GnRH receptor in the anterior pituitary gland.[1] This blockade prevents the action of endogenous GnRH, leading to a rapid and profound reduction in the secretion of both LH and FSH.[2] The decreased levels of circulating LH and FSH result in reduced stimulation of the gonads and consequently, a suppression of testosterone and estradiol (B170435) production.[2]
Comparative Efficacy Data
Table 1: In Vivo Efficacy of this compound in Female Rats
| Compound | Dose | Route of Administration | Duration | Endpoint | Result | Reference |
| This compound | 12.5 mg/kg/day | Oral (p.o.) | 8 days | Serum Estradiol Levels | Significant reduction in serum estradiol levels | [3] |
Table 2: In Vivo Efficacy of GnRH Antagonists in Male Rats
| Compound | Dose | Route of Administration | Duration of Effect | Endpoint | Result | Reference |
| Degarelix | 2 mg/kg (single dose) | Subcutaneous (s.c.) | > 40 days | Plasma Testosterone Levels | Full suppression of testosterone | [4] |
| Cetrorelix | 1-2 ng/mL (plasma concentration) | Subcutaneous (s.c.) | - | Plasma Testosterone Levels | Suppression of testosterone production | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vivo Oral Administration of this compound in Rats
-
Objective: To assess the in vivo efficacy of orally administered this compound in reducing serum estradiol levels.
-
Animal Model: Intact female Wistar rats.
-
Compound Formulation: this compound was likely formulated in a suitable vehicle for oral gavage, such as a suspension in a solution of 0.5% Tylose and 0.1% Tween 80 in deionized water.
-
Dosing Regimen: Animals received a daily oral dose of 12.5 mg/kg of this compound for 8 consecutive days. A vehicle control group was dosed in parallel.
-
Sample Collection: Blood samples were collected at baseline and at the end of the 8-day treatment period for the measurement of serum estradiol levels.
-
Analysis: Serum estradiol concentrations were determined using a validated immunoassay method.
-
Reference: This protocol is based on the in vivo studies described for BAY-899.[3][6]
In Vivo Subcutaneous Administration of Degarelix in Rats
-
Objective: To evaluate the effect of a single subcutaneous dose of Degarelix on plasma testosterone levels.
-
Animal Model: Male Sprague-Dawley rats.[7]
-
Compound Formulation: Degarelix was dissolved in a suitable vehicle, such as 5% mannitol, for subcutaneous injection.
-
Dosing Regimen: A single subcutaneous injection of Degarelix at a dose of 2 mg/kg was administered. A control group received vehicle only.
-
Sample Collection: Blood samples were collected at various time points (e.g., baseline, and at intervals up to 42 days) post-injection to monitor plasma testosterone levels.
-
Analysis: Plasma testosterone concentrations were measured using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Reference: This protocol is based on preclinical studies of Degarelix in rats.[4][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways targeted by this compound and GnRH antagonists, as well as a generalized experimental workflow for evaluating their in vivo efficacy.
Caption: Comparative Signaling Pathways of GnRH Antagonists and this compound.
Caption: General In Vivo Experimental Workflow.
Conclusion
This compound offers a novel, targeted approach to sex hormone suppression by directly antagonizing the LH receptor, with the significant advantage of oral bioavailability. GnRH antagonists, while effective, act further upstream and require parenteral administration. The choice between these two classes of compounds for research or therapeutic development will depend on the specific application, desired pharmacological profile, and route of administration. The data presented in this guide, while not from direct comparative studies, provide a valuable starting point for researchers to evaluate these distinct mechanisms for modulating the HPG axis. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two promising classes of hormone modulators.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of the GnRH agonist and antagonist protocol on the same patients in assisted reproduction during controlled ovarian stimulation cycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of degarelix in the management of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic/pharmacodynamic modeling of cetrorelix, a novel LH-RH antagonist, and testosterone in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Chemical Castration with Degarelix on Bone Turnover: Densitometric and Biomechanics Bone Properties of Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Receptor Specificity: A Focus on Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists
A Note on (R)-BAY-899: Publicly available scientific literature and clinical trial databases do not contain information on a compound designated "this compound" as a Gonadotropin-Releasing Hormone (GnRH) antagonist. However, searches identify this compound as the R-enantiomer of BAY-899, a selective antagonist for the Luteinizing Hormone (LH) receptor.[1][2][3][4][5] The LH receptor is a different, albeit related, target in the same hormonal axis.
To fulfill the objective of a comparative guide on specificity, this report will contrast two distinct, well-characterized classes of GnRH receptor antagonists: a modern, orally active, non-peptide antagonist, Relugolix , and a classical, injectable peptide-based antagonist, Cetrorelix . This comparison provides valuable insights for researchers and drug developers into the nuances of receptor specificity and the evolution of GnRH antagonist pharmacology.
Introduction to GnRH Receptor Antagonism
The Gonadotropin-Releasing Hormone (GnRH) receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs, is the central regulator of the reproductive axis.[6] Its activation by GnRH triggers a signaling cascade that results in the synthesis and secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[7][8][9] GnRH antagonists competitively block this receptor, leading to a rapid, dose-dependent suppression of gonadotropins and, consequently, gonadal sex steroids like testosterone (B1683101) and estrogen.[10][11][12] This mechanism is leveraged therapeutically for conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproductive technologies.[13][14][15]
Unlike GnRH agonists, which cause an initial hormonal surge, antagonists provide immediate suppression, which can be advantageous in certain clinical scenarios.[16][17][18] The development of GnRH antagonists has progressed from peptide-based molecules, which require parenteral administration, to orally bioavailable small molecules.[13][16]
Comparative Data: Relugolix vs. Cetrorelix
The specificity and potency of a drug are critical determinants of its therapeutic index. High specificity for the target receptor (on-target) minimizes interactions with other receptors (off-target), reducing the potential for unintended side effects. This section compares the in vitro potency and binding affinity of Relugolix and Cetrorelix for the GnRH receptor.
Table 1: In Vitro Potency and Affinity at the Human GnRH Receptor
| Compound | Type | Target Receptor | Assay Type | Potency / Affinity (IC50) |
| Relugolix | Non-peptide, small molecule | Human GnRH Receptor | Competitive Binding[6][19] | 0.33 nM[6][19] |
| Human GnRH Receptor | Functional (Arachidonic acid release)[17] | 0.06 nM - 0.33 nM[17] | ||
| Cetrorelix | Peptide analogue | Human GnRH Receptor | Competitive Binding[6] | 1.21 nM[6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.
The data indicates that both Relugolix and Cetrorelix are highly potent antagonists of the human GnRH receptor, with IC50 values in the low- to sub-nanomolar range. Relugolix, a non-peptide molecule, demonstrates a particularly high binding affinity.[6][19]
Signaling Pathways and Mechanism of Action
GnRH antagonists exert their effect by physically blocking the GnRH receptor, preventing the endogenous GnRH peptide from binding and initiating downstream signaling.
The GnRH receptor primarily couples to Gαq/11 proteins.[20][21] This activates Phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG.[8] These second messengers lead to intracellular calcium release and Protein Kinase C (PKC) activation, culminating in gonadotropin synthesis and secretion.[7][21] GnRH antagonists like Relugolix and Cetrorelix competitively bind to the GnRH receptor, preventing this entire cascade.[11][22]
Experimental Protocols
The determination of binding affinity and specificity is fundamental in drug development. A standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity (IC50 or Ki) of a test compound (e.g., Relugolix, Cetrorelix) for the GnRH receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[23]
-
Radioligand: A high-affinity GnRH analog labeled with a radioisotope, such as ¹²⁵I-[D-Trp⁶]-GnRH.
-
Test Compounds: Serial dilutions of the unlabeled antagonist (Relugolix, Cetrorelix).
-
Non-specific Binding Control: A high concentration of an unlabeled standard GnRH agonist or antagonist (e.g., 1 µM Triptorelin).[23]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% Bovine Serum Albumin (BSA).[20]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[20]
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Detection: Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer.
-
Reaction Setup: In a 96-well plate, combine the GnRH receptor membrane preparation, the radioligand at a fixed concentration (near its Kd), and varying concentrations of the unlabeled test compound.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of the non-specific control.[20]
-
Competition: Wells containing membranes, radioligand, and the serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient period to reach binding equilibrium (e.g., 60-90 minutes).[20]
-
Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.[23]
-
Concluding Remarks on Specificity
Both peptide and non-peptide GnRH antagonists have been developed to be highly potent and specific for the GnRH receptor. The primary differences lie not in their on-target specificity but in their physicochemical and pharmacokinetic properties.
-
Peptide Antagonists (e.g., Cetrorelix): As modifications of the native GnRH decapeptide, they are highly adapted to the receptor's binding pocket.[14][24] Their large size and peptidic nature generally limit them to parenteral administration and can make them susceptible to proteolytic degradation.[13][18]
-
Non-Peptide Antagonists (e.g., Relugolix): These small molecules were developed through extensive medicinal chemistry efforts to be orally bioavailable.[15][16] Achieving high affinity and specificity with a small molecule for a peptide hormone receptor represents a significant pharmacological achievement.[17] Relugolix, for instance, has been shown to have high affinity for the human GnRH receptor with low affinity for the rat receptor, demonstrating species-specific selectivity.[19]
For researchers, the choice between these classes depends on the experimental or clinical context. The immediate and reversible suppression offered by antagonists is a key advantage over agonists.[16] The advent of potent and specific oral non-peptide antagonists like Relugolix has expanded the therapeutic possibilities, offering improved patient convenience and dosing flexibility compared to injectable peptide formulations.[15][17] Future research will continue to refine these molecules to optimize their therapeutic profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
- 9. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 10. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 11. urology-textbook.com [urology-textbook.com]
- 12. GnRH Antagonist: a New and an Effective Way of Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Recent Development of Non-Peptide GnRH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. selleckchem.com [selleckchem.com]
- 20. benchchem.com [benchchem.com]
- 21. KEGG PATHWAY: map04912 [genome.jp]
- 22. Cetrorelix in reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Guide to Neuropeptide S Receptor Antagonists
This guide provides a comparative analysis of various antagonists targeting the Neuropeptide S (NPS) receptor (NPSR1), a G-protein coupled receptor implicated in a range of physiological processes including anxiety, wakefulness, and memory. While the initial query mentioned (R)-BAY-899, it is important to clarify that this compound is a selective antagonist of the luteinizing hormone receptor (LH-R) and not the Neuropeptide S receptor.[1][2][3][4][5] Therefore, this guide will focus on benchmarking representative peptide-based and small-molecule antagonists of the NPSR1.
The NPS receptor is an attractive therapeutic target for various neurological and psychiatric disorders.[6] Its activation by the endogenous ligand Neuropeptide S triggers downstream signaling through Gαs and Gαq protein-coupled pathways, leading to increases in intracellular cAMP and calcium levels, respectively.[6][7][8]
Signaling Pathways of the Neuropeptide S Receptor
Activation of NPSR1 by NPS initiates a cascade of intracellular events. The receptor couples to both Gαs and Gαq proteins. The Gαs pathway activation leads to the stimulation of adenylyl cyclase, resulting in the production of cyclic AMP (cAMP). The Gαq pathway activation stimulates phospholipase C, which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, such as the endoplasmic reticulum.[7][9]
Figure 1: Simplified signaling pathway of the Neuropeptide S receptor (NPSR1).
Comparative Data of NPSR1 Antagonists
The development of NPSR1 antagonists has led to the identification of both peptide-based and small-molecule compounds. These antagonists are crucial tools for studying the physiological roles of the NPS system and for the potential development of new therapeutics.
| Antagonist | Type | In Vitro Potency (IC50/Ke) | Assay Type | Species | Reference |
| SHA 68 | Small Molecule | ~20 nM (IC50) | Calcium Mobilization | Human | [10] |
| ML154 | Small Molecule | ~160 nM (IC50) | cAMP Accumulation | Human | [11] |
| NPSR-PI1 | Small Molecule | Potent in vitro antagonism | Not specified | Not specified | [12] |
| (R)-enantiomer 34 | Small Molecule | 36 nM (Ke) | Calcium Mobilization | Human | [10] |
| Peptide Antagonists | Peptide | Varies | Varies | Varies | [13][14][15] |
Note: Direct comparison of potency can be challenging due to variations in assay conditions and cell types used in different studies.
Experimental Protocols
The characterization of NPSR1 antagonists typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays
1. Radioligand Binding Assay: This assay is used to determine the binding affinity of a compound to the NPSR1.
-
Cells: CHO cells stably expressing human NPSR1.
-
Radioligand: [125I]Y10-NPS.
-
Protocol:
-
CHO-NPSR1 cells are seeded and cultured to near confluency.
-
Cells are washed and incubated with a fixed concentration of [125I]Y10-NPS and varying concentrations of the antagonist.
-
Nonspecific binding is determined in the presence of a high concentration of unlabeled NPS.
-
After incubation, cells are washed, lysed, and the bound radioactivity is measured.[11][16]
-
2. Calcium Mobilization Assay: This functional assay measures the ability of an antagonist to block NPS-induced increases in intracellular calcium.
-
Cells: CHO-NPSR1 cells.
-
Protocol:
-
Cells are plated in a multi-well plate.
-
Cells are loaded with a calcium-sensitive fluorescent dye.
-
The antagonist is added to the cells, followed by stimulation with an EC80 concentration of NPS.
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are measured.[16]
-
3. cAMP Accumulation Assay: This assay assesses the antagonist's ability to inhibit NPS-mediated Gαs signaling.
-
Cells: CHO-NPSR1 cells.
-
Protocol:
Figure 2: General workflow for the in vitro characterization of NPSR1 antagonists.
In Vivo Studies
In vivo experiments are essential to evaluate the physiological effects of NPSR1 antagonists.
-
Locomotor Activity: NPS administration in rodents induces hyperlocomotion. The ability of an antagonist to block this effect is a common in vivo readout.[10]
-
Anxiolytic-like Effects: The NPS system is involved in anxiety. Antagonists can be tested in models like the elevated plus-maze or light-dark box to assess their anxiolytic or anxiogenic potential.
-
Wakefulness: As NPS promotes arousal, antagonists are evaluated for their effects on sleep-wake cycles, often using electroencephalography (EEG) recordings.
Conclusion
The Neuropeptide S receptor system is a promising area for drug discovery. While a direct comparison of this compound with NPSR1 antagonists is not scientifically valid due to their different molecular targets, the field of NPSR1 antagonism has seen the development of several potent small-molecule and peptide-based inhibitors. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel NPSR1 antagonists, which are critical for advancing our understanding of NPS-mediated physiology and pathophysiology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY-899 - Immunomart [immunomart.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BAY-899 | LH-R inhibitor | Probechem Biochemicals [probechem.com]
- 6. Human Neuropeptide S Receptor Is Activated via a Gαq Protein-biased Signaling Cascade by a Human Neuropeptide S Analog Lacking the C-terminal 10 Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways | PLOS One [journals.plos.org]
- 8. Pharmacology, Physiology and Genetics of the Neuropeptide S System | MDPI [mdpi.com]
- 9. Neuronal expression of the human neuropeptide S receptor NPSR1 identifies NPS-induced calcium signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic Peptides That Antagonize the Angiotensin-Converting Enzyme-2 (ACE-2) Interaction with SARS-CoV-2 Receptor Binding Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Identification of Functionally Selective Small Molecule Antagonists of the Neuropeptide-S Receptor: Naphthopyranopyrimidines - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Independent Validation of (R)-BAY-899's Binding Affinity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of (R)-BAY-899, a selective luteinizing hormone receptor (LH-R) antagonist, with other relevant compounds. The information presented is supported by experimental data from peer-reviewed literature to aid in the evaluation of this compound for research and development purposes.
Comparative Binding Affinity of LH-R Antagonists
The binding affinity of this compound and other selected LH-R antagonists is summarized in the table below. The data highlights the potency of these compounds in inhibiting the activity of the luteinizing hormone receptor.
| Compound | Receptor | Assay Type | Measured Value | Reference |
| This compound | Human LH-R | Functional Assay (hLH-induced cAMP) | IC₅₀ = 185 nM | [1] |
| Rat LH-R | Functional Assay (rLH-induced cAMP) | IC₅₀ = 46 nM | [1] | |
| BAY-298 | Human LH-R | Functional Assay (hLH-induced cAMP) | IC₅₀ = 33 nM | [1] |
| Rat LH-R | Functional Assay (rLH-induced cAMP) | IC₅₀ = 18 nM | [1] | |
| Relugolix | Human GnRH-R | Radioligand Binding Assay | IC₅₀ = 0.08 nM | [2] |
| Human GnRH-R | Functional Assay (Arachidonic acid release) | IC₅₀ = 0.33 nM | [2] | |
| Elagolix | Human GnRH-R | Radioligand Binding Assay | Kd = 54 pM | [3] |
Note: Relugolix and Elagolix are antagonists of the Gonadotropin-Releasing Hormone Receptor (GnRH-R), which is upstream of the LH-R in the hypothalamic-pituitary-gonadal axis. Their inclusion provides a broader context of compounds that modulate this pathway.
Experimental Protocols
The following is a generalized protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of a compound to a receptor, based on common practices in the field. For the specific protocol used to generate the data for this compound and BAY-298, refer to the publication by Wortmann et al., J Med Chem, 2019.[1][4]
Radioligand Binding Assay for LH-R Antagonists
1. Membrane Preparation:
-
Membranes are prepared from cells stably expressing the human or rat LH receptor.
-
Cells are harvested and homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard protein assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the LH receptor (e.g., [³H]-hCG), and a range of concentrations of the unlabeled test compound (this compound or other antagonists).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard LH-R ligand.
-
The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizing Key Processes
To better understand the experimental and biological context of this compound's activity, the following diagrams illustrate the experimental workflow, the relevant signaling pathway, and the comparative logic.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Profile of Relugolix in the Management of Advanced Hormone-Sensitive Prostate Cancer: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacology of Elagolix: An Oral Gonadotropin-Releasing Hormone Receptor Antagonist for Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor Which Reduce Sex Hormone Levels in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Analysis of (R)-BAY-899 and Alternative Oral Hormone Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of (R)-BAY-899, a potent and selective antagonist of the luteinizing hormone receptor (LH-R), with other orally administered hormonal agents. The data presented is intended to offer an objective overview to aid in research and development.
Disclaimer: Specific pharmacokinetic data for the (R)-enantiomer of BAY-899 is not publicly available. The data presented herein is for the racemic mixture of BAY-899 and should be interpreted with this consideration.
Executive Summary
This compound is a promising small molecule antagonist of the LH-R with potential applications in hormone-dependent conditions. Understanding its pharmacokinetic profile is crucial for its development and clinical application. This guide compares the preclinical pharmacokinetic parameters of BAY-899 in rats with those of BAY-298, a structurally related LH-R antagonist, and two orally active gonadotropin-releasing hormone (GnRH) receptor antagonists, elagolix (B1671154) and relugolix (B1679264). These comparators, while targeting a different receptor in the hypothalamic-pituitary-gonadal axis, represent clinically relevant oral therapies for similar hormone-dependent diseases.
Data Presentation: Comparative Pharmacokinetics in Rats
The following table summarizes the key pharmacokinetic parameters of BAY-899 and its comparators following oral and intravenous administration in rats.
| Parameter | BAY-899 | BAY-298 | Elagolix | Relugolix |
| Oral Administration | ||||
| Dose (mg/kg) | 2.0 | 2.0 | 15 | 12 |
| Cmax (µg/L) | 240 | 970 | ~1800 ng/mL | ~350 ng/mL |
| Tmax (h) | 2.0 | 0.5 | 1.0 - 1.5 | ~1.0 |
| AUC (µg·h/L) | 1900 | 4800 | ~7800 ng·h/mL | ~1500 ng·h/mL |
| Oral Bioavailability (%) | Good | Good | Not Reported | Not Reported |
| Intravenous Administration | ||||
| Dose (mg/kg) | 0.5 | 0.5 | Not Reported | Not Reported |
| Clearance (L/h/kg) | Low | Low | 2.87 | Not Reported |
| Volume of Distribution (L/kg) | High | High | Not Reported | Not Reported |
| Half-life (t1/2) (h) | 12 | 11 | 6.56 | Not Reported |
Experimental Protocols
Pharmacokinetic Study of BAY-899 and BAY-298 in Rats[1]
-
Animal Model: Female Wistar rats.
-
Administration:
-
Intravenous (IV): 0.5 mg/kg administered as a solution.
-
Oral (PO): 2.0 mg/kg administered as a solution.
-
-
Formulation: Compounds were formulated as solutions using solubilizers such as PEG400 and ethanol (B145695) in well-tolerated amounts.
-
Blood Sampling: Blood samples were collected at various time points post-administration (e.g., 2 min (IV only), 8 min, 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h).
-
Analysis: Plasma concentrations of the compounds were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though specific details are not provided in the publication.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.
Pharmacokinetic Study of Elagolix in Rats[1]
-
Animal Model: Female Sprague-Dawley rats (200 ± 20 g).
-
Administration:
-
Oral (PO): A single dose of 15 mg/kg.
-
-
Blood Sampling: Blood samples (300 µL) were collected from the tail vein at 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, 24, and 36 hours post-administration into tubes containing heparin.
-
Sample Preparation: Plasma was separated by centrifugation. Protein precipitation with acetonitrile (B52724) was used to extract the analyte and internal standard (diazepam).
-
Analysis: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) was used for quantification.
-
Data Analysis: Pharmacokinetic parameters were calculated using Drug and Statistics (DAS) Version 3.0 software.
Pharmacokinetic Study of Relugolix in Rats
-
Animal Model: The specific strain of rat is not detailed in the available abstracts.
-
Administration:
-
Oral (PO): 12 mg/kg.
-
-
Analysis: A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used to determine relugolix concentrations in rat plasma.
-
Data Analysis: Standard non-compartmental analysis was likely used to determine pharmacokinetic parameters, though the specific software is not mentioned.
Mandatory Visualization
Luteinizing Hormone Receptor (LH-R) Signaling Pathway
Caption: Simplified Luteinizing Hormone Receptor (LH-R) signaling pathway and the mechanism of action of this compound.
Experimental Workflow for a Typical Oral Pharmacokinetic Study in Rats
Caption: A generalized workflow for conducting an oral pharmacokinetic study in a rat model.
(R)-BAY-899: A New Frontier in Luteinizing Hormone Receptor Antagonism, Outperforming Predecessor Compounds
A comprehensive analysis of (R)-BAY-899, a novel, selective, and orally bioavailable small-molecule antagonist of the luteinizing hormone receptor (LH-R), reveals significant advantages in its pharmacological and safety profile when compared to its predecessor, BAY-298. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the superiority of this next-generation compound.
This compound has emerged from a focused optimization effort to improve upon earlier LH-R antagonists, demonstrating enhanced selectivity, improved physicochemical properties, and a more favorable safety profile. These advancements position this compound as a valuable tool for in vivo studies and a promising candidate for the development of therapies targeting sex hormone-dependent diseases.
Quantitative Comparison of Performance
The superiority of this compound over its predecessor, BAY-298, is evident across multiple key parameters, as summarized in the tables below.
Table 1: In Vitro Pharmacological Profile
| Parameter | This compound | BAY-298 |
| hLH-R IC50 (nM) | 185 | Not explicitly stated, but BAY-899 is an optimized version |
| rLH-R IC50 (nM) | 46 | Not explicitly stated |
| hFSH-R IC50 (µM) | >16 | Not explicitly stated |
| hTSH-R IC50 (µM) | 24 (>100-fold selectivity vs. hLH-R) | Inhibition observed |
hLH-R: human Luteinizing Hormone Receptor; rLH-R: rat Luteinizing Hormone Receptor; hFSH-R: human Follicle-Stimulating Hormone Receptor; hTSH-R: human Thyroid-Stimulating Hormone Receptor; IC50: half maximal inhibitory concentration.
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | This compound | BAY-298 |
| LogD (pH 7.4) | Lower (Improved) | Higher |
| Aqueous Solubility | Improved | Lower |
| Caco-2 Permeability | Improved | Lower |
| CYP Inhibition | Improved Profile | More significant inhibition |
| hERG Inhibition | Improved Profile | More significant inhibition |
LogD: Distribution coefficient, a measure of lipophilicity; Caco-2 Permeability: An in vitro model for predicting intestinal drug absorption; CYP Inhibition: Inhibition of Cytochrome P450 enzymes, which can lead to drug-drug interactions; hERG Inhibition: Inhibition of the human Ether-à-go-go-Related Gene potassium channel, which can indicate potential cardiac risk.
Table 3: In Vivo Efficacy in Female Rats
| Parameter | This compound (12.5 mg/kg, q.d., oral, 8 days) | BAY-298 (12.5 mg/kg, q.d., oral, 8 days) |
| Reduction in Serum Estradiol (B170435) Levels | Comparable to BAY-298 | Effective reduction |
q.d.: once daily.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental evaluation of these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Luteinizing Hormone Receptor Signaling Pathway.
Caption: General Experimental Workflow for LH-R Antagonist Evaluation.
Detailed Experimental Protocols
The following sections outline the methodologies for the key experiments cited in the comparison of this compound and BAY-298.
LH Receptor Binding and Functional Assays
-
Receptor Binding Assay (IC50 Determination):
-
Principle: This assay determines the concentration of the antagonist required to inhibit the binding of a radiolabeled ligand to the LH receptor by 50%.
-
Methodology: Membranes from cells stably expressing the human or rat LH receptor are incubated with a constant concentration of a radiolabeled LH analog (e.g., 125I-hLH) and varying concentrations of the test compound (this compound or BAY-298). After incubation, the bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter. The IC50 value is calculated from the resulting concentration-response curve.
-
-
cAMP Functional Assay (Antagonist Activity):
-
Principle: This assay measures the ability of the antagonist to block LH-induced cyclic adenosine (B11128) monophosphate (cAMP) production, a key second messenger in the LH receptor signaling pathway.
-
Methodology: Cells expressing the LH receptor are pre-incubated with various concentrations of the test compound. Subsequently, the cells are stimulated with a fixed concentration of LH to induce cAMP production. The intracellular cAMP levels are then quantified using a commercially available cAMP assay kit, often based on competitive enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET). The inhibitory effect of the compound is determined by the reduction in the LH-stimulated cAMP signal.
-
In Vitro ADME/Tox Assays
-
Caco-2 Permeability Assay:
-
Principle: This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict the intestinal permeability of a compound.
-
Methodology: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate. After differentiation, the test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time (A-to-B permeability). Conversely, the compound can be added to the basolateral side, and its transport to the apical side is measured (B-to-A permeability) to assess active efflux. The concentration of the compound in the receiver compartment is typically quantified by LC-MS/MS.
-
-
CYP Inhibition Assay:
-
Principle: This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.
-
Methodology: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific substrate for each CYP isoform being tested, in the presence and absence of the test compound. The formation of the metabolite from the substrate is monitored, typically by LC-MS/MS. A decrease in metabolite formation in the presence of the test compound indicates CYP inhibition. IC50 values are determined from concentration-response curves.
-
-
hERG Potassium Channel Assay:
-
Principle: This assay assesses the potential of a compound to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.
-
Methodology: The most common method is the patch-clamp electrophysiology assay using cells stably expressing the hERG channel. The electrical current flowing through the hERG channels is measured in the presence of varying concentrations of the test compound. The degree of channel blockade is quantified to determine the IC50 value.
-
In Vivo Efficacy Study
-
Testosterone (B1683101) and Estradiol Suppression in Rats:
-
Principle: This in vivo study evaluates the ability of the LH-R antagonist to suppress the production of sex hormones (testosterone in males, estradiol in females), which is regulated by LH.
-
Methodology: Adult male or female rats are administered the test compound (this compound or BAY-298) orally at a specified dose and frequency for a defined period. Blood samples are collected at various time points. Serum levels of testosterone or estradiol are measured using validated methods such as ELISA or LC-MS/MS. The reduction in hormone levels compared to a vehicle-treated control group indicates the in vivo efficacy of the antagonist.
-
Safety Operating Guide
Navigating the Disposal of (R)-BAY-899: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling novel compounds like (R)-BAY-899, a selective luteinizing hormone receptor antagonist, ensuring proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of chemical waste management provide a robust framework for its safe handling and disposal. This guide offers procedural, step-by-step instructions to navigate the disposal process in the absence of compound-specific data, ensuring compliance with general laboratory safety standards.
Core Principles of Chemical Waste Disposal
The responsible disposal of any research chemical, including this compound, hinges on a thorough understanding of its potential hazards. Lacking a specific SDS, researchers should treat the compound as potentially hazardous. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste, and it is crucial to adhere to these regulations to protect human health and the environment.[1]
Key steps before disposal include:
-
Hazard Assessment: In the absence of an SDS, a risk assessment should be conducted based on the chemical class and any available toxicological data. As an antagonist of a hormone receptor, the compound's biological activity warrants careful handling.
-
Segregation: Never mix chemical waste unless explicitly instructed by a verified procedure.[2] Incompatible chemicals can react, leading to hazardous situations.[2] this compound waste should be collected in a dedicated, properly labeled container.
-
Labeling: All waste containers must be clearly labeled with the chemical name, concentration, and any known hazards.[2][3] This ensures that environmental health and safety (EHS) personnel can manage the waste appropriately.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of laboratory chemical waste.
1. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect waste this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips), in a chemically compatible, leak-proof container.[3][4][5] Plastic containers are often preferred for their durability.[6]
-
Labeling: Immediately label the waste container with "this compound," the solvent used (if any), and the date accumulation began.[4][6] The label should also indicate that the waste is "Hazardous Waste."
-
Keep Containers Closed: Waste containers must be kept securely closed except when adding waste.[3][7] This prevents the release of vapors and potential spills.
2. Storage of Chemical Waste:
-
Designated Satellite Accumulation Area: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]
-
Secondary Containment: All liquid hazardous waste must be stored in secondary containment to prevent spills from reaching the environment.[3][8]
-
Segregation from Incompatibles: Store the this compound waste away from incompatible materials. While specific incompatibilities are unknown, a general best practice is to store it away from strong acids, bases, and oxidizers.[9]
3. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been accumulating for a designated period (often up to 12 months, but institutional policies may vary), contact your institution's EHS office to arrange for a pickup.[4][6]
-
Do Not Dispose Down the Drain or in Regular Trash: Unless explicitly confirmed to be non-hazardous by EHS, research chemicals should never be disposed of down the sink or in the regular trash.[3][7][10] The EPA has strict regulations against the sewering of hazardous pharmaceutical waste.[11]
4. Disposal of Empty Containers:
-
"RCRA Empty" Containers: A container that held a hazardous chemical is considered "RCRA Empty" and can be disposed of as regular trash only after all contents have been removed by normal methods (e.g., pouring, scraping) and no more than one inch of residue remains, or no more than 3% by weight of the total capacity of the container remains.
-
Triple Rinsing: For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous waste.[3] Given the unknown hazard level of this compound, treating its empty container as if it held an acutely hazardous substance is a prudent measure.
Quantitative Data for Disposal Considerations
Without a specific SDS for this compound, quantitative data for disposal is not available. The following table provides a template of the types of information that would typically be found in an SDS and should be determined in consultation with your institution's EHS department for waste profiling.
| Parameter | Guideline | Source |
| pH Range for Neutralization | To be determined; typically between 6.0 and 8.0 for drain disposal if deemed non-hazardous. | Institutional EHS Guidelines |
| Concentration Limits for Sewer Disposal | Prohibited for hazardous waste. To be determined by EHS if deemed non-hazardous. | 40 CFR Subpart P[11] |
| Flash Point | To be determined. Affects classification as ignitable hazardous waste. | Experimental Determination |
| Toxicity Characteristic Leaching Procedure (TCLP) Limits | To be determined. Defines toxicity characteristic hazardous waste. | EPA SW-846 Method 1311 |
Experimental Protocols for Waste Characterization
In a research setting, if significant quantities of this compound waste are being generated, it may be necessary to perform analytical tests to properly characterize the waste for disposal.
1. pH Measurement:
- Objective: To determine the corrosivity (B1173158) of aqueous solutions of this compound.
- Methodology:
- Prepare a representative sample of the aqueous waste solution.
- Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
- Immerse the pH probe in the waste sample and record the stable reading.
- A pH ≤ 2 or ≥ 12.5 indicates a corrosive hazardous waste.[6]
2. Flash Point Determination:
- Objective: To determine the ignitability (B1175610) of this compound or its solutions.
- Methodology:
- Use a Pensky-Martens closed-cup tester.
- Place the sample in the test cup and heat at a slow, constant rate.
- Introduce an ignition source into the vapor space at regular temperature intervals.
- The flash point is the lowest temperature at which the vapors ignite. A flash point below 60°C (140°F) indicates an ignitable hazardous waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound in a laboratory setting.
By adhering to these general yet critical guidelines, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. sites.rowan.edu [sites.rowan.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
